Hexaamminenickel(II) bromide
Description
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Properties
IUPAC Name |
azane;dibromonickel | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWEJQXKZQPJA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H18N6Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Crystal Structure of Hexaamminenickel(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the crystal structure of hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. The information is compiled from crystallographic studies, focusing on the spatial arrangement of atoms and the methodologies used for its determination.
Crystal Structure and Properties
This compound is an ionic coordination complex consisting of a central nickel(II) ion octahedrally coordinated to six ammonia (B1221849) (ammine) ligands, forming the complex cation [Ni(NH₃)₆]²⁺. The charge is balanced by two bromide anions (Br⁻).
The compound crystallizes in a well-known and highly symmetric structure type. It is isostructural with a series of other 3d transition metal hexaammine halides, such as [Fe(NH₃)₆]Br₂ and [Co(NH₃)₆]Br₂.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction methods. It belongs to the cubic crystal system and adopts the K₂[PtCl₆] (potassium hexachloroplatinate) structure type. This is a common arrangement for compounds with the general formula A₂BX₆. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | [Ni(NH₃)₆]Br₂ |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Parameter (a) | 10.35 Å |
| Unit Cell Volume (V) | 1108.7 ų |
| Formula Units (Z) | 4 |
| Structure Type | K₂[PtCl₆] |
Data sourced from foundational crystallographic studies of isostructural hexaammine metal halides.
In this structure, the voluminous [Ni(NH₃)₆]²⁺ cations occupy the positions of the K⁺ ions in the K₂[PtCl₆] lattice, while the Br⁻ anions occupy the positions of the PtCl₆²⁻ anions. This arrangement creates a face-centered cubic lattice. The central nickel atoms are located at the corners and face centers of the unit cell.
Experimental Methodology
The determination of the crystal structure of this compound and its isomorphs relies on X-ray diffraction techniques, typically using single crystals.
Synthesis of Single Crystals
A common method for preparing single crystals of hexaamminenickel(II) halides involves the reaction of a hydrated nickel(II) salt with an ammonium (B1175870) salt in an aqueous ammonia solution.
Protocol for [Ni(NH₃)₆]Cl₂ (Isostructural Analogue):
-
A solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and ammonium chloride (NH₄Cl) is prepared in water.
-
Concentrated aqueous ammonia is added to this solution.
-
The resulting mixture is allowed to stand, during which time violet single crystals of the hexaamminenickel(II) complex precipitate.
-
The crystals are then isolated by filtration.
A similar procedure using nickel(II) bromide and ammonium bromide would be employed to synthesize the target compound.
Structure Determination by X-ray Diffraction
The crystallographic data presented in this guide are derived from single-crystal X-ray diffraction experiments.
General Experimental Workflow:
-
Crystal Mounting: A suitable single crystal of [Ni(NH₃)₆]Br₂ is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The resulting diffraction pattern of scattered X-rays is recorded by a detector.
-
Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental diffraction data. For the hexaammine complexes, it is noted that the hydrogen atoms of the ammonia ligands are often dynamically disordered.
Structural Relationships
The formation of the [Ni(NH₃)₆]Br₂ crystal structure can be conceptualized as the assembly of its constituent ions into a stable, repeating lattice.
Caption: Logical flow from constituent ions to the final crystal lattice.
In-Depth Technical Guide to Hexaamminenickel(II) Bromide ([Ni(NH3)6]Br2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of hexaamminenickel(II) bromide, [Ni(NH3)6]Br2. The information is curated for researchers, scientists, and professionals in drug development who may utilize this coordination compound in various applications, from synthetic chemistry to materials science.
Physical Properties
This compound is a coordination complex consisting of a central nickel(II) ion octahedrally coordinated to six ammonia (B1221849) ligands, with two bromide ions as counter-anions. It typically presents as purple crystalline solid.[1] This compound is paramagnetic due to the presence of two unpaired electrons in the d-orbitals of the nickel(II) center.
Table 1: Quantitative Physical Properties of [Ni(NH3)6]Br2
| Property | Value |
| Molecular Weight | 320.68 g/mol [2][3] |
| Appearance | Purple crystals[1] |
| Density | 1.486 g/cm³[1] |
| Melting Point | Decomposes upon heating[4] |
| Solubility in Water | Soluble |
| Solubility in Liquid Ammonia | Soluble[5] |
| Solubility in Ethanol (B145695) | Used as a wash, suggesting low solubility[6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the lability of the ammonia ligands and the redox chemistry of the nickel(II) center and bromide anions.
Thermal Decomposition
Upon heating, this compound does not melt but undergoes thermal decomposition. The process involves the stepwise loss of ammonia ligands. The decomposition of related hexaammine nickel(II) halides, such as the chloride, has been shown to proceed through intermediates like the diammine complex (e.g., [Ni(NH3)2]Br2) before further decomposition.[7]
Acid-Base Reactivity
The hexaamminenickel(II) cation, [Ni(NH3)6]2+, is susceptible to hydrolysis in aqueous solutions, a reaction that is suppressed by the presence of excess ammonia. In acidic solutions, the ammonia ligands are protonated and displaced by water molecules, leading to the formation of the hexaaquanickel(II) ion, [Ni(H2O)6]2+, which imparts a green color to the solution.
The reaction with a strong acid like sulfuric acid will protonate the ammonia ligands, causing them to dissociate from the nickel center. The bromide counter-ion can also be oxidized by concentrated sulfuric acid, producing bromine and sulfur dioxide.[8][9]
In the presence of a strong base, such as potassium hydroxide (B78521), the hexaamminenickel(II) complex can react. High concentrations of hydroxide ions can lead to the precipitation of nickel(II) hydroxide, Ni(OH)2, a green solid.[10][11][12]
Redox Reactions
The nickel(II) center in [Ni(NH3)6]Br2 can be involved in redox reactions. For instance, it can be reduced to elemental nickel by strong reducing agents. The bromide ion can also participate in redox reactions, being oxidized to bromine (Br2) by strong oxidizing agents.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous chloride salt.[6][13]
Materials:
-
Nickel(II) bromide (NiBr2)
-
Concentrated aqueous ammonia (NH3)
-
Ethanol
-
Deionized water
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve a known quantity of nickel(II) bromide in a minimal amount of deionized water in a beaker.
-
In a fume hood, slowly add an excess of concentrated aqueous ammonia to the nickel(II) bromide solution with constant stirring. A color change from the initial color of the nickel bromide solution to a deep blue or purple indicates the formation of the hexaamminenickel(II) complex.
-
Cool the reaction mixture in an ice bath for approximately 15-20 minutes to promote the precipitation of the product.
-
Collect the purple crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals first with a small amount of ice-cold concentrated ammonia, followed by a wash with ethanol to remove any remaining water and unreacted starting materials.
-
Dry the product in a desiccator.
Characterization
UV-Visible Spectroscopy: The UV-Visible spectrum of an aqueous solution of [Ni(NH3)6]Br2 can be recorded to confirm the presence of the [Ni(NH3)6]2+ complex. The spectrum should exhibit characteristic absorption bands for the d-d transitions of the octahedral nickel(II) center.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the ammonia ligands to the nickel center. Characteristic N-H stretching and bending vibrations will be present in the spectrum.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A diagram showing the primary reaction pathways of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. webqc.org [webqc.org]
- 3. scbt.com [scbt.com]
- 4. grokipedia.com [grokipedia.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solved QUESTIONS 1. When a solution of nickel(II) bromide is | Chegg.com [chegg.com]
- 11. homework.study.com [homework.study.com]
- 12. Solved QUESTIONS 1. When a solution of nickel(II) bromide is | Chegg.com [chegg.com]
- 13. drcarman.info [drcarman.info]
An In-depth Technical Guide to the Synthesis of Hexaamminenickel(II) Bromide from Various Nickel(II) Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂, a coordination compound of interest in various chemical research and development applications. The document details experimental protocols for the synthesis of this complex from several common nickel(II) starting materials, including nickel(II) hydroxide (B78521), nickel(II) bromide, nickel(II) sulfate (B86663), and nickel(II) nitrate (B79036). Furthermore, this guide presents a comparative summary of reaction yields and key characterization data.
Introduction
This compound is an inorganic complex where a central nickel(II) ion is coordinated to six ammonia (B1221849) ligands. This compound, and its analogous halide complexes, are valuable precursors in the synthesis of other nickel compounds and find applications in catalysis and materials science. The synthesis typically involves the displacement of water or other ligands from a nickel(II) salt by ammonia in an aqueous solution. The choice of the nickel(II) source can influence the reaction conditions, work-up procedures, and overall efficiency of the synthesis. This guide aims to provide detailed methodologies and comparative data to aid researchers in selecting the most suitable synthetic route for their specific needs.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound from various nickel(II) sources are outlined below. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be strictly followed, especially when handling concentrated ammonia and nickel salts, which are toxic.
Synthesis from Nickel(II) Hydroxide
This method is adapted from the well-established procedure described by G. W. Watt in Inorganic Syntheses.[1]
Reaction: Ni(OH)₂(s) + 2HBr(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Br₂(aq) + 2H₂O(l)
Procedure:
-
In a fume hood, dissolve 20 g of hydrated nickel(II) hydroxide in 55 mL of warm, constant-boiling hydrobromic acid (48% HBr).
-
If any solid remains, filter the solution.
-
To the filtrate, add an additional 3 mL of hydrobromic acid and dilute with water to a total volume of 150 mL.
-
In a separate beaker, prepare a solution of 550 mL of concentrated aqueous ammonia (28-30%).
-
Slowly add the nickel bromide solution to the concentrated ammonia solution with constant stirring. The addition should be dropwise over a period of 20-25 minutes.
-
Cool the resulting purple solution in an ice bath for 30 minutes to promote crystallization.
-
Collect the precipitated violet crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with two portions of 25 mL of ice-cold concentrated ammonia, followed by two portions of 25 mL of ethanol (B145695), and finally with two portions of 25 mL of diethyl ether to facilitate drying.
-
Dry the product in a desiccator over a suitable drying agent.
Synthesis from Nickel(II) Bromide
This protocol is an adaptation of the common synthesis for the analogous chloride complex.
Reaction: NiBr₂(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Br₂(aq)
Procedure:
-
Dissolve a known amount of nickel(II) bromide (e.g., 5.0 g) in a minimal amount of deionized water (e.g., 10 mL) in a beaker.
-
In a fume hood, slowly add concentrated aqueous ammonia (28-30%) with constant stirring until the initial precipitate of nickel(II) hydroxide redissolves to form a deep blue solution. An excess of ammonia is required.
-
Cool the solution in an ice bath for 30 minutes to induce crystallization of the purple this compound.
-
Isolate the crystals by suction filtration.
-
Wash the product sequentially with small portions of ice-cold concentrated ammonia, ethanol, and diethyl ether.
-
Dry the final product.
Synthesis from Nickel(II) Sulfate
This method involves an in-situ formation of nickel(II) bromide followed by complexation.
Reaction: NiSO₄(aq) + 2NH₄Br(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Br₂(s) + (NH₄)₂SO₄(aq)
Procedure:
-
Dissolve a specific amount of nickel(II) sulfate hexahydrate (e.g., 5.0 g) in approximately 20 mL of deionized water.
-
Add a stoichiometric amount of ammonium (B1175870) bromide (or a slight excess) to the nickel sulfate solution and stir until dissolved.
-
In a fume hood, slowly add concentrated aqueous ammonia with continuous stirring. A precipitate of this compound will form.
-
Continue stirring for 15-20 minutes to ensure complete reaction.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the purple crystals by suction filtration.
-
Wash the crystals with ice-cold dilute ammonia solution, followed by ethanol and diethyl ether.
-
Dry the product thoroughly.
Synthesis from Nickel(II) Nitrate
This procedure is analogous to the synthesis from nickel(II) sulfate, involving a similar double displacement and complexation reaction.[2]
Reaction: Ni(NO₃)₂(aq) + 2NH₄Br(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Br₂(s) + 2NH₄NO₃(aq)
Procedure:
-
Dissolve 25 g of nickel(II) nitrate in the smallest possible amount of water.[2]
-
Add a stoichiometric amount of ammonium bromide and stir to dissolve.
-
In a fume hood, add a 25% ammonia solution until the initially formed precipitate completely dissolves, resulting in a deep blue solution.[2]
-
Add a saturated solution of ammonium chloride and a 2 N ammonia solution to complete the precipitation. To adapt for the bromide salt, a saturated solution of ammonium bromide should be used.
-
Immediately filter the precipitate using a Büchner funnel.[2]
-
Wash the collected solid twice with the precipitant solution, then with concentrated ammonia, followed by a 1:1 mixture of ethanol and concentrated ammonia, and finally with 96% ethanol.[2]
-
Dry the product at a temperature not exceeding 100 °C.[2]
Quantitative Data Summary
The yield of this compound can vary depending on the chosen synthetic route and reaction conditions. While the literature often reports "high yields" for the synthesis from nickel(II) hydroxide, specific quantitative data for the bromide salt from various precursors is not extensively documented.[1] For comparative purposes, reported yields for the analogous hexaamminenickel(II) chloride are included.
| Starting Material | Product | Reported Yield | Reference |
| Nickel(II) Hydroxide | [Ni(NH₃)₆]Br₂ | High | [1] |
| Nickel(II) Chloride Hexahydrate | [Ni(NH₃)₆]Cl₂ | 37.08% | [3] |
| Nickel(II) Chloride Hexahydrate | [Ni(NH₃)₆]Cl₂ | 40.24% | [4] |
Note: The yields for the chloride complex are provided as a reference and may not be directly comparable to the yields for the bromide complex.
Characterization Data
This compound is a violet crystalline solid. Key characterization data includes:
-
Molecular Formula: [Ni(NH₃)₆]Br₂
-
Molar Mass: 320.68 g/mol
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the vibrational modes of the coordinated ammonia ligands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3100 | N-H stretching vibrations |
| ~1600 | Degenerate NH₃ deformation |
| ~1200 | Symmetric NH₃ deformation |
| ~800-600 | NH₃ rocking |
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, in aqueous solution exhibits characteristic d-d transitions.
| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment |
| ~360 nm | ~8 L mol⁻¹ cm⁻¹ | ³A₂g → ³T₁g(P) |
| ~590 nm | ~7 L mol⁻¹ cm⁻¹ | ³A₂g → ³T₁g(F) |
| ~980 nm | ~5 L mol⁻¹ cm⁻¹ | ³A₂g → ³T₂g |
The pale blue color of the hexaamminenickel(II) complex in solution is due to absorption in the yellow region of the visible spectrum.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the synthesis of this compound.
Caption: Synthetic routes to [Ni(NH₃)₆]Br₂ from various nickel(II) sources.
Caption: General experimental workflow for the synthesis of [Ni(NH₃)₆]Br₂.
Conclusion
This technical guide has detailed several reliable methods for the synthesis of this compound from readily available nickel(II) sources. The choice of starting material will depend on factors such as availability, cost, and desired purity of the final product. While specific yield data for the bromide complex is not abundant in the literature, the provided protocols, adapted from established syntheses of related compounds, offer robust starting points for laboratory preparation. The characterization data and workflow diagrams serve as valuable resources for researchers working with this and similar coordination complexes.
References
An In-depth Technical Guide on the Solubility of Hexaamminenickel(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexaamminenickel(II) bromide in aqueous and organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes information on analogous hexaamminenickel(II) salts to provide a broader context for its solubility characteristics. Detailed experimental protocols for determining the solubility of this and similar coordination complexes are also presented.
Introduction to this compound
This compound, with the chemical formula [Ni(NH₃)₆]Br₂, is a coordination compound consisting of a central nickel(II) ion octahedrally coordinated to six ammonia (B1221849) ligands, with two bromide ions as counter-anions. The stability and solubility of this complex are crucial for its application in various fields, including as a precursor in the synthesis of other nickel compounds and in materials science. The interaction of the complex with different solvent environments dictates its utility and behavior in chemical reactions and formulations.
Solubility Profile
The solubility of a coordination complex like this compound is governed by the lattice energy of the crystalline solid and the solvation energy of its constituent ions in the solvent. While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding can be derived from available information and the behavior of analogous compounds.
Data Presentation: Qualitative Solubility of this compound and Related Compounds
| Solvent System | This compound | Hexaamminenickel(II) Chloride | General Metal Ammine Complexes |
| Aqueous Solvents | |||
| Water | Soluble[1] | Reportedly readily soluble, but also noted to decompose, liberating ammonia.[2][3][4][5][6][7][8] There is conflicting information. | Generally stabilized in aqueous solutions relative to aquo complexes. |
| Aqueous Ammonia | Soluble in boiling aqueous ammonia; insoluble in cold.[9] The solubility decreases with increasing free ammonia concentration.[3] | Soluble.[3][6][7] | Solubility is common. |
| Concentrated Ammonia | Information not available. | Insoluble.[6][10] | Often have limited solubility. |
| Organic Solvents | |||
| Alcohols (e.g., Ethanol) | Information not available. | Insoluble.[6][10] | Generally insoluble. |
| Polar Aprotic Solvents | Expected to have limited solubility. | Information not available. | May exhibit some solubility in solvents like DMSO and DMF. |
| (e.g., DMSO, DMF) |
Data Presentation: Quantitative Solubility of Analogous Hexaamminenickel(II) Salts
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Hexaamminenickel(II) Nitrate | Water | 20 | 4.46[2] |
| Ammonium Nickel(II) Sulfate (B86663) Hexahydrate | Water | 20 | 10.4[11] |
| 80 | 30[11] | ||
| Nickel(II) Sulfate Hexahydrate | Water | 20 | 37.8[12] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of coordination complexes like this compound.
3.1. Isothermal Shake-Flask Method
This is a widely recognized method for determining the equilibrium solubility of a compound.
-
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or other suitable analytical instrument
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Clarify the sample by centrifugation and/or filtration through a syringe filter.
-
Accurately dilute the clear, saturated solution with the solvent to a concentration suitable for analysis.
-
Determine the concentration of the nickel complex in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry, atomic absorption spectroscopy).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
3.2. Gravimetric Analysis
This method is suitable for determining the solubility in a volatile solvent.
-
Materials:
-
This compound
-
Volatile solvent of interest (e.g., water)
-
Thermostatically controlled water bath
-
Filtration apparatus
-
Evaporating dish
-
Analytical balance
-
Drying oven
-
-
Procedure:
-
Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the shake-flask method.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.
-
Carefully evaporate the solvent by heating the dish in a drying oven at a temperature that will not decompose the complex.
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
-
The mass of the solid residue corresponds to the amount of this compound dissolved in the known volume of the solvent.
-
Calculate the solubility in terms of g/100 mL or other desired units.
-
3.3. UV-Vis Spectrophotometric Analysis
This method is applicable for colored compounds like this compound.
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Solubility Measurement:
-
Prepare a saturated solution as described in the shake-flask method.
-
After filtration, dilute an aliquot of the saturated solution to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution to determine the solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Relationship for Selecting an Analytical Method
Caption: Decision tree for selecting an analytical method for solubility determination.
References
- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 2. americanelements.com [americanelements.com]
- 3. academic.oup.com [academic.oup.com]
- 4. americanelements.com [americanelements.com]
- 5. lookchem.com [lookchem.com]
- 6. HEXAAMMINENICKEL(II) CHLORIDE | 10534-88-0 [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. CAS 10534-88-0: Hexaamminenickel(II) chloride | CymitQuimica [cymitquimica.com]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. 7785-20-8 CAS MSDS (Ammonium nickel(II) sulfate hexahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Nickel(II) sulfate hexahydrate | 227676 | Solstice Advanced Materials [lab.solstice.com]
A Technical Guide to the Magnetic Properties and Electron Configuration of Hexaamminenickel(II) Complexes
Abstract: This technical guide provides a comprehensive analysis of the magnetic properties and electron configuration of hexaamminenickel(II), [Ni(NH₃)₆]²⁺, complexes. It is intended for researchers, scientists, and professionals in drug development who are engaged with transition metal chemistry. This document details the theoretical underpinnings of the complex's electronic structure, presents quantitative magnetic and spectroscopic data, and outlines the experimental protocols for their determination.
Introduction
Hexaamminenickel(II) chloride, with the chemical formula [Ni(NH₃)₆]Cl₂, is a classic example of a coordination compound that serves as an excellent model for understanding the principles of crystal field theory, electron configuration, and magnetism in transition metal complexes.[1][2] The central nickel(II) ion is octahedrally coordinated by six neutral ammonia (B1221849) ligands.[1][2] This guide will explore the electronic structure of the Ni(II) center and how the ligand field influences its magnetic properties.
Electron Configuration and Crystal Field Theory
The nickel atom has an electron configuration of [Ar] 3d⁸ 4s². In the +2 oxidation state, nickel loses its two 4s electrons, resulting in a Ni²⁺ ion with a 3d⁸ electron configuration.[3]
In an isolated gaseous Ni²⁺ ion, the five 3d orbitals are degenerate. However, when surrounded by six ammonia ligands in an octahedral geometry, the d-orbitals experience electrostatic repulsion from the ligand lone pairs. This repulsion is not uniform across all d-orbitals. The dₓ²-y² and d₂² orbitals, which point directly along the axes toward the ligands, experience greater repulsion and are raised in energy. The dxy, dxz, and dyz orbitals, which are oriented between the axes, experience less repulsion and are stabilized at a lower energy level.[4] This phenomenon is known as crystal field splitting.[4][5]
The energy separation between these two sets of orbitals is denoted as Δₒ (or 10Dq) for an octahedral complex.[4] For the [Ni(NH₃)₆]²⁺ complex, the eight 3d electrons are arranged in the split orbitals. Following Hund's rule, the first three electrons occupy the lower energy t₂g orbitals (dxy, dxz, dyz) individually. The next two electrons will also singly occupy the higher energy e₉ orbitals (dₓ²-y², d₂²) because the crystal field splitting energy (Δₒ) for ammonia ligands is not large enough to overcome the electron-electron repulsion (pairing energy) that would occur if the electrons were to pair up in the t₂g orbitals.[6] The remaining three electrons then pair up with the electrons already in the t₂g orbitals. The resulting electron configuration for the Ni²⁺ ion in this complex is t₂g⁶ e₉².[6]
Magnetic Properties
Substances with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field.[5] The electron configuration of [Ni(NH₃)₆]²⁺ (t₂g⁶ e₉²) reveals two unpaired electrons in the higher energy e₉ orbitals.[1][2][6] Consequently, hexaamminenickel(II) complexes are paramagnetic.[1][2]
The effective magnetic moment (μ_eff) of a paramagnetic substance can be estimated using the spin-only formula:
μ_eff = √[n(n+2)] B.M.
where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For [Ni(NH₃)₆]²⁺ with n=2, the predicted spin-only magnetic moment is √[2(2+2)] = √8 ≈ 2.83 B.M.[7][8] Experimental values are typically in the range of 2.9 to 3.4 B.M., with the deviation from the spin-only value attributed to orbital contributions to the magnetic moment.
Quantitative Data
The magnetic and spectroscopic properties of hexaamminenickel(II) complexes have been experimentally determined.
| Property | Symbol | Value |
| Number of Unpaired Electrons | n | 2 |
| Spin-only Magnetic Moment | μ_s | ~2.83 B.M. |
| Experimentally Observed Magnetic Moment | μ_eff | 2.9 - 3.4 B.M. |
| Crystal Field Splitting Energy | Δₒ (10Dq) | ~10,800 cm⁻¹ |
| UV-Vis Absorption Maxima | λ_max | ~360 nm, ~590 nm |
Note: The value of Δₒ is derived from the lowest energy d-d electronic transition observed in the UV-Vis spectrum.[9]
Experimental Protocols
Synthesis of Hexaamminenickel(II) Chloride
Hexaamminenickel(II) chloride can be synthesized by the reaction of nickel(II) chloride hexahydrate with an excess of concentrated aqueous ammonia.[1][5]
Procedure:
-
Dissolve approximately 4.0-4.5 g of nickel(II) chloride hexahydrate ([Ni(H₂O)₆]Cl₂) in about 10 mL of deionized water in a beaker.[5]
-
Slowly add concentrated aqueous ammonia to the solution with stirring until the final volume is around 50 mL. This should be performed in a fume hood.[5]
-
Continue stirring for about 15 minutes, then cool the beaker in an ice bath to promote crystallization.[5]
-
After sufficient crystal formation (approximately 20 minutes), collect the violet crystals by suction filtration using a Buchner funnel.[5]
-
Wash the crystals first with a small amount of ice-cold aqueous ammonia, followed by a wash with ethanol.[5]
-
Dry the product on the filter paper by drawing air through the funnel for about 15 minutes.[5]
Determination of Magnetic Susceptibility by the Gouy Method
The Gouy method is a common technique to measure the magnetic susceptibility of a solid sample.[10][11] It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.[12]
Procedure:
-
Instrument Calibration:
-
Measure the weight of an empty Gouy tube with the electromagnet off (W₁) and on (W₂). The difference (δ = W₂ - W₁) accounts for the diamagnetism of the tube.[13]
-
Fill the tube to a calibrated mark with a standard substance of known magnetic susceptibility, such as [Ni(en)₃]S₂O₃, and measure its weight with the magnet off (W₄) and on (W₅).[11][13]
-
-
Sample Measurement:
-
Grind the synthesized hexaamminenickel(II) chloride into a fine, uniform powder and pack it into the Gouy tube to the same calibrated mark.[5]
-
Measure the weight of the sample-filled tube with the electromagnet off (W₆) and on (W₇).
-
-
Calculation:
-
The mass susceptibility (χ_g) of the sample is calculated using the weights of the sample and the calibrant, and the known susceptibility of the calibrant.
-
The molar susceptibility (χ_m) is then obtained by multiplying the mass susceptibility by the molar mass of the complex.
-
The effective magnetic moment (μ_eff) is calculated from the molar susceptibility using the equation: μ_eff = 2.828 √(χ_m * T), where T is the absolute temperature.[5]
-
Determination of Crystal Field Splitting by UV-Vis Spectroscopy
The energy of the d-d electronic transitions can be determined using UV-Vis spectroscopy, which provides the value for Δₒ.[14][15]
Procedure:
-
Prepare a solution of the hexaamminenickel(II) complex of a known concentration in a suitable solvent (e.g., dilute aqueous ammonia).
-
Record the UV-Vis absorption spectrum of the solution over a range of wavelengths (e.g., 300-800 nm).
-
Identify the wavelengths of maximum absorbance (λ_max) for the d-d transitions. For [Ni(NH₃)₆]²⁺, there are typically three observable bands.
-
The energy of the lowest energy transition corresponds to Δₒ. This energy can be calculated using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of the absorption maximum. The energy is then typically converted to wavenumbers (cm⁻¹).
Visualizations
Caption: d-orbital splitting in hexaamminenickel(II).
Caption: Experimental workflow for characterization.
Conclusion
The hexaamminenickel(II) complex is a paramagnetic species with two unpaired electrons, a fact that is directly explained by its d⁸ electron configuration in an octahedral crystal field. The ammonia ligands, while considered relatively strong field ligands, do not induce spin pairing in the Ni(II) ion. The magnetic moment and the crystal field splitting energy are key experimental parameters that can be determined through straightforward laboratory techniques, providing a tangible link between theoretical models of electronic structure and observable physical properties. This guide has provided the essential theoretical background, quantitative data, and experimental methodologies for the comprehensive study of this important coordination complex.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hexaamminenickel chloride - Wikipedia [en.wikipedia.org]
- 3. In [Ni(NH3)6]+2 why didn't the pair up of electrons take place | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drcarman.info [drcarman.info]
- 6. [Ni (NH3)6]2+paramagnetic while [Ni (CN) 6]4-diamagnetic - PG.CHEMEASY [chemisfast.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. people.bath.ac.uk [people.bath.ac.uk]
- 15. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
Thermal decomposition pathway and intermediates of hexaamminenickel(II) bromide.
A Technical Guide to the Thermal Decomposition of Hexaamminenickel(II) Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides a comprehensive overview of the thermal decomposition pathway of this compound, [Ni(NH₃)₆]Br₂. It details the sequential degradation steps, identifies the chemical intermediates, and presents key quantitative data derived from thermal analysis techniques. This guide synthesizes findings from studies employing thermogravimetric analysis (TGA), differential thermal analysis (DTA), mass spectrometry (MS), and temperature-resolved X-ray diffraction (TR-XRD). Detailed experimental methodologies and graphical representations of the decomposition pathway and analytical workflow are included to support researchers in the fields of materials science and coordination chemistry.
Introduction
This compound is a coordination complex that has been a subject of interest in thermal analysis due to its well-defined, multi-step decomposition process. Understanding the thermal behavior of such metal-ammine complexes is crucial for applications in materials synthesis, particularly for producing nano-sized metallic materials and for understanding the stability of coordination compounds. This guide focuses on the pathway, intermediates, and energetics of the thermal decomposition of [Ni(NH₃)₆]Br₂ in an inert atmosphere.
Thermal Decomposition Pathway
The thermal decomposition of solid this compound is a sequential process characterized by the stepwise loss of ammonia (B1221849) (NH₃) ligands, followed by the decomposition of the resulting nickel bromide salt. The process occurs in three principal stages.[1]
-
Stage I: Deamination to Diamminenickel(II) Bromide The decomposition begins at approximately 90°C with the liberation of four of the six ammonia ligands.[1] This step results in the formation of the intermediate, diammine nickel(II) bromide, [Ni(NH₃)₂]Br₂. The evolved ammonia can be detected by mass spectrometry, with a characteristic ion peak appearing around 165°C.[1]
-
Stage II: Deamination to Nickel(II) Bromide As the temperature increases, the remaining two ammonia ligands are released from the diammine intermediate, yielding anhydrous nickel(II) bromide (NiBr₂).[1]
-
Stage III: Reduction to Metallic Nickel In the final stage, nickel(II) bromide decomposes to form nano-sized metallic nickel as the final solid product.[1][2][3] The overall decomposition process shows a total mass loss of approximately 49%, which corresponds to the formation of metallic nickel.[1]
Evolved gas analysis (EGA) has revealed that in addition to ammonia, the pyrolysis process can cause fragmentation of the liberated NH₃ molecules.[1][2][4] This results in the detection of transient species such as NH₂, NH, N₂, and H₂.[1][2][4] The entire decomposition pathway involves multiple endothermic events as observed in DTA.[1]
Quantitative Decomposition Data
The quantitative data for the thermal decomposition of [Ni(NH₃)₆]Br₂ is summarized below. It is important to note that temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.
| Stage | Reaction | Starting Temp. (°C) | Key MS Peak Temp. (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) | Final Solid Product |
| I | [Ni(NH₃)₆]Br₂ → [Ni(NH₃)₂]Br₂ + 4NH₃ | ~90[1] | ~165 (for NH₃)[1] | 20.95% | 20.95% | [Ni(NH₃)₂]Br₂ |
| II | [Ni(NH₃)₂]Br₂ → NiBr₂ + 2NH₃ | >165 | - | 10.48% | 31.43% | NiBr₂ |
| III | NiBr₂ → Ni + Br₂ | >300 | - | 17.57% | 49.00%[1] | Metallic Nickel[2][3] |
Note: Mass loss percentages are calculated based on the initial molar mass of [Ni(NH₃)₆]Br₂. The final cumulative mass loss of 49% corresponding to the formation of metallic nickel is experimentally confirmed.[1]
Experimental Protocols
The characterization of the thermal decomposition of [Ni(NH₃)₆]Br₂ typically involves a combination of advanced analytical techniques.
4.1 Simultaneous Thermogravimetric Analysis/Differential Thermal Analysis - Mass Spectrometry (TGA/DTA-MS)
This is the primary technique used to investigate the decomposition process.
-
Objective: To simultaneously measure the change in mass (TGA) and heat flow (DTA) of a sample as a function of temperature, while identifying the evolved gaseous products (MS).
-
Instrumentation: A simultaneous TGA/DTA instrument coupled online to a mass spectrometer.
-
Sample Preparation: A small amount of the [Ni(NH₃)₆]Br₂ sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[5][6]
-
Typical Experimental Parameters:
-
Heating Rate: A linear heating rate, often 10 K/min, is applied.[6]
-
Temperature Range: The sample is heated from ambient temperature up to 600-800°C to ensure complete decomposition.
-
Atmosphere: The experiment is conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-80 mL/min) to prevent oxidative side reactions and to efficiently carry evolved gases to the mass spectrometer.[5][6]
-
-
Data Analysis: The TGA curve provides quantitative information on mass loss at each stage. The DTA curve indicates whether the decomposition steps are endothermic or exothermic. The MS data identifies the chemical nature of the evolved gases by their mass-to-charge ratio (m/z).
4.2 Temperature-Resolved X-ray Diffraction (TR-XRD)
-
Objective: To identify the crystalline phases of the solid intermediates and the final product at various stages of the decomposition in situ.[2][4]
-
Methodology: The [Ni(NH₃)₆]Br₂ sample is placed in a high-temperature reaction chamber within an X-ray diffractometer. The sample is heated according to a predefined temperature program that mimics the TGA experiment. XRD patterns are collected continuously or at specific temperature intervals throughout the heating process.
-
Data Analysis: The resulting diffraction patterns are analyzed to identify the crystal structures present at each temperature, confirming the formation of intermediates like [Ni(NH₃)₂]Br₂, NiBr₂, and the final metallic nickel product.[2][4]
Visualized Pathways and Workflows
5.1 Thermal Decomposition Pathway Diagram
The following diagram illustrates the sequential chemical transformations during the thermal decomposition of this compound.
Caption: Sequential decomposition of [Ni(NH₃)₆]Br₂ through its intermediates.
5.2 Experimental Analysis Workflow
This diagram outlines the typical workflow for investigating the thermal properties of a metal-ammine complex.
Caption: Standard workflow for thermal analysis of coordination complexes.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. Thermal decomposition studies of [Ni(NH3)6]X2 (X = Cl, Br) in the solid state using TG-MS and TR-XRD | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Hexaamminenickel(II) Bromide: A Technical Guide to its CAS Number, Nomenclature, and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of hexaamminenickel(II) bromide, a coordination compound of interest in various chemical research and development applications. This document details its chemical identity, including CAS number and nomenclature, summarizes its key physicochemical properties, and provides a detailed experimental protocol for its synthesis.
Chemical Identification and Nomenclature
This compound is an inorganic coordination complex. The central metal atom is nickel in its +2 oxidation state, which is coordinated to six ammonia (B1221849) (NH₃) ligands. The positive charge of the complex cation, [Ni(NH₃)₆]²⁺, is balanced by two bromide anions.
The Chemical Abstracts Service (CAS) has assigned the number 13601-55-3 to this compound.[1][2] This unique identifier is crucial for unambiguous identification in databases and literature.
The systematic nomenclature for this compound, following IUPAC guidelines, is This compound . The prefix "hexaammine" indicates the presence of six ammonia ligands, "nickel(II)" specifies the central metal and its oxidation state, and "bromide" is the name of the counter-anion.
Structural and Chemical Formula
The chemical formula of this compound is [Ni(NH₃)₆]Br₂ . This formula explicitly shows the coordination of the six ammonia molecules to the nickel ion within the complex cation and the presence of two bromide ions.
Below is a diagram illustrating the relationship between the compound's name, its chemical formula, and its constituent parts.
References
A Technical Guide to Determining the Molar Mass and Formula Weight of [Ni(NH₃)₆]Br₂
For Immediate Release
This document provides a detailed methodology for calculating the molar mass and formula weight of the coordination compound hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require precise data for experimental design and analysis.
Introduction
This compound is an inorganic complex with significant applications in various chemical syntheses. Accurate determination of its molar mass and formula weight is fundamental for stoichiometric calculations, solution preparation, and quantitative analysis. This guide outlines the step-by-step process for this determination, presents the relevant data in a structured format, and provides a visual representation of the calculation workflow.
Understanding Molar Mass and Formula Weight
For the compound [Ni(NH₃)₆]Br₂, the terms "molar mass" and "formula weight" are often used interchangeably, though they have distinct definitions.
-
Molar Mass: The mass of one mole (approximately 6.022 x 10²³ formula units) of a substance, expressed in grams per mole ( g/mol ).
-
Formula Weight: The sum of the atomic weights of the atoms in a chemical formula, expressed in atomic mass units (amu).
Numerically, the molar mass and formula weight are equivalent. This guide will calculate this value based on the atomic masses of the constituent elements.
Calculation Methodology
The calculation of the molar mass of [Ni(NH₃)₆]Br₂ involves the summation of the atomic masses of all atoms present in the chemical formula. The formula indicates the presence of one nickel atom, six nitrogen atoms, eighteen hydrogen atoms, and two bromine atoms.
The formula for the calculation is as follows:
Molar Mass = (1 × Atomic Mass of Ni) + (6 × Atomic Mass of N) + (18 × Atomic Mass of H) + (2 × Atomic Mass of Br)
Data Presentation: Atomic and Molar Masses
The following table summarizes the atomic masses of the constituent elements and the calculated molar mass of [Ni(NH₃)₆]Br₂.
| Element | Symbol | Quantity | Atomic Mass (amu) | Total Mass (amu) |
| Nickel | Ni | 1 | 58.6934[1][2] | 58.6934 |
| Nitrogen | N | 6 | 14.007[3][4] | 84.042 |
| Hydrogen | H | 18 | 1.008[5][6] | 18.144 |
| Bromine | Br | 2 | 79.904[7][8] | 159.808 |
| Total | 320.6874 |
Therefore, the molar mass and formula weight of [Ni(NH₃)₆]Br₂ is 320.69 g/mol (rounded to two decimal places).
Visualizing the Calculation Workflow
The following diagram illustrates the logical steps involved in calculating the molar mass of [Ni(NH₃)₆]Br₂.
Experimental Protocols
While this guide focuses on the theoretical calculation, any experimental determination of molar mass would typically involve techniques such as mass spectrometry for precise isotopic analysis or colligative property measurements (e.g., boiling point elevation or freezing point depression) for determination in solution. The protocols for these experiments are extensive and depend on the specific instrumentation and desired accuracy. Researchers should consult standard analytical chemistry textbooks and instrument manuals for detailed experimental procedures.
Conclusion
The molar mass and formula weight of this compound, [Ni(NH₃)₆]Br₂, has been rigorously calculated to be 320.69 g/mol based on the standard atomic weights of its constituent elements. This value is critical for accurate and reproducible scientific research involving this compound.
References
- 1. #28 - Nickel - Ni [hobart.k12.in.us]
- 2. Atomic Weight of Nickel | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. #7 - Nitrogen - N [hobart.k12.in.us]
- 4. What is the atomic mass of nitrogen? [unacademy.com]
- 5. #1 - Hydrogen - H [hobart.k12.in.us]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. #35 - Bromine - Br [hobart.k12.in.us]
- 8. proprep.com [proprep.com]
A Technical Guide to the Physicochemical Properties of Hexaamminenickel(II) Bromide Crystals
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the appearance, color, morphology, and crystallographic properties of hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. The document synthesizes key data from scientific literature, presenting it in a structured format for ease of reference and comparison. Detailed experimental protocols for synthesis and characterization are included, alongside graphical representations of workflows and molecular structures to facilitate understanding.
Appearance and Color
This compound is a crystalline solid. The distinct coloration of the complex arises from the hexaamminenickel(II), [Ni(NH₃)₆]²⁺, cation. While the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, is typically bright green, the coordination of six ammonia (B1221849) ligands to the nickel center imparts a characteristic blue to purple color to the resulting complex and its salts.[1]
Morphology and Crystallography
The morphology of this compound crystals is characteristically octahedral.[2] Scanning Electron Microscopy (SEM) analysis reveals that the synthesized particles are often polydisperse and can form agglomerates.[2] These visible octahedral units are consistent with the underlying cubic crystal structure, where the surfaces of the octahedra correspond to the (111) planes.[2]
At ambient temperature, [Ni(NH₃)₆]Br₂ is isostructural with the corresponding chloride and iodide complexes, crystallizing in a cubic system with the K₂PtCl₆-type structure.[2] Upon cooling, it undergoes a phase transition to a low-symmetry, monoclinic structure.[3]
The quantitative crystallographic data for this compound at room temperature is summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Cubic | [2] |
| Space Group | Fm-3m | [2] |
| Structure Type | K₂PtCl₆ | [2] |
| ICDD PDF No. | 24-802 | [2] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound crystals as cited in the literature.
A common laboratory procedure for the synthesis of [Ni(NH₃)₆]Br₂ involves the precipitation of the complex from an aqueous solution of a nickel(II) salt by the addition of ammonia. A representative protocol is detailed below, adapted from literature procedures.[2]
-
Preparation of Nickel(II) Hydroxide (B78521): A solution of nickel(II) sulfate (B86663) is treated with sodium hydroxide to precipitate nickel(II) hydroxide.
-
Formation of the Hexaammine Complex: The nickel(II) hydroxide precipitate is dissolved in a 25% aqueous ammonia solution. This step forms the soluble [Ni(NH₃)₆]²⁺ complex ion.
-
Precipitation of the Bromide Salt: Hydrobromic acid is added to the solution, followed by further addition of concentrated ammonia to precipitate the [Ni(NH₃)₆]Br₂ salt.
-
Isolation and Purification: The precipitated crystals are isolated using a Büchner funnel under vacuum.
-
Washing: The collected crystals are washed sequentially with concentrated ammonia and then acetone (B3395972) to remove impurities and residual water.[2]
-
Drying: The final product is air-dried under reduced pressure.[2]
The structural and morphological properties of the synthesized crystals are confirmed using various analytical techniques.
-
Powder X-ray Diffraction (PXRD): PXRD is the primary technique used to confirm the phase purity and determine the crystal structure of the synthesized [Ni(NH₃)₆]Br₂. The resulting diffraction pattern is compared with standard data, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) No. 24-802, to verify the cubic Fm-3m structure.[2]
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the crystal morphology. Micrographs provide direct evidence of the characteristic octahedral shape of the crystals and offer insights into particle size distribution and the extent of agglomeration.[2][4]
-
Thermal Analysis (TG/DTA-MS): Simultaneous Thermogravimetry/Differential Thermal Analysis coupled with Mass Spectrometry (TG/DTA-MS) is used to study the thermal stability and decomposition of the complex.[4][5] This analysis reveals the multi-step deamination process, where ammonia molecules are lost upon heating.[4][5] The thermal decomposition of hexaamminenickel(II) halides generally proceeds in multiple steps, with stability increasing with the size of the halide ion.[6]
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental structure of the this compound complex.
Caption: Experimental workflow for the synthesis of [Ni(NH₃)₆]Br₂.
Caption: Workflow for the characterization of [Ni(NH₃)₆]Br₂ crystals.
Caption: 2D representation of the [Ni(NH₃)₆]²⁺ complex with bromide counter-ions.
References
A Comprehensive Technical Guide to the d⁸ Electronic Configuration of Nickel(II) in an Octahedral Field
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure, spectroscopic, and magnetic properties of Nickel(II) ions in an octahedral ligand field. The d⁸ electronic configuration of Ni(II) serves as a classic example in coordination chemistry, offering fundamental insights into ligand field theory and its applications in characterizing metal complexes. This document is intended to be a valuable resource for professionals in research, and drug development who work with transition metal complexes.
Theoretical Background: The d⁸ Configuration in an Octahedral Field
In an octahedral ligand field, the five degenerate d-orbitals of the free Ni(II) ion are split into two energy levels: a lower-energy triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy doubly degenerate eg set (dx²-y², dz²). For a d⁸ ion like Ni(II), the electronic configuration in an octahedral field is t₂g⁶eg².[1] This configuration results in two unpaired electrons in the eg orbitals, leading to paramagnetic behavior.[1]
The ground state term for a d⁸ ion in an octahedral field is ³A₂g.[2] Unlike d⁴, d⁵, d⁶, and d⁷ configurations, the d⁸ configuration in an octahedral field does not exhibit high-spin and low-spin variations because the arrangement of eight electrons in the split d-orbitals is unambiguous regardless of the ligand field strength.[3][4] Consequently, the Tanabe-Sugano diagram for a d⁸ system is not divided into two parts.[3] The absence of orbital degeneracy in the ground state (the t₂g orbitals are completely filled and the eg orbitals are symmetrically occupied) means that regular octahedral Ni(II) complexes are not expected to show Jahn-Teller distortion.[5][6]
Electronic Spectra and Tanabe-Sugano Diagram
The electronic absorption spectra of octahedral Ni(II) complexes are characterized by three spin-allowed d-d transitions.[7] These transitions correspond to the excitation of an electron from the ³A₂g ground state to one of three excited triplet states: ³T₂g, ³T₁g(F), and ³T₁g(P).[2][8] The energies of these transitions can be predicted and analyzed using a Tanabe-Sugano diagram for a d⁸ configuration.[2][8]
The three spin-allowed transitions are:
-
ν₁: ³A₂g → ³T₂g
-
ν₂: ³A₂g → ³T₁g(F)
-
ν₃: ³A₂g → ³T₁g(P)
The Tanabe-Sugano diagram plots the energy of these electronic states (normalized by the Racah parameter, B) as a function of the ligand field splitting parameter (Δo, or 10Dq), also normalized by B.[3] From the experimental UV-Vis spectrum, the values of Δo and B can be determined.
Quantitative Data: Ligand Field Parameters for Selected Ni(II) Complexes
The ligand field splitting parameter (Δo or 10Dq) and the Racah interelectronic repulsion parameter (B) are crucial for describing the electronic structure of Ni(II) complexes. These parameters are influenced by the nature of the ligands coordinated to the metal ion. Below is a summary of these parameters for some representative octahedral Ni(II) complexes.
| Complex | Ligand(s) | ν₁ (cm⁻¹) | ν₂ (cm⁻¹) | ν₃ (cm⁻¹) | Δo (cm⁻¹) | B (cm⁻¹) | Reference(s) |
| [Ni(H₂O)₆]²⁺ | H₂O | 8,500 | 15,400 | 26,000 | 8,500 | 945 | [9] |
| [Ni(NH₃)₆]²⁺ | NH₃ | 10,750 | 17,500 | 28,200 | 10,750 | - | [10] |
| [Ni(bipy)₃]²⁺ | 2,2'-bipyridyl | 12,700 | 19,400 | - | 12,700 | - | [9] |
| [Ni(phen)₃]²⁺ | o-phenanthroline | 12,700 | 19,400 | - | 12,700 | - | [9] |
| [Ni(terpyCOOH)₂]²⁺ | 4′-carboxyl-2,2′:6′,2″-terpyridine | - | - | - | - | - | [11] |
| [Ni(terpyepy)₂]²⁺ | 4′-[(2-pyridin-4-yl)ethynyl]-2,2′:6′,2″-terpyridine | - | - | - | - | - | [11] |
Note: The determination of B often requires the observation of at least two of the three spin-allowed transitions. In some cases, only Δo is reported.
Magnetic Properties
Octahedral Ni(II) complexes, with their t₂g⁶eg² configuration, possess two unpaired electrons, leading to paramagnetism.[1] The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula:
μ_so = √[n(n+2)]
where n is the number of unpaired electrons. For Ni(II) (n=2), the spin-only magnetic moment is approximately 2.83 Bohr Magnetons (B.M.).[12] Experimentally observed magnetic moments for octahedral Ni(II) complexes are typically in the range of 2.8 to 3.4 B.M.[1][13] Values higher than the spin-only value are common and are attributed to orbital contributions to the magnetic moment, which arise from spin-orbit coupling.[12]
Experimental Protocols
UV-Visible Spectroscopy
Objective: To determine the electronic absorption spectrum of a Ni(II) complex and to calculate the ligand field splitting parameter (Δo).
Methodology:
-
Sample Preparation: Prepare a solution of the Ni(II) complex of a known concentration using a suitable solvent (e.g., water, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 for the d-d transitions.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the complex solution over a wavelength range that encompasses the expected d-d transitions (typically 200-1100 nm).
-
-
Data Analysis:
-
Identify the wavelengths (λ_max) of the absorption maxima corresponding to the ν₁, ν₂, and ν₃ transitions.
-
Convert the wavelengths to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm).
-
The energy of the lowest energy transition (ν₁) directly corresponds to the value of Δo (or 10Dq).[14]
-
The Racah parameter, B, can be calculated from the energies of the observed transitions using established equations.[7][15]
-
Magnetic Susceptibility Measurement
Objective: To determine the effective magnetic moment (μ_eff) of a Ni(II) complex to confirm its high-spin d⁸ configuration.
Methodology:
-
Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is commonly used for these measurements.[11][16]
-
Sample Preparation: A polycrystalline sample of the Ni(II) complex is packed into a suitable sample holder. The mass of the sample is accurately measured.
-
Data Collection:
-
The magnetic susceptibility (χ) is measured over a range of temperatures (e.g., 2-300 K) at a constant applied magnetic field.[11]
-
-
Data Analysis:
-
The measured susceptibility is corrected for the diamagnetic contributions of the sample holder and the constituent atoms of the complex (Pascal's constants).[16]
-
The molar magnetic susceptibility (χ_M) is calculated.
-
The effective magnetic moment (μ_eff) is determined from the temperature dependence of the magnetic susceptibility using the equation: μ_eff = √[8χ_M T].
-
The data can be fitted to the Curie-Weiss law to account for any intermolecular interactions.
-
Conclusion
The d⁸ electronic configuration of Ni(II) in an octahedral field provides a robust framework for understanding fundamental principles of coordination chemistry. The predictable electronic spectra and magnetic behavior make these complexes ideal for educational and research purposes. For professionals in drug development, a thorough understanding of the electronic structure of metallo-complexes is crucial for designing molecules with specific therapeutic or diagnostic functions. The experimental techniques outlined in this guide are foundational for the characterization of these and other transition metal compounds.
References
- 1. repo.journalnx.com [repo.journalnx.com]
- 2. d8 Tanabe-Sugano diagram [wwwchem.uwimona.edu.jm]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tanabe–Sugano diagram - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. chemijournal.com [chemijournal.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. avanti-journals.com [avanti-journals.com]
- 16. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of Hexaamminenickel(II) Bromide
Introduction
Hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂, is a coordination compound in which a central nickel(II) ion is coordinated to six ammonia (B1221849) ligands. This complex is a versatile precursor in inorganic synthesis and serves as a source of nickel(II) ions in various chemical reactions. The synthesis of hexaamminenickel(II) complexes is a common procedure in undergraduate and research laboratories to demonstrate the principles of coordination chemistry, including ligand exchange and precipitation reactions. The general method involves the displacement of water ligands in an aqueous solution of a nickel(II) salt by ammonia ligands, leading to the precipitation of the less soluble hexaammine complex.[1][2] This document provides a detailed protocol for the laboratory preparation of this compound.
Reaction Scheme
The synthesis proceeds via the following ligand exchange reaction:
[Ni(H₂O)₆]Br₂(aq) + 6 NH₃(aq) → [Ni(NH₃)₆]Br₂(s) + 6 H₂O(l)
Experimental Protocol
Materials and Equipment
-
Nickel(II) bromide hexahydrate (NiBr₂·6H₂O)
-
Concentrated aqueous ammonia (NH₃, ~15 M)
-
Deionized water
-
Beakers
-
Graduated cylinders
-
Glass stirring rod
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Analytical balance
Safety Precautions
-
Nickel(II) bromide is harmful if swallowed and is a suspected carcinogen.
-
Concentrated ammonia is corrosive and has a pungent odor. All manipulations involving concentrated ammonia should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Procedure
-
Dissolution of Nickel(II) Bromide: Weigh approximately 5.0 g of nickel(II) bromide hexahydrate and record the exact mass. Transfer the solid to a 100 mL beaker and add 15 mL of deionized water. Stir the mixture with a glass rod until the solid is completely dissolved. The resulting solution should be green.
-
Formation of the Hexaammine Complex: In a fume hood, slowly add 25 mL of concentrated aqueous ammonia to the nickel(II) bromide solution while stirring continuously. A significant color change from green to blue and then to purple should be observed, indicating the formation of the hexaamminenickel(II) complex. The addition of ammonia is exothermic, and the beaker may become warm.
-
Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to promote the precipitation of the purple crystals of this compound.
-
Isolation of the Product: Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of deionized water to ensure a good seal.
-
Filtration and Washing: Turn on the vacuum and pour the cold reaction mixture into the Büchner funnel to collect the crystals. Wash the collected crystals with two 10 mL portions of cold ethanol to remove any unreacted starting materials and excess ammonia.
-
Drying: Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.
-
Final Drying and Weighing: Carefully transfer the purple crystals from the filter paper to a pre-weighed watch glass. Allow the product to air-dry completely. Once dry, weigh the watch glass with the product to determine the final mass of the this compound.
Data Presentation
| Substance | Molar Mass ( g/mol ) | Mass Used (g) | Moles (mol) | Theoretical Yield (g) |
| Nickel(II) bromide hexahydrate (NiBr₂·6H₂O) | 326.59 | ~5.0 | Calculated | - |
| This compound ([Ni(NH₃)₆]Br₂) | 320.68[3] | - | - | Calculated |
Calculations for the table will be based on the actual mass of NiBr₂·6H₂O weighed.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Spectrophotometric Quantification of Nickel in Ammine Complexes
Introduction
Nickel (II) ions readily form stable and distinctly colored ammine complexes, such as hexaamminenickel(II) ([Ni(NH₃)₆]²⁺), which are of significant interest in coordination chemistry, materials science, and catalysis.[1] Accurate quantification of nickel within these complexes is crucial for quality control, reaction monitoring, and stoichiometric analysis. This application note describes a robust and widely used spectrophotometric method for the determination of nickel concentration in aqueous solutions of its ammine complexes. The method is based on the highly specific and sensitive colorimetric reaction between nickel(II) and dimethylglyoxime (B607122) (DMG) in an alkaline medium to form a stable, red-colored nickel(II) dimethylglyoximate complex, Ni(DMG)₂.[2]
Principle of the Method
The spectrophotometric analysis of nickel in ammine complexes involves a ligand exchange reaction. In an ammoniacal solution, nickel exists as a pale blue hexaamminenickel(II) complex.[3] Upon the addition of an alcoholic solution of dimethylglyoxime, the ammonia (B1221849) ligands are displaced by the bidentate DMG ligands to form a intensely colored, square planar bis(dimethylglyoximato)nickel(II) complex.[4] This red complex is sparingly soluble in water but can be stabilized in the aqueous phase for spectrophotometric measurement or extracted into an organic solvent.[5]
The reaction is typically carried out in a buffered alkaline solution (pH 9-12) to ensure the complete formation of the Ni(DMG)₂ complex.[6][7] The intensity of the red color is directly proportional to the concentration of nickel in the sample, obeying the Beer-Lambert law over a specific concentration range. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 445 nm for the Ni(DMG)₂ complex.[8] By constructing a calibration curve using standard solutions of known nickel concentrations, the concentration of nickel in an unknown ammine complex sample can be accurately determined.
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents, the analytical sample from a nickel ammine complex, and the subsequent spectrophotometric determination of nickel concentration.
Protocol 1: Preparation of Reagents
-
Standard Nickel Stock Solution (1000 ppm):
-
Accurately weigh 4.479 g of nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or 4.049 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O).
-
Dissolve the salt in deionized water in a 1000 mL volumetric flask.
-
Add 10 mL of concentrated nitric acid (HNO₃) to prevent hydrolysis.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Standard Nickel Working Solutions (1-20 ppm):
-
Prepare a series of standard solutions by diluting the stock solution. For example, to prepare a 10 ppm solution, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Dimethylglyoxime Solution (1% w/v in ethanol):
-
Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.
-
-
Ammonia Buffer Solution (pH 10):
-
Dissolve 17.5 g of ammonium (B1175870) chloride (NH₄Cl) in 172 mL of concentrated ammonium hydroxide (B78521) (NH₄OH).
-
Dilute to 250 mL with deionized water.
-
-
Oxidizing Agent (Saturated Bromine Water - Optional but Recommended):
-
In a fume hood, add a few milliliters of liquid bromine to a bottle containing deionized water.
-
Shake well to saturate the water. A small excess of liquid bromine should remain at the bottom.
-
Protocol 2: Spectrophotometric Determination of Nickel in an Ammine Complex
-
Sample Preparation:
-
Accurately weigh a known amount of the nickel ammine complex (e.g., [Ni(NH₃)₆]Cl₂) and dissolve it in a known volume of deionized water to obtain a solution with an estimated nickel concentration within the working range of the calibration curve (e.g., 1-20 ppm).
-
-
Preparation of the Calibration Curve:
-
Pipette known volumes (e.g., 1, 2, 5, 10, 15, and 20 mL) of the 10 ppm standard nickel working solution into a series of 50 mL volumetric flasks.
-
To each flask, and to a separate flask for the blank (containing only deionized water), add the following reagents in the order listed, mixing after each addition:
-
5 mL of the ammonia buffer solution (pH 10).
-
(Optional) 2 mL of saturated bromine water. Swirl to mix.
-
5 mL of the 1% dimethylglyoxime solution.
-
-
Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10-15 minutes for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 445 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard solution and the prepared sample solution.
-
Record the absorbance values.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus nickel concentration (in ppm) for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of nickel in the sample.
-
Account for any dilutions made during the sample preparation to determine the nickel concentration in the original ammine complex.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the spectrophotometric analysis of nickel.
Table 1: Calibration Curve Data for Nickel Quantification [9]
| Concentration (ppm) | Absorbance |
| 0 | 0.0005 |
| 1 | 0.0557 |
| 5 | 0.1896 |
| 10 | 0.2456 |
| 20 | 0.4890 |
Table 2: Molar Absorptivity of Nickel-Dimethylglyoxime Complex
| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Solvent | Reference |
| 375 | 3.2 x 10³ | Chloroform | [7] |
| 470 | 1.05 x 10⁴ | Aqueous (pH 9.0) | |
| 610-650 | (1.3-1.7) x 10⁴ | Chloroform | [10] |
Mandatory Visualizations
Caption: Experimental workflow for the spectrophotometric analysis of nickel.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 3. Lab Report on Preparation and Spectrophotometric analysis of a Ni(II) Complex [art-xy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.bu.edu [people.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application of Thermogravimetric Analysis-Mass Spectrometry (TG-MS) for Studying the Thermal Decomposition of Hexaamminenickel(II) Bromide, [Ni(NH3)6]Br2
Introduction
Hexaamminenickel(II) bromide, [Ni(NH3)6]Br2, is a coordination compound with applications in various fields, including as a precursor for the synthesis of nickel-based nanomaterials. Understanding its thermal stability and decomposition pathway is crucial for controlling the properties of the final products. Thermogravimetric analysis coupled with mass spectrometry (TG-MS) is a powerful analytical technique for elucidating the thermal decomposition mechanisms of such materials. This application note provides a detailed protocol and data interpretation for the TG-MS analysis of [Ni(NH3)6]Br2.
Principle of TG-MS
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information about physical and chemical phenomena involving mass change, such as desorption, decomposition, and oxidation. When coupled with a mass spectrometer (MS), the gaseous species evolved during the thermal events can be identified in real-time. This simultaneous analysis provides a comprehensive understanding of the decomposition process, correlating mass loss steps with the evolution of specific gases.
Experimental Protocols
A detailed investigation into the thermal behavior of [Ni(NH3)6]Br2 can be carried out using simultaneous TG/DTA coupled online with a mass spectrometer.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Quadrupole Mass Spectrometer (MS)
-
Sample pans: Alumina or platinum crucibles
-
Purge gas: High-purity inert gas (e.g., Argon or Helium)
Sample Preparation:
-
Ensure the [Ni(NH3)6]Br2 sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into the sample pan.
-
Record the exact initial mass of the sample.
TG-MS Instrument Parameters:
| Parameter | Value |
| Temperature Program | 30 °C to 800 °C |
| Heating Rate | 10 °C/min |
| Purge Gas Flow Rate | 50-100 mL/min (Argon or Helium) |
| MS Transfer Line Temp | 200-250 °C |
| MS Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range (m/z) | 1-200 amu |
| MS Data Acquisition | Multiple Ion Detection (MID) or Scan Mode |
Experimental Procedure:
-
Place the sample pan containing the [Ni(NH3)6]Br2 into the TGA furnace.
-
Purge the system with the inert gas for at least 30 minutes to ensure an inert atmosphere.
-
Start the temperature program and simultaneously begin data acquisition for both the TGA and MS.
-
Monitor the mass loss (TG curve) and the ion currents for specific m/z values (MS data) as a function of temperature.
-
After the experiment, cool the furnace to room temperature.
-
Analyze the resulting TG curve to determine the temperature ranges and percentage mass loss for each decomposition step.
-
Correlate the mass loss steps with the evolved gas analysis from the MS data.
Data Presentation: Thermal Decomposition of [Ni(NH3)6]Br2
The thermal decomposition of [Ni(NH3)6]Br2 proceeds through a multi-step process involving deamination and subsequent decomposition of the resulting nickel bromide. The final product of the decomposition is metallic nickel in nano-sized form.[1][2][3]
Table 1: Summary of TG-MS Data for the Thermal Decomposition of [Ni(NH3)6]Br2
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Evolved Species (m/z) and Fragments | Intermediate/Final Product |
| Step 1: Deamination | 150 - 350 | ~31.5 | 31.6 | NH3 (17), NH2 (16), NH (15) | NiBr2 |
| Step 2: Decomposition | 350 - 600 | ~47.0 | 46.9 | Br2 (158, 160, 162), HBr (80, 82), N2 (28), H2 (2) | Ni (metallic) |
Note: The observed mass loss and temperature ranges are approximate and can vary slightly depending on the experimental conditions.
Evolved gas analysis by TG-MS reveals the presence of ammonia (B1221849) (NH3) as the primary species in the first stage of decomposition.[1][2][3] Additionally, fragments of ammonia such as NH2 and NH may be detected due to fragmentation within the mass spectrometer's ion source.[1][2][3] In the second stage, the decomposition of NiBr2 occurs, leading to the formation of nano-sized metallic nickel.[1][2] The evolved gases in this stage include bromine, hydrogen bromide, nitrogen, and hydrogen.[1][2][3] The presence of H2 and N2 suggests complex secondary reactions of the initially evolved ammonia at higher temperatures.[1][2][3]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for TG-MS analysis.
Thermal Decomposition Pathway of [Ni(NH3)6]Br2
References
Application Notes and Protocols for Nickel-Based Catalysts in Organic Synthesis
Topic: Use of Hexaamminenickel(II) Bromide and Related Nickel(II) Salts as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, [Ni(NH₃)₆]Br₂, is a coordination complex that serves as a source of nickel(II) ions. While it is commercially available, its direct application as a catalyst in modern organic synthesis is not extensively documented in contemporary literature. Historically, it has been used as a precursor to generate catalytically active elemental nickel. For instance, early studies demonstrated the reduction of this compound with alkali metals in liquid ammonia (B1221849) to produce active nickel catalysts for hydrogenation reactions[1].
In modern synthetic chemistry, simpler nickel(II) salts, such as nickel(II) bromide (NiBr₂), are more commonly employed as precatalysts in a variety of transformations. These salts can be converted in situ to catalytically active Ni(0) or Ni(I) species. This document provides detailed application notes and protocols for a representative and widely applicable nickel-catalyzed reaction: the C-N cross-coupling of aryl halides with amines, using a simple nickel(II) source. This reaction is a cornerstone in the synthesis of pharmaceuticals and other functional organic molecules.
Application Note 1: Nickel-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines
Nickel-catalyzed C-N cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems for the synthesis of arylamines. Nickel catalysts offer unique reactivity, enabling the coupling of a broad range of aryl halides (including chlorides) with various primary and secondary amines. Simple nickel(II) salts, such as NiBr₂·3H₂O, can be used as air-stable and readily available precatalysts.
The general transformation is as follows:
Ar-X + R¹R²NH → Ar-NR¹R² (where X = I, Br, Cl)
Recent advancements have shown that these reactions can be promoted by visible light, allowing for mild, room-temperature conditions without the need for an external photosensitizer[2]. In such systems, the amine substrate can also serve as a ligand and a base.
Key Advantages of Nickel Catalysis in C-N Coupling:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Broad Substrate Scope: Efficiently couples a wide variety of aryl and heteroaryl halides with primary and secondary amines.
-
Functional Group Tolerance: Tolerates a range of functional groups on both the aryl halide and the amine.
-
Milder Reaction Conditions: Photochemical methods enable reactions to proceed at room temperature[2].
Quantitative Data Summary
The following table summarizes the performance of a nickel-catalyzed, light-mediated C-N cross-coupling reaction between various aryl bromides and amines, using NiBr₂·3H₂O as the precatalyst.
| Entry | Aryl Bromide | Amine | Product | Yield (%)[2] |
| 1 | 4-Bromobenzotrifluoride (B150022) | Morpholine (B109124) | 4-(4-(Trifluoromethyl)phenyl)morpholine | 87 |
| 2 | 4-Bromobenzotrifluoride | Piperidine | 1-(4-(Trifluoromethyl)phenyl)piperidine | 85 |
| 3 | 4-Bromobenzotrifluoride | Pyrrolidine | 1-(4-(Trifluoromethyl)phenyl)pyrrolidine | 81 |
| 4 | 4-Bromobenzotrifluoride | n-Butylamine | N-Butyl-4-(trifluoromethyl)aniline | 75 |
| 5 | 4-Bromobenzotrifluoride | Aniline | N-(4-(Trifluoromethyl)phenyl)aniline | 68 |
| 6 | 4-Bromobenzonitrile | Morpholine | 4-(4-Morpholinophenyl)benzonitrile | 92 |
| 7 | 1-Bromo-4-fluorobenzene | Morpholine | 4-(4-Fluorophenyl)morpholine | 88 |
| 8 | 3-Bromopyridine | Morpholine | 3-Morpholinopyridine | 76 |
Experimental Protocols
Protocol 1: General Procedure for the Photochemical Nickel-Catalyzed C-N Cross-Coupling of an Aryl Bromide with a Secondary Amine
This protocol is adapted from a literature procedure for the coupling of 4-bromobenzotrifluoride with morpholine using NiBr₂·3H₂O[2].
Materials:
-
Aryl bromide (e.g., 4-bromobenzotrifluoride)
-
Amine (e.g., morpholine)
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Standard laboratory glassware (e.g., Schlenk tube or vial)
-
Magnetic stirrer and stir bar
-
365 nm LED light source
-
Inert atmosphere setup (optional, as the reaction is oxygen-tolerant)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (0.4 mmol, 1.0 equiv), the amine (1.4 mmol, 3.5 equiv), and NiBr₂·3H₂O (0.02 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous DMAc (4.0 mL) to the vessel to achieve a 0.1 M concentration with respect to the aryl bromide.
-
Reaction Execution: Seal the vessel and place the mixture on a magnetic stirrer. Irradiate the reaction mixture with a 365 nm LED at room temperature. The reaction is generally tolerant to air, but for sensitive substrates, degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 15 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water to remove DMAc and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.
Visualizations
Logical Workflow for Nickel-Catalyzed C-N Cross-Coupling
References
Characterization of Hexaamminenickel(II) Bromide using Infrared (IR) and Raman Spectroscopy
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the characterization of hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂, using infrared (IR) and Raman spectroscopy. Detailed protocols for the synthesis of the complex and the acquisition of its vibrational spectra are presented. A summary of the expected vibrational frequencies and their assignments is provided to facilitate the structural elucidation and quality control of this important coordination compound.
Introduction
This compound is a coordination complex consisting of a central nickel(II) ion octahedrally coordinated to six ammonia (B1221849) ligands, with bromide ions serving as the counter-anions. The characterization of the vibrational modes of the [Ni(NH₃)₆]²⁺ cation provides valuable insights into its structure, bonding, and symmetry. Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational energy levels of molecules. Due to the different selection rules governing these two techniques, they provide complementary information, allowing for a more complete vibrational analysis. This application note outlines the synthesis of [Ni(NH₃)₆]Br₂ and the subsequent analysis using IR and Raman spectroscopy.
Experimental Protocols
Synthesis of this compound ([Ni(NH₃)₆]Br₂)
This protocol is adapted from established methods for the synthesis of hexaamminenickel(II) halides.
Materials:
-
Nickel(II) bromide (NiBr₂)
-
Concentrated aqueous ammonia (NH₃, ~28-30%)
-
Deionized water
-
Ice bath
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a fume hood, dissolve a known amount of nickel(II) bromide in a minimal amount of deionized water in a beaker with gentle warming and stirring.
-
Cool the solution to room temperature.
-
Slowly add concentrated aqueous ammonia dropwise with continuous stirring. A precipitate of nickel(II) hydroxide (B78521) may initially form but will redissolve upon addition of excess ammonia to form the deep blue hexaamminenickel(II) complex. Continue adding ammonia until the solution is clear and has an intense violet-blue color.
-
Cool the solution in an ice bath for 15-20 minutes to promote crystallization of the product.
-
Collect the violet crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, concentrated ammonia, followed by a wash with cold ethanol to remove excess ammonia and water.
-
Dry the crystals on the filter paper by drawing air through the funnel for an extended period or by transferring them to a desiccator.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Agate mortar and pestle
-
KBr pellet press
Procedure:
-
Thoroughly grind a small amount (1-2 mg) of the dried [Ni(NH₃)₆]Br₂ sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the resulting fine powder to a KBr pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
Raman Spectroscopy
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope for sample focusing
-
Capillary tube or microscope slide
Procedure:
-
Place a small amount of the crystalline [Ni(NH₃)₆]Br₂ sample into a glass capillary tube or onto a microscope slide.
-
Position the sample under the microscope of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 4000-100 cm⁻¹). Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
Data Presentation
The vibrational spectrum of the [Ni(NH₃)₆]²⁺ cation is characterized by modes arising from the ammonia ligands and the Ni-N framework. The idealized octahedral symmetry (Oₕ) of the complex dictates the activity of these modes in IR and Raman spectroscopy. The primary vibrational modes of interest include the N-H stretching, NH₃ deformation (symmetric and degenerate), NH₃ rocking, and Ni-N stretching vibrations.
Table 1: Vibrational Frequencies and Assignments for [Ni(NH₃)₆]Br₂
| Vibrational Mode | Symmetry (Oₕ) | IR / Raman Activity | Approximate Wavenumber (cm⁻¹) |
| ν(N-H) - N-H Stretching | A₁g, E g, F₁ᵤ | IR & Raman | ~3200 - 3400 |
| δd(NH₃) - Degenerate Deformation | E g, F₁ᵤ | IR & Raman | ~1600 - 1650 |
| δs(NH₃) - Symmetric Deformation | A₁g, F₁ᵤ | IR & Raman | ~1150 - 1250 |
| ρr(NH₃) - NH₃ Rocking | F₁ᵤ | IR | ~650 - 750 |
| ν(Ni-N) - Ni-N Stretching | A₁g, E g, F₁ᵤ | IR & Raman | ~300 - 400 |
| δ(N-Ni-N) - N-Ni-N Bending | F₂g | Raman | ~200 - 250 |
Note: The exact peak positions may vary slightly depending on the crystalline environment and experimental conditions. The symmetry labels correspond to the idealized Oₕ point group of the cation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from the synthesis of the complex to its spectroscopic characterization and final data analysis.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of [Ni(NH₃)₆]Br₂.
Conclusion
Infrared and Raman spectroscopy are indispensable tools for the characterization of coordination compounds like this compound. By following the detailed protocols provided in this application note, researchers can reliably synthesize and characterize [Ni(NH₃)₆]Br₂. The complementary nature of IR and Raman spectroscopy allows for a thorough vibrational analysis, confirming the octahedral coordination of the ammonia ligands around the nickel(II) center and providing a spectroscopic fingerprint for quality assessment.
Application Notes and Protocols for Powder X-ray Diffraction (PXRD) Analysis of Hexaamminenickel(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Hexaamminenickel(II) bromide, with the chemical formula [Ni(NH₃)₆]Br₂, is a coordination complex with applications in various fields, including as a precursor for the synthesis of nickel-containing materials and in studies of ammonia (B1221849) storage. The compound is known to be sensitive to atmospheric conditions, particularly moisture, and can undergo thermal decomposition.[1][2][3] Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique for the characterization of crystalline materials. It provides valuable information regarding the crystal structure, phase purity, and crystallographic parameters of [Ni(NH₃)₆]Br₂. This document provides a comprehensive guide to the PXRD analysis of this complex, including synthesis, sample preparation, data acquisition, and analysis protocols.
Crystallographic Properties
This compound crystallizes in a cubic system with the space group Fm-3m. This structure consists of isolated [Ni(NH₃)₆]²⁺ octahedral cations and bromide (Br⁻) anions. The nickel atom is at the center of the octahedron, coordinated to six ammonia ligands.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of hexaamminenickel(II) halides.
Materials:
-
Nickel(II) bromide (NiBr₂)
-
Concentrated aqueous ammonia (NH₃)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve a known amount of nickel(II) bromide in a minimal amount of deionized water in a beaker.
-
In a fume hood, slowly add concentrated aqueous ammonia to the nickel bromide solution with constant stirring. A precipitate of nickel(II) hydroxide (B78521) may initially form, which will dissolve upon addition of excess ammonia to form the deep blue hexaamminenickel(II) complex.
-
Continue adding ammonia until the solution is clear and uniformly deep blue.
-
Cool the solution in an ice bath to induce crystallization of the this compound.
-
Collect the purple crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold concentrated ammonia, followed by a wash with ethanol to remove residual water.
-
Dry the product thoroughly under vacuum to obtain the final this compound.
Sample Preparation for PXRD Analysis
Due to the sensitivity of this compound to moisture, proper sample preparation is critical to obtain high-quality diffraction data.
Procedure for Air-Sensitive Samples:
-
All sample handling should ideally be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Gently grind the crystalline sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powdered sample onto a zero-background sample holder.
-
If a glovebox is unavailable, an air-sensitive sample holder with a dome or a thin, X-ray transparent cover (e.g., Kapton film) should be used to protect the sample from the atmosphere during data collection.
PXRD Data Collection
Instrumentation:
A standard laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å) and a position-sensitive detector is suitable for this analysis.
Typical Data Collection Parameters:
| Parameter | Value |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Type | Continuous Scan |
| Scan Range (2θ) | 10° - 80° |
| Step Size (2θ) | 0.02° |
| Time per Step | 1 second |
| Sample Rotation | On (to improve particle statistics) |
Data Presentation
The expected powder X-ray diffraction pattern for this compound can be calculated based on its cubic crystal structure (space group Fm-3m). The following table presents the calculated positions of the most intense diffraction peaks. The lattice parameter is estimated to be approximately a = 10.527 Å, based on the isostructural manganese analogue, Mn(NH₃)₆Br₂.[4]
Table 1: Calculated Powder X-ray Diffraction Data for this compound
| 2θ (°) (Cu Kα) | d-spacing (Å) | Miller Indices (hkl) |
| 16.82 | 5.26 | (200) |
| 23.88 | 3.72 | (220) |
| 29.36 | 3.04 | (222) |
| 33.98 | 2.64 | (400) |
| 38.08 | 2.36 | (420) |
| 41.84 | 2.16 | (422) |
| 48.68 | 1.87 | (440) |
| 51.98 | 1.76 | (600) / (442) |
| 55.12 | 1.66 | (620) |
| 58.12 | 1.58 | (622) |
| 63.74 | 1.46 | (444) |
| 66.42 | 1.41 | (640) |
| 69.02 | 1.36 | (642) |
| 71.54 | 1.32 | (800) |
Note: The relative intensities of the peaks are not included as they are dependent on experimental conditions and would require a full structural model for accurate calculation.
Data Analysis: Rietveld Refinement
Rietveld refinement is a powerful technique for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural and instrumental parameters.[2][5][6]
Key Refinable Parameters:
-
Lattice parameters: Precise determination of the unit cell dimensions.
-
Atomic coordinates: Location of each atom within the unit cell.
-
Site occupancy factors: Determination of the extent of atomic substitution or vacancies.
-
Thermal displacement parameters: Information on the thermal vibrations of atoms.
-
Profile parameters: Peak shape, width, and asymmetry.
-
Background parameters: Modeling of the background signal.
The successful Rietveld refinement of the experimental PXRD data for this compound can confirm the crystal structure, provide accurate lattice parameters, and verify the phase purity of the synthesized material.
Visualizations
Caption: Experimental workflow for the PXRD analysis of this compound.
Caption: Coordination of the [Ni(NH₃)₆]²⁺ complex cation in this compound.
References
Application Notes and Protocols: Titration Method for Determining Ammonia Content in Nickel Ammine Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel ammine salts are coordination compounds containing ammonia (B1221849) molecules as ligands attached to a central nickel ion. The determination of ammonia content is crucial for the characterization and quality control of these salts. This document provides a detailed protocol for the determination of ammonia in nickel ammine salts using a back-titration method. This acid-base titration technique is a reliable and straightforward method for quantifying the ammonia content.[1][2]
Principle of the Method
The determination of ammonia in nickel ammine salts is typically achieved through an acid-base back-titration.[2] The principle of this method involves two main steps:
-
Reaction with Excess Acid: A known excess amount of a strong acid, such as hydrochloric acid (HCl), is added to a solution of the nickel ammine salt. The acid reacts with the ammonia ligands, liberating them from the nickel complex to form ammonium (B1175870) ions (NH₄⁺).[1][2] The nickel ion is also released into the solution.[1] The general reaction is: [Ni(NH₃)ₓ]²⁺ + xH⁺ → Ni²⁺ + xNH₄⁺
-
Back-Titration with a Strong Base: The unreacted (excess) acid is then titrated with a standardized strong base, typically sodium hydroxide (B78521) (NaOH). By determining the amount of excess acid, the amount of acid that reacted with the ammonia can be calculated. This, in turn, allows for the calculation of the amount of ammonia present in the original sample.[1][2] The reaction for the back-titration is: HCl (excess) + NaOH → NaCl + H₂O
The endpoint of the titration is detected using a suitable indicator, such as methyl red.[2]
Logical Relationship of the Titration Principle
Caption: Principle of the back-titration method.
Reagents and Apparatus
Reagents:
-
Nickel Ammine Salt Sample
-
Standardized Hydrochloric Acid (HCl) Solution (e.g., 0.1 M)
-
Standardized Sodium Hydroxide (NaOH) Solution (e.g., 0.1 M)
-
Methyl Red Indicator Solution
-
Distilled or Deionized Water
Apparatus:
-
Analytical Balance
-
Volumetric Flasks (e.g., 100 mL, 250 mL)
-
Pipettes (e.g., 20 mL, 25 mL)
-
Burette (50 mL)
-
Conical Flasks (250 mL)
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Wash Bottle
Experimental Protocol
The following protocol outlines the step-by-step procedure for the determination of ammonia in a nickel ammine salt.
1. Preparation of the Nickel Ammine Salt Solution (Solution A)
-
Accurately weigh a known mass (e.g., 0.2 - 0.3 g) of the nickel ammine salt using an analytical balance.
-
Quantitatively transfer the weighed salt to a volumetric flask (e.g., 100 mL).
-
Dissolve the salt in a small amount of distilled water.
-
Add a known excess volume of standardized HCl solution (e.g., 25.00 mL of 0.1 M HCl) to the flask. Ensure this is enough to completely react with all the ammonia in the sample and leave an excess.
-
Dilute the solution to the mark with distilled water and mix thoroughly. This is Solution A .
2. Titration of Excess Acid
-
Pipette a known aliquot (e.g., 20.00 mL) of Solution A into a 250 mL conical flask.
-
Add 2-3 drops of methyl red indicator to the flask. The solution should be acidic (red).
-
Fill a clean burette with the standardized NaOH solution and record the initial volume.
-
Titrate the solution in the conical flask with the NaOH solution until the color changes from red to yellow, indicating the endpoint.
-
Record the final volume of the NaOH solution used.
-
Repeat the titration at least two more times with fresh aliquots of Solution A to obtain consistent results.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Data Presentation and Calculations
The following tables should be used to record and organize the experimental data.
Table 1: Sample and Reagent Information
| Parameter | Value |
| Mass of Nickel Ammine Salt (g) | |
| Volume of Stock Solution A (mL) | |
| Concentration of Standardized HCl (M) | |
| Volume of HCl added to Solution A (mL) | |
| Concentration of Standardized NaOH (M) | |
| Volume of Aliquot of Solution A (mL) |
Table 2: Titration Data
| Titration | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH Used (mL) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Calculations:
-
Moles of NaOH used:
-
Moles of NaOH = Molarity of NaOH × Average Volume of NaOH used (L)
-
-
Moles of excess HCl in the aliquot:
-
From the back-titration reaction, the mole ratio of HCl to NaOH is 1:1.
-
Moles of excess HCl = Moles of NaOH
-
-
Total moles of excess HCl in Solution A:
-
Total moles of excess HCl = Moles of excess HCl in aliquot × (Total volume of Solution A / Volume of aliquot)
-
-
Initial moles of HCl added:
-
Initial moles of HCl = Molarity of HCl × Volume of HCl added (L)
-
-
Moles of HCl reacted with NH₃:
-
Moles of HCl reacted = Initial moles of HCl - Total moles of excess HCl
-
-
Moles of NH₃ in the sample:
-
From the reaction [Ni(NH₃)ₓ]²⁺ + xH⁺ → Ni²⁺ + xNH₄⁺, the mole ratio of HCl to NH₃ is 1:1.
-
Moles of NH₃ = Moles of HCl reacted
-
-
Mass of NH₃ in the sample:
-
Mass of NH₃ = Moles of NH₃ × Molar mass of NH₃ (17.031 g/mol )
-
-
Percentage of NH₃ in the nickel ammine salt:
-
% NH₃ = (Mass of NH₃ / Mass of nickel ammine salt sample) × 100
-
Troubleshooting
-
Indistinct Endpoint: If the color change at the endpoint is not sharp, ensure the correct amount of indicator is used. Also, check the concentrations of the acid and base solutions.
-
Inconsistent Titration Results: This may be due to improper rinsing of glassware, errors in pipetting, or not mixing the solutions thoroughly. Ensure all glassware is clean and rinsed with the appropriate solutions before use.
-
Calculated Ammonia Percentage is Unexpectedly Low or High: Double-check all measurements and calculations. Ensure the nickel ammine salt was completely dissolved and that the correct volumes of all solutions were used. The accuracy of the result is highly dependent on the accuracy of the standardized acid and base solutions. For instance, one experiment reported an accuracy of 97.53% for the determination of ammonia in hexamminenickel(II) chloride.[2]
References
Application Notes and Protocols for the Synthesis of Nickel-Based Nanomaterials Using [Ni(NH3)6]Br2 as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nickel-based nanomaterials, including metallic nickel (Ni), nickel oxide (NiO), and nickel phosphide (B1233454) (NiP) nanoparticles, using hexaamminenickel(II) bromide, [Ni(NH3)6]Br2, as a versatile precursor. The methodologies described herein are based on established thermal decomposition and chemical synthesis routes, adapted for this specific precursor.
Introduction
This compound is a coordination complex that serves as an excellent single-source precursor for the synthesis of nickel-based nanomaterials. Its thermal decomposition behavior allows for the formation of metallic nickel nanoparticles, and through modifications of the synthetic protocol, it can be readily converted to nickel oxide and nickel phosphide nanomaterials. The ammonia (B1221849) ligands within the complex can act as a reducing agent at elevated temperatures, facilitating the formation of zero-valent nickel. The bromide counter-ion influences the decomposition temperature and the characteristics of the final nanomaterial. These nickel-based nanomaterials have wide-ranging applications in catalysis, electronics, and biomedicine.
Synthesis of Metallic Nickel (Ni) Nanoparticles
Metallic nickel nanoparticles can be synthesized via the direct thermal decomposition of [Ni(NH3)6]Br2 in an inert atmosphere. The process involves the sequential removal of ammonia ligands followed by the reduction of nickel(II) to metallic nickel.
Experimental Protocol:
Materials:
-
This compound ([Ni(NH3)6]Br2)
-
High-purity nitrogen or argon gas
-
Tube furnace with temperature controller
-
Quartz tube
-
Schlenk flask and line for inert atmosphere operations
-
Ethanol (B145695) (anhydrous)
-
Hexane (B92381) (anhydrous)
Procedure:
-
Place a known amount of [Ni(NH3)6]Br2 powder in a quartz boat and position it in the center of a tube furnace.
-
Purge the tube furnace with high-purity nitrogen or argon gas for at least 30 minutes to ensure an inert atmosphere. Maintain a constant gas flow throughout the experiment.
-
Heat the furnace to the desired decomposition temperature (see Table 1) at a controlled ramp rate (e.g., 5-10 °C/min).
-
Hold the temperature for a specified duration to ensure complete decomposition.
-
After the designated time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
The resulting black powder is the nickel nanoparticles. For purification, the product can be dispersed in anhydrous ethanol, sonicated for 15 minutes, and then collected by centrifugation. This washing step can be repeated with hexane to remove any organic impurities.
-
Dry the purified nickel nanoparticles under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Precursor | [Ni(NH3)6]Br2 | [1] |
| Decomposition Temperature | 450-600 °C | [1] |
| Atmosphere | Inert (Nitrogen, Argon) | [1] |
| Product | Nano-sized metallic nickel | [1] |
| Gaseous Byproducts | NH3, NH2, NH, N2, H2 | [1] |
Note: The final particle size and morphology of the nickel nanoparticles are influenced by the decomposition temperature, heating rate, and gas flow rate.
Synthesis of Nickel Oxide (NiO) Nanoparticles
Nickel oxide nanoparticles can be synthesized by the thermal decomposition of [Ni(NH3)6]Br2 in the presence of an oxidizing atmosphere (air).
Experimental Protocol:
Materials:
-
This compound ([Ni(NH3)6]Br2)
-
Furnace with temperature controller
-
Ceramic crucible
-
Deionized water
-
Ethanol
Procedure:
-
Place a known amount of [Ni(NH3)6]Br2 powder in a ceramic crucible.
-
Introduce the crucible into a furnace.
-
Heat the furnace in an air atmosphere to the desired calcination temperature (see Table 2) at a controlled ramp rate (e.g., 5-10 °C/min).
-
Maintain the temperature for a specified duration to ensure complete conversion to nickel oxide.
-
Allow the furnace to cool down to room temperature.
-
The resulting greyish-green or black powder is nickel oxide nanoparticles.
-
For purification, the product can be washed with deionized water and ethanol to remove any residual salts and impurities, followed by drying in an oven at 80-100 °C.
Quantitative Data (Adapted from a similar precursor):
| Parameter | Value | Reference |
| Precursor | --INVALID-LINK--2 | [2] |
| Calcination Temperature | 250-400 °C | [2][3] |
| Atmosphere | Air | [3] |
| Product | NiO nanoparticles | [2][3] |
| Average Particle Size | ~12 nm (at 250 °C) | [2] |
Note: The properties of NiO nanoparticles synthesized from [Ni(NH3)6]Br2 are expected to be comparable, though the optimal temperature may vary due to the different counter-ion.
Synthesis of Nickel Phosphide (NiP) Nanoparticles
Nickel phosphide nanoparticles can be synthesized by reacting [Ni(NH3)6]Br2 with a phosphorus source, such as trioctylphosphine (B1581425) (TOP), in a high-boiling point solvent.
Experimental Protocol:
Materials:
-
This compound ([Ni(NH3)6]Br2)
-
Trioctylphosphine (TOP)
-
Oleylamine (B85491) (OAm) or 1-Octadecene (ODE) (high-boiling point solvent)
-
Schlenk line and glassware for air-free synthesis
-
Hexane
Procedure:
-
In a three-neck flask connected to a Schlenk line, combine [Ni(NH3)6]Br2 and a high-boiling point solvent such as oleylamine or 1-octadecene.
-
Degas the mixture at a moderately elevated temperature (e.g., 100-120 °C) for 30-60 minutes to remove water and oxygen.
-
Under an inert atmosphere (argon or nitrogen), inject the desired amount of trioctylphosphine (TOP) into the reaction mixture. The Ni:P molar ratio can be varied to control the stoichiometry of the resulting nickel phosphide phase (e.g., Ni2P, Ni5P4, Ni12P5).[4][5]
-
Heat the reaction mixture to a high temperature (e.g., 250-350 °C) and maintain it for a specific period (e.g., 1-2 hours) to allow for nanoparticle nucleation and growth.[4]
-
After the reaction, cool the mixture to room temperature.
-
Precipitate the nickel phosphide nanoparticles by adding a non-solvent like methanol.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane and methanol to remove unreacted precursors and byproducts.
-
Dry the purified nickel phosphide nanoparticles under vacuum.
Quantitative Data (General for Nickel Phosphide Synthesis):
| Parameter | Value | Reference |
| Nickel Precursor | Nickel acetylacetonate (B107027) (example) | [4][5] |
| Phosphorus Source | Trioctylphosphine (TOP) | [4][5] |
| Solvent | Oleylamine, 1-Octadecene | [4][5] |
| Reaction Temperature | 250-350 °C | [4] |
| Product Phases | Ni2P, Ni5P4, Ni12P5 (dependent on Ni:P ratio) | [4][5] |
Note: While the protocol is adapted, the use of [Ni(NH3)6]Br2 as the nickel source is feasible. The reactivity might differ, potentially allowing for lower reaction temperatures due to the lability of the ammine ligands.
Visualized Synthesis Pathways
The following diagrams illustrate the logical workflows for the synthesis of different nickel-based nanomaterials from the [Ni(NH3)6]Br2 precursor.
Caption: Workflow for the synthesis of metallic nickel nanoparticles.
Caption: Workflow for the synthesis of nickel oxide nanoparticles.
Caption: Workflow for the synthesis of nickel phosphide nanoparticles.
Applications
The nickel-based nanomaterials synthesized from [Ni(NH3)6]Br2 have a broad range of potential applications:
-
Catalysis: Nickel nanoparticles are effective catalysts for various organic reactions, including hydrogenation and cross-coupling reactions.[6] Nickel phosphide nanoparticles are gaining attention as efficient and low-cost catalysts for hydrodesulfurization and the hydrogen evolution reaction.
-
Drug Delivery: The magnetic properties of nickel and nickel oxide nanoparticles make them potential candidates for targeted drug delivery systems.[7]
-
Electronics: Nickel nanoparticles are used in the fabrication of conductive inks, multilayer ceramic capacitors, and as components in fuel cells.
-
Biomedical Applications: Nickel oxide nanoparticles have been investigated for their antimicrobial and anticancer properties.
Safety Precautions
-
Handle [Ni(NH3)6]Br2 and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The thermal decomposition of the precursor releases ammonia and other potentially hazardous gases; ensure the exhaust from the furnace is properly vented.
-
Nanoparticles should be handled with care to avoid inhalation or skin contact. Use appropriate containment measures.
These protocols provide a foundation for the synthesis of various nickel-based nanomaterials using [Ni(NH3)6]Br2. Researchers are encouraged to optimize the reaction parameters to achieve the desired nanoparticle characteristics for their specific applications.
References
- 1. Thermal decomposition studies of [Ni(NH3)6]X2 (X = Cl, Br) in the solid state using TG-MS and TR-XRD | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. One Step Synthesis of NiO Nanoparticles via Solid-State Thermal Decomposition at Low-Temperature of Novel Aqua(2,9-dimethyl-1,10-phenanthroline)NiCl2 Complex [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Monodispersed nickel phosphide nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Modifiers-assisted formation of nickel nanoparticles and their catalytic application to p-nitrophenol reduction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and characterization of ferromagnetic nickel oxide nanoparticles from three different precursors: application in drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Electrochemical Analysis of Hexaamminenickel(II) Bromide
Introduction
Hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂, is a coordination compound with an octahedral geometry around the central nickel(II) ion. The electrochemical behavior of such transition metal complexes is of significant interest for applications in catalysis, materials science, and drug development. These complexes can undergo redox reactions, making them suitable for electrochemical studies.[1] This document provides detailed application notes and experimental protocols for investigating the electrochemical properties of this compound using cyclic voltammetry (CV).
Electrochemical Behavior Overview
The hexaamminenickel(II) complex is expected to exhibit redox activity centered at the nickel atom. The accessible oxidation states for nickel in ammine complexes are typically Ni(II) and Ni(III), and in some cases, Ni(I). The electrochemical transformation of interest is the Ni(II)/Ni(III) oxidation or the Ni(II)/Ni(I) reduction. The specific potential at which these redox events occur is highly dependent on the solvent system and the supporting electrolyte used.
The general redox reactions can be represented as:
-
Oxidation: [Ni(NH₃)₆]²⁺ ⇌ [Ni(NH₃)₆]³⁺ + e⁻
-
Reduction: [Ni(NH₃)₆]²⁺ + e⁻ ⇌ [Ni(NH₃)₆]⁺
These reactions provide insights into the electronic structure and stability of the different oxidation states of the nickel complex.
Experimental Protocols
Preparation of Solutions
a. Analyte Solution:
-
Prepare a stock solution of 10 mM this compound in the desired solvent. For aqueous studies, use deionized water. For non-aqueous studies, dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can be used.
-
From the stock solution, prepare a 1 mM analyte solution in the chosen solvent containing the supporting electrolyte.
b. Supporting Electrolyte Solution:
-
A supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.[2]
-
For aqueous solutions, a 0.1 M solution of potassium chloride (KCl) or sodium perchlorate (B79767) (NaClO₄) is recommended.
-
For non-aqueous solutions, a 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) is suitable.
Cyclic Voltammetry (CV) Experiment
This protocol outlines the general procedure for acquiring a cyclic voltammogram of this compound.
a. Materials and Equipment:
-
Potentiostat
-
Three-electrode cell comprising:
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) for aqueous solutions or a non-aqueous reference electrode (e.g., Ag/Ag⁺) for organic solvents.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
-
This compound
-
Supporting electrolyte (e.g., 0.1 M KCl for aqueous solution)
-
Solvent (e.g., deionized water)
-
Inert gas (Nitrogen or Argon) for deaeration.
b. Experimental Procedure:
-
Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in deionized water and then the solvent of choice to remove any residual alumina particles. Dry the electrode before use.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Blank Voltammogram: Add the supporting electrolyte solution (without the analyte) to the electrochemical cell. Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Record a background cyclic voltammogram over the desired potential range to ensure the absence of interfering redox peaks.
-
Analyte Measurement: Add the this compound solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Deaerate the solution again for 5-10 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Set the parameters on the potentiostat software. A typical starting potential window for aqueous solutions could be from -1.2 V to +1.2 V vs. Ag/AgCl.
-
Set the initial scan rate to 100 mV/s.
-
Initiate the scan and record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the redox process.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the electrochemical behavior of this compound based on typical values for similar nickel complexes in aqueous solution.[1] These values should be determined experimentally.
| Parameter | Value (vs. Ag/AgCl) | Description |
| Cathodic Peak Potential (Epc) | ~ -0.9 V | Potential at the maximum cathodic current (Reduction of Ni(II) to Ni(I)). |
| Anodic Peak Potential (Epa) | ~ -0.8 V | Potential at the maximum anodic current (Oxidation of Ni(I) to Ni(II)). |
| Half-wave Potential (E₁/₂) | ~ -0.85 V | (Epc + Epa) / 2, an estimate of the standard redox potential. |
| Peak Separation (ΔEp) | ~ 100 mV | |Epa - Epc|, indicates the reversibility of the redox process. |
| Cathodic Peak Current (ipc) | Dependent on concentration and scan rate | Proportional to the concentration of the analyte. |
| Anodic Peak Current (ipa) | Dependent on concentration and scan rate | Proportional to the concentration of the product of the forward scan. |
| ipa/ipc Ratio | ~ 1 | For a reversible process, this ratio should be close to unity. |
Note: The actual values will depend on the experimental conditions, including the specific supporting electrolyte, solvent, and electrode material used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment.
Caption: General workflow for a cyclic voltammetry experiment.
Redox Process at the Electrode Surface
This diagram illustrates the expected redox process of the hexaamminenickel(II) complex at the working electrode surface during a cathodic and subsequent anodic scan.
Caption: Ni(II)/Ni(I) redox couple at the electrode surface.
References
Application Notes and Protocols: Synthesis of Anhydrous Nickel(II) Compounds from Hexaammine Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of anhydrous nickel(II) compounds, particularly halides, is a common requirement in inorganic and organometallic chemistry. Standard dehydration methods, such as simply heating the hydrated salts (e.g., NiCl₂·6H₂O), are often ineffective and can lead to the formation of oxychlorides or hydroxides.[1][2] A reliable and efficient method involves the synthesis of an intermediate hexaamminenickel(II) complex, [Ni(NH₃)₆]X₂, followed by its thermal decomposition. This process yields the pure anhydrous nickel(II) salt by driving off gaseous ammonia (B1221849).[1] This document provides detailed protocols for the synthesis of the hexaammine precursors and their subsequent conversion to anhydrous nickel(II) compounds, along with key quantitative data and safety precautions.
General Principle & Workflow
The overall process is a two-stage synthesis:
-
Formation of the Hexaammine Precursor: A hydrated nickel(II) salt, such as hexaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂), is treated with an excess of concentrated ammonia. The stronger ammonia ligands displace the water ligands, leading to the precipitation of the less soluble hexaamminenickel(II) salt.[3][4][5] [Ni(H₂O)₆]X₂(aq) + 6 NH₃(aq) → [Ni(NH₃)₆]X₂(s) + 6 H₂O(l)
-
Thermal Decomposition: The isolated and dried hexaammine precursor is heated under controlled conditions. The thermal energy causes the decomposition of the complex, releasing the six ammonia ligands as gas and leaving behind the desired anhydrous nickel(II) salt.[6][7] [Ni(NH₃)₆]X₂(s) → NiX₂(s) + 6 NH₃(g)
The following diagram illustrates the general experimental workflow.
Experimental Protocols
Part A: Synthesis of Hexaamminenickel(II) Chloride, [Ni(NH₃)₆]Cl₂
This protocol details the synthesis of the lavender-colored hexaammine precursor from nickel(II) chloride hexahydrate.
Materials and Equipment:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol or Acetone (B3395972)
-
Deionized water
-
Beakers, graduated cylinders
-
Glass stirring rod
-
Ice bath
-
Büchner funnel and suction filtration apparatus
-
Analytical balance
Procedure:
-
Weigh approximately 4.0-6.0 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and record the exact mass.[4][8][9]
-
In a 100 mL beaker, dissolve the NiCl₂·6H₂O in a minimal amount of deionized water (approx. 10 mL) with stirring.[4][5] The solution will be emerald green.[10]
-
Perform this step in a fume hood. Slowly add concentrated aqueous ammonia to the nickel chloride solution with constant stirring. A significant amount of heat may be evolved.[5] Continue adding ammonia until a deep royal blue solution is formed and then a lavender-colored precipitate begins to form.[5][10] Typically, this requires adding the solution to a final volume of around 50 mL with ammonia.[4]
-
Continue to stir the mixture for 10-15 minutes to ensure the reaction is complete.[4][5]
-
Cool the beaker in an ice bath for at least 15-30 minutes to maximize the precipitation of the product.[4][8]
-
Set up a Büchner funnel for suction filtration. Wet the filter paper with a small amount of cold, dilute ammonia solution.
-
Filter the lavender-colored crystals under suction.[4]
-
Wash the collected precipitate in stages: first with a small amount of ice-cold concentrated ammonia, followed by one or two washes with cold ethanol or acetone to remove water.[4][5]
-
Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.[4][5]
-
Transfer the final product to a watch glass and allow it to air-dry completely. The product, [Ni(NH₃)₆]Cl₂, is a fine, lavender-colored crystalline solid.
Part B: Thermal Decomposition to Anhydrous Nickel(II) Chloride, NiCl₂
This protocol describes the conversion of the hexaammine precursor to the anhydrous salt.
Materials and Equipment:
-
Hexaamminenickel(II) chloride ([Ni(NH₃)₆]Cl₂)
-
Tube furnace or similar heating apparatus
-
Quartz or borosilicate tube
-
Source of inert gas (Nitrogen or Argon), optional but recommended
-
Schlenk line or bubbler to vent ammonia gas safely
Procedure:
-
Place a known quantity of the dried [Ni(NH₃)₆]Cl₂ precursor into a quartz tube.
-
Position the tube within the tube furnace. If available, connect the tube to a source of dry, inert gas (e.g., nitrogen) to flush the system and carry away the evolved ammonia. The outlet should be vented safely into a fume hood or through a bubbler containing dilute acid.
-
Slowly heat the furnace to a temperature between 175 °C and 200 °C.[1]
-
As the temperature increases, the lavender solid will decompose, releasing ammonia gas. A color change from lavender to yellow-brown will be observed, indicating the formation of anhydrous NiCl₂.[11]
-
Maintain this temperature until the evolution of ammonia gas ceases. The time required will depend on the scale of the reaction.
-
Turn off the furnace and allow the sample to cool to room temperature under a continued stream of inert gas to prevent re-hydration from atmospheric moisture.
-
The resulting yellow-brown solid is anhydrous nickel(II) chloride.[11] It should be handled and stored under anhydrous conditions (e.g., in a desiccator or glovebox).
Application to Other Anhydrous Nickel(II) Compounds
-
Anhydrous NiBr₂ and NiI₂: The same general method can be applied. The corresponding hexaammine precursors, [Ni(NH₃)₆]Br₂ and [Ni(NH₃)₆]I₂, are prepared from NiBr₂ and NiI₂ respectively. Thermal decomposition studies on [Ni(NH₃)₆]Br₂ confirm it undergoes a similar deamination process to yield the anhydrous salt.[6][7]
-
Anhydrous Ni(NO₃)₂: This method is not suitable for preparing anhydrous nickel(II) nitrate (B79036). The thermal decomposition of --INVALID-LINK--₂ proceeds in multiple stages. The first step releases four equivalents of ammonia to form an intermediate, Ni(NH₃)₂(NO₃)₂.[12] Further heating causes the decomposition of the nitrate anions, ultimately yielding nickel oxide (NiO) rather than anhydrous nickel(II) nitrate.[12]
The diagram below illustrates the different thermal decomposition pathways.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of various anhydrous nickel(II) compounds via the hexaammine precursor route.
| Precursor Compound | Starting Nickel Salt | Key Reagents | Decomposition Temp. (°C) | Final Anhydrous Product | Color Change (Decomposition) |
| [Ni(NH₃)₆]Cl₂ | NiCl₂·6H₂O | Conc. NH₃(aq), H₂O | 175 - 200[1] | NiCl₂ | Lavender → Yellow/Brown[11] |
| [Ni(NH₃)₆]Br₂ | NiBr₂·xH₂O | Conc. NH₃(aq), H₂O | ~200 - 400 (multi-step) | NiBr₂ | N/A |
| --INVALID-LINK--₂ | Ni(NO₃)₂·6H₂O | Conc. NH₃(aq), H₂O | > 200 | NiO (Not anhydrous salt)[12] | N/A |
Safety Precautions
-
Nickel Compounds: Nickel salts are toxic and potential carcinogens upon long-term inhalation exposure.[2][11] Avoid direct contact and inhalation of dust. Always handle in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonia: Concentrated ammonia is a corrosive irritant.[8] It should be handled exclusively in a fume hood. Avoid inhaling vapors and prevent contact with skin and eyes.
-
Thermal Decomposition: The decomposition process releases significant volumes of ammonia gas, which is toxic and irritating. The procedure must be performed in a well-ventilated fume hood or with the exhaust appropriately scrubbed.
References
- 1. Nickel(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Nickel(II) chloride hexahydrate, 99.0+%, 7791-20-0 [chemkits.eu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. packetforger.wordpress.com [packetforger.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. NICKEL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Hexaamminenickel(II) Bromide
Welcome to the technical support center for the synthesis of high-purity hexaamminenickel(II) bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis and purification of this coordination compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the reaction mixture and the final product?
A1: The initial aqueous solution of nickel(II) bromide is green due to the presence of the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺. Upon the addition of a sufficient amount of concentrated ammonia (B1221849), the solution should turn a deep blue, and the final crystalline product, this compound, should be purple.
Q2: Why is it crucial to use a fume hood during this synthesis?
A2: Concentrated ammonia (ammonium hydroxide) has a strong, pungent odor and is an irritant. It is essential to work in a well-ventilated fume hood to avoid inhalation of the vapors.
Q3: Can I use nickel(II) chloride instead of nickel(II) bromide to synthesize the bromide complex?
A3: No, you must use a nickel(II) salt with bromide as the counter-ion to synthesize this compound. Using nickel(II) chloride will result in the formation of hexaamminenickel(II) chloride.
Q4: What is the role of cooling the reaction mixture in an ice bath?
A4: Cooling the reaction mixture significantly decreases the solubility of this compound, which promotes crystallization and helps to maximize the product yield.
Q5: How should I properly store the final product?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is stable under normal conditions, but prolonged exposure to moisture should be avoided.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of high-purity this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Purple Crystals | 1. Incomplete Crystallization: The product may be too soluble in the mother liquor at the crystallization temperature. 2. Product Loss During Washing: The washing solvent may be dissolving a significant amount of the product. 3. Insufficient Ammonia: An inadequate amount of ammonia may lead to an incomplete reaction. | 1. Ensure the reaction mixture is thoroughly cooled in an ice bath for at least 30 minutes to an hour. 2. Wash the crystals with ice-cold concentrated ammonia, followed by a non-polar, water-miscible solvent like diethyl ether or acetone (B3395972). Avoid washing with pure water. 3. Use a significant excess of concentrated aqueous ammonia to drive the equilibrium towards the formation of the hexaammine complex. |
| Product is Pale Blue or Greenish-Purple Instead of Purple | 1. Incomplete Ligand Exchange: Not all water ligands have been replaced by ammonia, leading to the formation of mixed aqua-ammine complexes (e.g., [Ni(NH₃)₅(H₂O)]Br₂). 2. Presence of Starting Material: Unreacted hexaquanickel(II) bromide may be present. | 1. Increase the concentration and/or volume of concentrated ammonia added to the reaction mixture. 2. Ensure adequate stirring and reaction time to allow for complete ligand exchange. 3. Recrystallize the product from a minimal amount of hot water with a small amount of added ammonia, followed by slow cooling. |
| Product Decomposes During Drying | Overheating: The complex can thermally decompose at elevated temperatures. Thermal decomposition of hexaamminenickel(II) halides can begin at temperatures as low as 120°C. | 1. Air-dry the product at room temperature. A desiccator under vacuum can be used to accelerate drying. 2. Avoid using an oven set to a high temperature. If an oven is used, the temperature should be kept low (e.g., below 60°C). |
| Formation of a Gelatinous Precipitate | Formation of Nickel(II) Hydroxide (B78521): If the pH of the solution is not sufficiently high and basic, nickel(II) hydroxide (Ni(OH)₂), a pale green precipitate, may form. | This is unlikely when using a large excess of concentrated ammonia, which is a basic solution. However, if this occurs, ensure a sufficient excess of concentrated ammonia is used to both precipitate the hexaammine complex and maintain a high pH. |
Experimental Protocol: Synthesis of High-Purity this compound
This protocol is a general guideline. Please refer to your institution's safety protocols and standard operating procedures.
Materials:
-
Nickel(II) bromide hexahydrate (NiBr₂·6H₂O)
-
Concentrated aqueous ammonia (approx. 28-30% NH₃)
-
Deionized water
-
Ethanol (B145695) or acetone (for washing)
-
Beakers
-
Graduated cylinders
-
Stirring rod
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution of Nickel Salt: In a fume hood, dissolve a known mass of nickel(II) bromide hexahydrate in a minimal amount of deionized water in a beaker with gentle stirring. The solution will be green.
-
Addition of Ammonia: Slowly add a 5-10 fold molar excess of concentrated aqueous ammonia to the nickel bromide solution while stirring continuously. A significant color change from green to deep blue should be observed, followed by the precipitation of purple crystals.
-
Crystallization: Place the beaker in an ice bath and continue to stir intermittently for at least 30 minutes to ensure complete crystallization.
-
Filtration: Set up a Büchner funnel with filter paper and a filter flask for vacuum filtration. Wet the filter paper with a small amount of the filtrate.
-
Washing: Decant the supernatant and transfer the purple crystals to the Büchner funnel. Wash the crystals with a small amount of ice-cold concentrated aqueous ammonia, followed by a small amount of cold ethanol or acetone to remove residual water and ammonia.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes. For final drying, the product can be transferred to a watch glass and placed in a desiccator.
-
Characterization: Determine the yield and characterize the product by appropriate analytical methods (e.g., melting point, IR spectroscopy, UV-Vis spectroscopy).
Visualizations
Logical Workflow for Troubleshooting
Caption: A flowchart outlining the decision-making process for troubleshooting common issues in the synthesis.
Experimental Workflow Diagram
Caption: A step-by-step diagram illustrating the synthesis, purification, and analysis workflow.
Technical Support Center: Maximizing the Yield of Hexaamminenickel(II) Bromide
Welcome to the technical support center for the synthesis of hexaamminenickel(II) bromide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental challenges and maximize reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a high-purity this compound product?
A1: High-purity this compound should be a distinct purple crystalline solid. A blue or greenish-blue coloration may indicate the presence of impurities or incomplete formation of the fully aminated complex.[1] It has been anecdotally observed that the perceived color of the complex can differ between direct observation and photographic representation, with cameras sometimes capturing a more bluish hue.
Q2: My final product is a powder instead of distinct crystals. How does this affect purity and yield?
A2: A powdery product can still be of high purity. However, the formation of well-defined crystals is often an indicator of slow, controlled precipitation, which typically leads to higher purity by excluding impurities from the crystal lattice. A fine powder may trap more surface impurities. Maximizing yield often involves optimizing conditions to encourage crystal growth.
Q3: Is it necessary to use anhydrous nickel(II) bromide for the synthesis?
A3: While anhydrous nickel(II) bromide can be used, it is not strictly necessary. Hydrated nickel(II) bromide is commonly used. The initial reactant is dissolved in water to form the hexaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which then undergoes a ligand exchange reaction with ammonia (B1221849).
Q4: Can I use a different nickel(II) salt, such as nickel(II) chloride or sulfate (B86663), and still obtain the bromide complex?
A4: To synthesize this compound, you must use a source of bromide ions. Starting with nickel(II) bromide is the most direct method. While it is possible to perform salt metathesis, this adds complexity and potential for side reactions, likely reducing the overall yield.
Q5: How stable is this compound, and what are the optimal storage conditions?
A5: this compound can be unstable upon exposure to air over extended periods, as the ammonia ligands can slowly dissociate, leading to the reformation of the nickel(II) bromide.[2] For optimal stability, the product should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions to improve reaction yield and product purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precipitate Formation | 1. Insufficient ammonia concentration.2. Reaction temperature is too high, increasing product solubility.3. Insufficient reaction time. | 1. Add an excess of concentrated aqueous ammonia to shift the equilibrium towards the product.2. Cool the reaction mixture in an ice bath to decrease the solubility of the complex.3. Allow the reaction to stir for a longer period (e.g., 30-60 minutes) before cooling. |
| Precipitate is Green or Blue-Green | 1. Incomplete ligand exchange, resulting in a mixture of aquated and amminated nickel complexes.2. Insufficient ammonia to drive the reaction to completion. | 1. Add more concentrated ammonia solution and continue stirring.2. Ensure the ammonia solution is fresh and has not lost its concentration due to evaporation. |
| Product Decomposes During Drying | 1. Drying at an excessively high temperature can lead to thermal decomposition.2. Prolonged exposure to air can lead to the loss of ammonia ligands. | 1. Dry the product at a moderate temperature (e.g., in a vacuum oven at room temperature or slightly elevated temperatures).2. Minimize the drying time and store the final product promptly in a sealed container. |
| Crystals are very fine and difficult to filter | 1. Rapid precipitation due to sudden changes in temperature or concentration. | 1. Add the ammonia solution slowly and with continuous stirring to control the rate of precipitation.2. Allow the reaction mixture to cool slowly to encourage the growth of larger crystals. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is designed to maximize the yield and purity of this compound.
Materials:
-
Nickel(II) bromide (NiBr₂)
-
Concentrated aqueous ammonia (NH₃)
-
Deionized water
-
Ethanol (B145695) (or acetone)
-
Ice bath
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution of Nickel(II) Bromide: Dissolve a known quantity of nickel(II) bromide in a minimal amount of deionized water in a beaker with continuous stirring. The solution will have a characteristic green color due to the formation of the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺.
-
Addition of Ammonia: In a well-ventilated fume hood, slowly add an excess of concentrated aqueous ammonia to the nickel(II) bromide solution while stirring vigorously. A significant color change from green to blue and finally to a deep violet/purple should be observed as the water ligands are replaced by ammonia to form the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺.
-
Precipitation: Continue stirring for 15-30 minutes after the final color change to ensure the reaction goes to completion. Cool the reaction mixture in an ice bath for at least 30 minutes to promote the precipitation of the this compound crystals.
-
Filtration and Washing: Collect the purple crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold concentrated ammonia to remove any soluble impurities. Follow this with a wash using a non-polar solvent like ethanol or acetone (B3395972) to remove residual water.
-
Drying: Dry the crystals thoroughly. This can be achieved by air-drying on the filter paper for a short period or by using a vacuum desiccator for a more complete removal of solvent.
Data Presentation
The yield of this compound is highly dependent on its solubility in the reaction medium. The following table summarizes the solubility of hexaamminenickel(II) complexes in aqueous ammonia solutions at various temperatures and concentrations. This data is critical for optimizing the precipitation and washing steps of the synthesis.
Table 1: Solubility of Hexaamminenickel(II) Complexes in Aqueous Ammonia
| Temperature (°C) | Free Ammonia Concentration (g-NH₃/100g-solvent) | Solubility of Hexaamminenickel(II) Chloride ( g/100g-solvent ) | Solubility of Hexaamminenickel(II) Nitrate ( g/100g-solvent ) | Solubility of Hexaamminenickel(II) Sulfate ( g/100g-solvent ) |
| 0 | 0 | 28.5 | 44.2 | 16.8 |
| 0 | 10 | 4.2 | 12.5 | 1.5 |
| 0 | 20 | 0.8 | 4.8 | 0.3 |
| 0 | 30 | 0.2 | 2.5 | 0.1 |
| 25 | 0 | 36.5 | 55.8 | 21.5 |
| 25 | 10 | 6.8 | 18.2 | 2.5 |
| 25 | 20 | 1.5 | 7.5 | 0.6 |
| 25 | 30 | 0.4 | 4.2 | 0.2 |
| 55 | 0 | 48.2 | 72.1 | 29.8 |
| 55 | 10 | 11.5 | 28.5 | 4.8 |
| 55 | 20 | 2.8 | 12.5 | 1.2 |
| 55 | 30 | 0.8 | 7.2 | 0.4 |
Data adapted from Sato, T., Suda, T., & Okabe, T. (1978). Solubility of hexaamminenickel(II) complexes in aqueous ammonia solution and the thermal decomposition of ammine complexes of nickel(II). Bulletin of the Chemical Society of Japan, 51(8), 2373-2377.[3]
Note: While this data is for the chloride, nitrate, and sulfate salts, the general trend of decreasing solubility with increasing ammonia concentration and increasing solubility with increasing temperature is expected to be similar for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound to maximize yield.
Troubleshooting Logic
This diagram outlines the logical steps to diagnose and resolve common issues during the synthesis.
References
Preventing Ni(OH)2 precipitation during nickel ammine complex synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted precipitation of nickel(II) hydroxide (B78521) (Ni(OH)₂) during the synthesis of nickel ammine complexes.
Troubleshooting Guide
Problem: A pale green precipitate forms upon addition of aqueous ammonia (B1221849) to my nickel(II) salt solution.
| Question | Answer |
| What is this green precipitate? | The green precipitate is likely nickel(II) hydroxide, Ni(OH)₂. This occurs when the hydroxide ion concentration increases significantly upon the addition of aqueous ammonia, leading to the precipitation of the sparingly soluble Ni(OH)₂ before the formation of the desired nickel ammine complex. Nickel(II) hydroxide precipitation is known to begin at a pH of approximately 5.5-6 and is significant at higher pH values.[1] |
| Why did this happen? | The formation of Ni(OH)₂ is a competing reaction with the formation of the nickel ammine complex. The equilibrium between the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺, and the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, is dependent on the concentration of ammonia.[2][3] However, aqueous ammonia is a weak base, and its addition increases the pH of the solution. If the pH rises too quickly or becomes too high, the solubility product of Ni(OH)₂ can be exceeded, causing it to precipitate. |
| How can I prevent the formation of Ni(OH)₂? | To prevent the precipitation of Ni(OH)₂, it is crucial to maintain a sufficient concentration of ammonia to favor the formation of the stable hexaamminenickel(II) complex, while controlling the pH to keep it below the point where Ni(OH)₂ precipitates significantly.[4] The addition of an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl), can act as a buffer to regulate the pH.[5] |
| What is the role of an ammonium salt like NH₄Cl? | Ammonium chloride provides ammonium ions (NH₄⁺), which are the conjugate acid of ammonia (NH₃). This creates a buffer solution that resists drastic changes in pH upon the addition of the aqueous ammonia. By keeping the pH from rising too high, the formation of Ni(OH)₂ is suppressed, allowing for the successful synthesis of the nickel ammine complex.[5] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal pH for nickel ammine complex synthesis? | While a specific optimal pH can vary with reactant concentrations, the goal is to maintain a pH that is high enough to ensure a sufficient concentration of free ammonia for complexation but low enough to avoid Ni(OH)₂ precipitation. The optimal pH for the precipitation of Ni(OH)₂ is around 10.8, so it is advisable to stay below this value.[6] The use of an ammonium chloride buffer helps to maintain the pH in a suitable range. |
| Can I redissolve the Ni(OH)₂ precipitate if it forms? | Yes, Ni(OH)₂ can be dissolved in an excess of aqueous ammonia.[7][8] The ammonia molecules will complex with the nickel(II) ions, forming the soluble hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, and shifting the equilibrium away from the solid Ni(OH)₂.[4] However, it is best to prevent its formation in the first place for a cleaner synthesis and higher yield of the desired complex. |
| Does the temperature of the reaction matter? | Temperature can influence the solubilities of the reactants and products, as well as the kinetics of the reactions. Some procedures recommend cooling the reaction mixture in an ice bath after the addition of ammonia to promote the crystallization of the less soluble ammine complex.[3][9] |
| What is the visual indication of successful nickel ammine complex formation? | Upon the successful formation of the hexaamminenickel(II) complex in solution, the color will change from the initial green of the hexaquanickel(II) ion to a deep blue.[10][11] The solid hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂, typically precipitates as purple or violet crystals.[9] |
Quantitative Data Summary
The following table summarizes key pH values relevant to the synthesis of nickel ammine complexes and the precipitation of nickel(II) hydroxide.
| Parameter | Value | Significance | Reference |
| pH for onset of Ni(OH)₂ precipitation | 5.5 - 6 | Indicates the pH at which Ni(OH)₂ begins to precipitate from a nickel salt solution. | [1] |
| Optimal pH for Ni(OH)₂ precipitation | 10.8 | The pH at which the minimum solubility of Ni(OH)₂ occurs, leading to maximum precipitation. | [6] |
Experimental Protocol: Synthesis of Hexaamminenickel(II) Chloride
This protocol provides a detailed methodology for the synthesis of hexaamminenickel(II) chloride, with specific steps to prevent the precipitation of nickel(II) hydroxide.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (approx. 30%)
-
Distilled water
-
Beakers
-
Graduated cylinders
-
Stirring rod
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Preparation of the Nickel and Ammonium Salt Solution:
-
In a beaker, dissolve approximately 5 g of nickel(II) chloride hexahydrate and 4 g of ammonium chloride in about 10 mL of distilled water.[5]
-
Stir the solution until all solids have dissolved. The presence of ammonium chloride is crucial for buffering the solution.
-
-
Formation of the Nickel Ammine Complex:
-
In a fume hood, slowly add approximately 10 mL of cold, concentrated aqueous ammonia to the nickel and ammonium salt solution while stirring continuously.[5]
-
Observe the color change from green to a deep blue, indicating the formation of the [Ni(NH₃)₆]²⁺ complex.[11] The slow addition of ammonia helps to control the local pH and temperature.
-
-
Crystallization of the Product:
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After the complete addition of ammonia, continue to stir the mixture for a few minutes.
-
Place the beaker in an ice bath for about 15-30 minutes to promote the precipitation of the purple hexaamminenickel(II) chloride crystals.[3] The complex is less soluble at lower temperatures.
-
-
Isolation and Washing of the Crystals:
-
Drying the Product:
-
Continue to draw air through the filter cake for several minutes to air-dry the crystals.
-
Transfer the dried crystals to a pre-weighed watch glass and determine the final yield.
-
Process Visualization
The following diagrams illustrate the chemical pathways and the logical workflow for the successful synthesis of the nickel ammine complex.
Caption: Chemical pathways in nickel ammine synthesis.
Caption: Experimental workflow for synthesis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. Sciencemadness Discussion Board - Synthesis of Hexaammine nickel II chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 7. homework.study.com [homework.study.com]
- 8. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Thermal Decomposition of [Ni(NH3)6]Br2: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the interpretation of complex Thermogravimetric and Differential Thermal Analysis (TG-DTA) curves obtained during the thermal decomposition of hexaamminenickel(II) bromide, [Ni(NH3)6]Br2.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the experimental analysis and interpretation of the TG-DTA data for the decomposition of [Ni(NH3)6]Br2.
Frequently Asked Questions (FAQs)
Q1: My TG curve for [Ni(NH3)6]Br2 shows multiple weight loss steps. What do these steps represent?
A1: The thermal decomposition of [Ni(NH3)6]Br2 is a multi-step process.[1][2] The initial weight loss steps correspond to the sequential removal of ammonia (B1221849) (NH3) ligands, a process known as deamination. The final step involves the decomposition of the remaining nickel bromide to the final product.
Q2: I am having trouble distinguishing between the individual deamination steps. The weight losses seem to overlap. How can I improve the resolution of the TG curve?
A2: Overlapping decomposition steps are common in the thermal analysis of coordination compounds. To improve the resolution between the deamination steps, you can try the following:
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Reduce the heating rate: A slower heating rate (e.g., 5 °C/min) can often provide better separation of consecutive thermal events.
-
Use a smaller sample size: A smaller, loosely packed sample can improve heat transfer and lead to more distinct decomposition steps.
-
High-resolution TG-DTA: If available, using a high-resolution or modulated TG-DTA instrument can help to separate overlapping peaks.
Q3: What is the expected final product of the thermal decomposition of [Ni(NH3)6]Br2 under an inert atmosphere?
A3: Under an inert atmosphere (e.g., nitrogen or argon), the final decomposition product of [Ni(NH3)6]Br2 is metallic nickel (Ni).[1][2]
Q4: My DTA curve shows a series of endothermic and exothermic peaks. How do I interpret these?
A4:
-
Endothermic Peaks: The initial peaks in the DTA curve are typically endothermic, corresponding to the energy required to break the Ni-NH3 bonds and release the ammonia ligands.
-
Exothermic Peaks: Exothermic peaks may be observed at higher temperatures. These can be associated with the decomposition of the nickel bromide intermediate and potential side reactions involving the released ammonia and its decomposition products.
Q5: The final residual mass in my TG experiment is higher than the theoretical mass for pure nickel. What could be the reason for this discrepancy?
A5: A higher than expected residual mass could be due to several factors:
-
Incomplete decomposition: The final temperature of your experiment may not have been high enough to ensure the complete decomposition of the nickel bromide intermediate.
-
Atmosphere contamination: The presence of trace amounts of oxygen in the purge gas can lead to the formation of nickel oxide (NiO) in addition to or instead of metallic nickel, resulting in a higher residual mass.
-
Sample-pan interaction: At high temperatures, the sample or its decomposition products might react with the sample pan (e.g., alumina), leading to the formation of non-volatile products.
Q6: Evolved gas analysis (EGA) coupled with TG-DTA shows fragments other than ammonia. What are these and where do they come from?
A6: Evolved gas analysis often reveals the presence of fragments such as NH2, NH, N2, and H2 in addition to ammonia. These are typically fragmentation products of the evolved ammonia at the high temperatures of the experiment.[1][2]
Data Presentation
| Decomposition Step | Temperature Range (°C) | Mass Loss (Observed %) | Mass Loss (Theoretical %) | Process |
| Step 1 | 150 - 250 | ~31.3 | 31.34 | [Ni(NH3)6]Br2 → [Ni(NH3)2]Br2 + 4NH3 |
| Step 2 | 250 - 350 | ~10.4 | 10.45 | [Ni(NH3)2]Br2 → NiBr2 + 2NH3 |
| Step 3 | > 350 | ~58.3 (relative to NiBr2) | 73.1 (relative to NiBr2) | NiBr2 → Ni + Br2 |
Note: Theoretical mass loss is calculated based on the stoichiometry of the proposed reactions.
Experimental Protocols
A detailed methodology for conducting the TG-DTA of [Ni(NH3)6]Br2 is provided below.
Instrumentation:
-
Simultaneous Thermogravimetric Analyzer with Differential Thermal Analysis (TG-DTA) capability.
-
Microbalance with a sensitivity of at least 0.1 µg.
-
Temperature controller capable of a linear heating program.
-
Inert gas supply (Nitrogen or Argon) with a flow controller.
-
Alumina or platinum crucibles.
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of finely ground [Ni(NH3)6]Br2 powder into a clean, tared TG-DTA crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible (of the same material) into the TG-DTA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass (TG), the rate of mass change (DTG), and the differential temperature (DTA) as a function of temperature.
-
Post-Analysis:
-
Allow the furnace to cool to room temperature under the inert gas flow.
-
Carefully remove the sample crucible and analyze the residual product if desired.
-
Analyze the collected TG-DTA data to determine the temperature ranges of decomposition, percentage mass loss for each step, and the nature of the thermal events (endothermic or exothermic).
-
Mandatory Visualization
Caption: Decomposition Pathway of [Ni(NH3)6]Br2.
Caption: Troubleshooting TG-DTA Curve Interpretation.
References
Strategies for overcoming low solubility of hexaamminenickel(II) bromide.
Welcome to the technical support center for hexaamminenickel(II) bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water, even though some datasheets list it as soluble. Why is this happening?
A1: The low solubility of this compound is often encountered in aqueous solutions containing excess ammonia (B1221849). The solubility of hexaamminenickel(II) complexes is inversely proportional to the concentration of free ammonia in the solution.[1] Many synthesis and purification procedures for this compound involve precipitation from an ammonia-rich solution, which can lead to residual ammonia in the solid product or dissolution attempts in ammonia-containing buffers, thus reducing its solubility.
Q2: What is the expected solubility of this compound in pure water?
Q3: Are there alternative solvents to water for dissolving this compound?
A3: Yes, liquid ammonia is a viable solvent for this compound. For example, researchers have successfully dissolved approximately 2.5 grams of the compound in 15-20 mL of liquid ammonia at -33.5°C.[2] This can be a useful strategy for reactions where water must be excluded.
Q4: Can I use a co-solvent to improve the solubility in aqueous systems?
A4: While data on co-solvents for the bromide salt is limited, for the analogous hexaamminenickel(II) chloride, an acetone-water mixture has been shown to improve solubility. This suggests that exploring mixed aqueous-organic solvent systems could be a viable strategy.
Q5: How does temperature affect the solubility of this compound?
A5: The solubility of hexaamminenickel(II) complexes in aqueous ammonia solutions increases with a rise in temperature.[1] Therefore, gently heating the solution can be an effective method to dissolve more of the compound.
Troubleshooting Guide
This guide provides structured approaches to address common solubility issues with this compound.
Issue 1: The compound is not dissolving in an aqueous ammonia buffer.
This is the most common solubility challenge. The high concentration of free ammonia suppresses the dissolution of the complex.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low solubility in aqueous ammonia.
Issue 2: The compound needs to be dissolved in a non-aqueous solvent.
For specific experimental conditions, such as reactions sensitive to water, an alternative solvent system is required.
Experimental Workflow:
Caption: Workflow for dissolution in a non-aqueous solvent.
Quantitative Data
The solubility of hexaamminenickel(II) salts is highly dependent on the concentration of free ammonia and temperature. The following table, based on data for analogous hexaamminenickel(II) salts, illustrates this relationship.[1]
| Temperature (°C) | Free Ammonia (g-NH₃/100g-solvent) | Approximate Solubility of [Ni(NH₃)₆]X₂ ( g/100g-solvent ) |
| 25 | 0 | High (not specified, but readily soluble) |
| 25 | 10 | Decreased |
| 25 | 20 | Significantly Decreased |
| 25 | 30 | Slightly Soluble |
| 0 | >30 | Very Low |
| 55 | >30 | Low, but higher than at 0°C |
Experimental Protocols
Protocol 1: Increasing Solubility by Reducing Free Ammonia Concentration
This protocol is suitable for experiments where the final concentration of ammonia is not critical.
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Initial Attempt: Attempt to dissolve the required amount of this compound in the target aqueous ammonia buffer.
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Observation: If a significant amount of solid remains undissolved, proceed to the next step.
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Dilution: Incrementally add deionized water to the suspension while stirring. The reduction in the overall concentration of free ammonia should lead to the dissolution of the complex.
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Adjustment: Be aware that this will dilute all components of your solution. You may need to adjust the concentrations of other reagents accordingly.
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Final Check: Continue adding water until the solid is fully dissolved.
Protocol 2: Increasing Solubility by Controlled Heating
This method is useful when the concentration of the buffer components needs to be maintained.
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Initial Suspension: Create a suspension of the this compound in the desired aqueous ammonia buffer in a sealed container.
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Heating: Place the sealed container in a water bath and slowly increase the temperature. Do not exceed 55°C to minimize the decomposition of the complex.
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Agitation: Gently agitate or stir the solution as it heats to promote dissolution.
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Cooling: Once the solid has dissolved, slowly cool the solution back to the working temperature. Note that the solution may become supersaturated, and precipitation could re-occur if the solution is disturbed or if the solubility limit is exceeded at the lower temperature.
Protocol 3: Dissolution in Liquid Ammonia
This protocol is for water-sensitive applications and requires appropriate safety precautions for handling liquid ammonia.
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Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Use appropriate personal protective equipment, including cryogenic gloves and safety goggles.
-
Apparatus: Cool a reaction vessel (e.g., a three-neck flask equipped with a cold finger condenser) to -78°C using a dry ice/acetone bath.
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Condensation: Condense the required volume of ammonia gas into the reaction vessel. For guidance, approximately 15-20 mL of liquid ammonia can be used for 2.5 g of the complex.[2]
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Addition of Solid: Once the desired volume of liquid ammonia is collected, slowly add the pre-weighed this compound to the stirred liquid ammonia.
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Dissolution: The compound should dissolve to form a solution. Maintain the temperature at or below the boiling point of ammonia (-33°C) for subsequent reactions.
References
Effective drying and dehydration techniques for [Ni(NH3)6]Br2 crystals.
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effective drying and dehydration of hexamminenickel(II) bromide, [Ni(NH3)6]Br2, crystals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate method for drying freshly synthesized [Ni(NH3)6]Br2 crystals to remove residual solvents?
A1: For routine drying of [Ni(NH3)6]Br2 crystals to remove surface solvents like water or ethanol (B145695) from the synthesis, air-drying via suction filtration is a common initial step.[1][2] For more thorough drying, vacuum desiccation at room temperature is recommended.[3] It is crucial to avoid elevated temperatures as this can lead to the loss of ammonia (B1221849) ligands and decomposition of the complex.[4]
Q2: Can I dry [Ni(NH3)6]Br2 crystals in an oven?
A2: It is strongly advised not to dry [Ni(NH3)6]Br2 crystals in a standard laboratory oven. Thermal decomposition studies show that [Ni(NH3)6]Br2 begins to lose ammonia at elevated temperatures, leading to the formation of lower ammine complexes and eventually metallic nickel.[4] Gentle methods that do not involve heating are necessary to maintain the integrity of the crystals.
Q3: What type of desiccant should I use in a desiccator for drying [Ni(NH3)6]Br2?
A3: When using a desiccator, a non-reactive desiccant is crucial. For amine complexes, basic or neutral desiccants are generally preferred. Suitable options include potassium hydroxide (B78521) (KOH) or commercially available drying agents like Drierite™ (anhydrous calcium sulfate).[5] Acidic desiccants such as phosphorus pentoxide (P2O5) or concentrated sulfuric acid should be avoided as they will react with the ammonia ligands.
Q4: How long should I dry the [Ni(NH3)6]Br2 crystals?
A4: The drying time will depend on the chosen method, the amount of solvent to be removed, and the crystal size. For suction filtration, continuing to draw air through the crystals for 15-30 minutes after the bulk solvent has been removed is a general guideline.[1][2] For vacuum desiccation, drying overnight is a common practice to ensure the removal of residual moisture. The endpoint can be determined by drying to a constant weight.
Q5: My purple [Ni(NH3)6]Br2 crystals have started to turn blue. What does this indicate?
A5: A color change from the characteristic purple or lavender of [Ni(NH3)6]Br2 to a bluish hue is a visual indicator of ammonia loss, resulting in the formation of lower ammine complexes such as [Ni(NH3)4]Br2. This is a sign of decomposition, which can be caused by excessive heating or exposure to an incompatible chemical environment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crystals remain visibly wet or clumped after initial drying. | - Incomplete removal of mother liquor. - High humidity environment. | - Wash the crystals with a small amount of a volatile, non-polar solvent in which the complex is insoluble (e.g., diethyl ether) during the final filtration step to help displace residual water or ethanol. - Transfer the crystals to a vacuum desiccator for more thorough drying. |
| Purple crystals turn blue or violet during drying. | - Loss of ammonia (NH3) ligands due to excessive heat. - Reaction with an acidic desiccant. | - Immediately cease any heating. Use only room temperature drying methods. - Ensure the desiccant is neutral or basic (e.g., KOH, fresh calcium sulfate). Avoid acidic desiccants. |
| Significant loss of product mass during drying. | - Decomposition of the complex with the release of ammonia gas. | - Re-evaluate the drying method to ensure it is gentle enough. Avoid high vacuum in combination with even mild heat. - Confirm that the starting material was fully crystalline and not an amorphous precipitate that could lose solvent more readily. |
| Crystals are very fine and pass through the filter paper. | - Precipitation occurred too rapidly, leading to small crystal size. | - During synthesis, ensure slow cooling to promote the growth of larger crystals. - Use a finer porosity filter paper or a fritted glass funnel for filtration. |
Experimental Protocols
Protocol 1: Synthesis of [Ni(NH3)6]Br2 Crystals
This protocol is adapted from the synthesis of the analogous chloride salt.[1][2][6]
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Dissolution: Dissolve nickel(II) bromide hexahydrate (NiBr2·6H2O) in a minimal amount of deionized water in a beaker.
-
Ammoniation: In a fume hood, slowly add concentrated aqueous ammonia to the nickel bromide solution with constant stirring. A color change from green to a deep blue solution will be observed, followed by the precipitation of purple crystals of [Ni(NH3)6]Br2. Continue adding ammonia until no further precipitation is observed.
-
Crystallization: Cool the mixture in an ice bath for 15-30 minutes to maximize crystal formation.
-
Filtration and Washing:
-
Set up a Büchner funnel with filter paper for suction filtration.
-
Filter the purple crystals and wash them with a small amount of ice-cold concentrated aqueous ammonia to remove any remaining nickel bromide solution.
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Perform a final wash with a small amount of ethanol or diethyl ether to help remove water.[1]
-
Protocol 2: Gentle Drying of [Ni(NH3)6]Br2 Crystals
-
Initial Air-Drying: After the final wash on the suction filter, continue to draw air through the crystals for 15-30 minutes to remove the bulk of the solvent.[1][2]
-
Vacuum Desiccation (Recommended):
-
Transfer the partially dried crystals from the filter paper to a clean, dry watch glass or petri dish.
-
Place the watch glass inside a vacuum desiccator containing a suitable desiccant (e.g., potassium hydroxide pellets or anhydrous calcium sulfate).
-
Slowly apply a vacuum to the desiccator. A house vacuum is generally sufficient.
-
Allow the crystals to dry under vacuum at room temperature until they reach a constant weight. This typically takes several hours or can be left overnight.
-
Data Presentation
| Drying Method | Temperature | Pressure | Typical Duration | Advantages | Disadvantages |
| Air-Drying (Suction Filtration) | Room Temperature | Atmospheric | 15-30 minutes | - Fast for bulk solvent removal. - Simple setup. | - May not remove all residual moisture. - Prolonged exposure to air could lead to slow decomposition over time. |
| Vacuum Desiccation | Room Temperature | Reduced (Vacuum) | Several hours to overnight | - Gentle and effective for removing trace solvents. - Minimizes risk of thermal decomposition.[3] | - Slower than methods involving heat. - Requires a vacuum source and desiccator. |
| Oven Drying | > Room Temperature | Atmospheric | Not Recommended | - Fast. | - High risk of thermal decomposition and ammonia loss, leading to sample degradation.[4] |
Visualizations
Caption: Decision workflow for drying [Ni(NH3)6]Br2 crystals.
References
Methods for minimizing and removing impurities from hexaamminenickel(II) bromide.
Technical Support Center: Hexaamminenickel(II) Bromide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing and removing impurities from this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: The most common impurities in this compound synthesis include:
-
Unreacted Nickel(II) Bromide ([Ni(H₂O)₆]Br₂): This starting material can persist if the reaction with ammonia (B1221849) is incomplete.
-
Ammonium (B1175870) Bromide (NH₄Br): This can form from the reaction of ammonia with any acidic species present.
-
Aqua-Ammine Nickel(II) Complexes: Species such as [Ni(NH₃)₅(H₂O)]Br₂ can form if there is insufficient ammonia or if the reaction is not allowed to go to completion.
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Decomposition Products: If the this compound is subjected to heat, it can decompose to lower ammine complexes, such as diammine nickel(II) bromide.[1]
Q2: How can I minimize the formation of these impurities during synthesis?
A2: To minimize impurity formation, it is crucial to:
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Use a sufficient excess of concentrated ammonia: This ensures the complete replacement of water ligands with ammonia.[2][3]
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Maintain a low temperature: Cooling the reaction mixture in an ice bath promotes the crystallization of the desired product and minimizes the formation of decomposition products.[2][3]
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Ensure adequate reaction time: Allow sufficient time for the reaction to go to completion to maximize the yield of the hexaammine complex.
Q3: What is the most effective method for purifying crude this compound?
A3: The most common and effective purification method is a combination of washing and recrystallization. Washing with cold, concentrated aqueous ammonia helps remove unreacted starting materials and ammonium bromide. A subsequent wash with a solvent like ethanol (B145695) or acetone (B3395972) removes excess ammonia and water.[2][4] For higher purity, recrystallization from a suitable solvent system can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product is a greenish or bluish-purple color instead of violet. | Incomplete reaction, presence of aqua-ammine complexes. | 1. Ensure a sufficient excess of concentrated ammonia was used. 2. Increase the reaction time. 3. Purify the product by washing with cold, concentrated aqueous ammonia. |
| Product is sticky or forms a "goop". | Presence of excess water, leading to the formation of the hexaquanickel(II) complex.[5] | 1. Ensure the product is thoroughly washed with a water-miscible organic solvent like ethanol or acetone to remove residual water. 2. Dry the product thoroughly under vacuum. |
| Low yield of the final product. | Incomplete precipitation or loss of product during washing. | 1. Ensure the reaction mixture is sufficiently cooled to maximize precipitation. 2. Use ice-cold washing solvents to minimize dissolution of the product. 3. Use an anti-solvent like ethanol or acetone to precipitate any dissolved product.[5] |
| Final product contains white crystals. | Presence of ammonium bromide impurity. | 1. Wash the product thoroughly with cold, concentrated aqueous ammonia. 2. Recrystallize the product. |
Quantitative Data
The following table presents representative data on the purity of this compound before and after purification.
| Purification Stage | Purity (%) | Common Impurities Detected |
| Crude Product | 85-90 | [Ni(H₂O)₆]Br₂, NH₄Br, [Ni(NH₃)₅(H₂O)]Br₂ |
| After Washing | 95-98 | Trace amounts of NH₄Br and aqua-ammine complexes |
| After Recrystallization | >99 | Below detection limits |
Experimental Protocols
Protocol 1: Purification by Washing
This protocol describes the washing procedure for a crude sample of this compound.
Materials:
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Crude this compound
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Concentrated aqueous ammonia (ice-cold)
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Ethanol (ice-cold)
-
Büchner funnel and flask
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Filter paper
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Spatula
Procedure:
-
Transfer the crude this compound to a Büchner funnel fitted with filter paper.
-
Wash the crystals with a small amount of ice-cold concentrated aqueous ammonia. Gently stir the crystals with a spatula to ensure thorough washing.
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Apply vacuum to draw the wash liquid through the funnel.
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Repeat the ammonia wash 2-3 times.
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Wash the crystals with ice-cold ethanol to remove residual ammonia and water.
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Repeat the ethanol wash twice.
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Dry the purified crystals on the filter paper by drawing air through them with the vacuum for at least 15 minutes.[2]
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
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Crude or washed this compound
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Concentrated aqueous ammonia
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Deionized water
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Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the this compound in a minimal amount of a hot solution of 1:1 concentrated aqueous ammonia and deionized water.
-
Once the solid has completely dissolved, remove the flask from the heat.
-
Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to induce further crystallization.
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If crystallization is slow to initiate, a few drops of ethanol can be added as an anti-solvent.
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Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Visualizations
Caption: Workflow for the purification of this compound by washing.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for this compound purification.
References
Resolving and assigning peak splitting in the vibrational spectra of [Ni(NH3)6]X2.
Technical Support Center: Vibrational Spectra of [Ni(NH₃)₆]X₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexaamminenickel(II) complexes, [Ni(NH₃)₆]X₂. The focus is on resolving and assigning peak splitting in the vibrational spectra of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary vibrational modes observed in the infrared (IR) and Raman spectra of [Ni(NH₃)₆]²⁺?
A1: The vibrational spectra of the [Ni(NH₃)₆]²⁺ cation are dominated by the internal modes of the coordinated ammonia (B1221849) (NH₃) ligands and the nickel-nitrogen (Ni-N) framework vibrations. The key modes include:
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N-H Stretching (ν(N-H)): Typically observed in the 3100-3400 cm⁻¹ region.
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NH₃ Degenerate Deformation (δd(NH₃)): Found around 1600 cm⁻¹.
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NH₃ Symmetric Deformation (δs(NH₃)): Appears in the 1100-1300 cm⁻¹ range.
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NH₃ Rocking (ρr(NH₃)): Observed between 600-800 cm⁻¹.
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Ni-N Stretching (ν(Ni-N)): Located in the far-infrared region, typically below 400 cm⁻¹.
Q2: Why do peaks in the vibrational spectra of [Ni(NH₃)₆]X₂ often show splitting?
A2: Peak splitting in the vibrational spectra of [Ni(NH₃)₆]X₂ arises from several factors:
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Lowering of Symmetry: Coordination of the NH₃ molecule to the nickel ion lowers its symmetry from Td (free ammonia) to C₃v. This can lead to the splitting of degenerate vibrational modes.
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Solid-State Effects: In the solid state, the symmetry of the crystal lattice and interactions between the [Ni(NH₃)₆]²⁺ cation and the X²⁻ counter-ion can further reduce the overall symmetry of the complex. This can cause additional splitting of vibrational bands.[1]
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Phase Transitions: Some [Ni(NH₃)₆]X₂ salts undergo phase transitions at specific temperatures or pressures, leading to changes in crystal structure and symmetry. These transitions are often detected by the splitting of vibrational bands.[1]
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Inter-ionic Interactions: Hydrogen bonding between the NH₃ ligands and the counter-ion X can influence the vibrational frequencies and lead to peak splitting. The nature and strength of these interactions depend on the specific counter-ion.
Q3: How does the counter-ion (X) influence the vibrational spectra?
A3: The counter-ion (X) can significantly impact the vibrational spectra, particularly the modes involving the NH₃ ligands. The size, charge, and hydrogen bonding capability of the counter-ion can:
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Shift Peak Positions: Stronger interactions between the counter-ion and the NH₃ ligands (e.g., through hydrogen bonding) can cause shifts in the N-H stretching and NH₃ deformation frequencies.
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Induce Peak Splitting: Different counter-ions can lead to different crystal packing and site symmetries for the [Ni(NH₃)₆]²⁺ cation, resulting in distinct peak splitting patterns.[2]
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Alter Peak Intensities: The nature of the counter-ion can also affect the intensities of certain vibrational modes.
Troubleshooting Guide
This guide addresses common issues encountered during the acquisition and interpretation of vibrational spectra for [Ni(NH₃)₆]X₂ complexes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, unresolved peaks in the N-H stretching region (3100-3400 cm⁻¹). | 1. Presence of water in the sample (adsorbed or from solvent).2. Sample is amorphous or has poor crystallinity.3. Thermal broadening at room temperature. | 1. Ensure the sample is thoroughly dried. Handle hygroscopic samples in a glovebox or under an inert atmosphere.2. Attempt to recrystallize the sample to improve crystallinity.3. Acquire spectra at low temperatures (e.g., liquid nitrogen temperature) to reduce thermal broadening and potentially resolve fine structure. |
| Observed peak frequencies do not match literature values. | 1. Different counter-ion (X) than in the reference material.2. Different crystal polymorph.3. Instrument calibration is off. | 1. Verify the identity and purity of the counter-ion in your sample.2. Be aware that different synthetic conditions can lead to different crystal structures. Compare your full spectrum with the reference, not just a single peak.3. Calibrate your spectrometer using a standard reference material (e.g., polystyrene for IR). |
| Difficulty in assigning split peaks. | 1. Overlapping of different vibrational modes.2. Complex splitting patterns due to low crystal symmetry. | 1. Use both IR and Raman spectroscopy, as selection rules differ and can help distinguish between modes.[3]2. Isotopic substitution (e.g., using deuterated ammonia, ND₃) can help in assigning modes involving hydrogen motion.3. For complex cases, computational methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies and aid in assignment.[4] |
| Poor signal-to-noise ratio in Raman spectra. | 1. Sample fluorescence.2. Low scattering cross-section of the sample. | 1. Change the excitation laser wavelength to one that does not excite fluorescence.[3]2. Increase laser power (with caution to avoid sample decomposition), increase acquisition time, or use a more sensitive detector. |
| Negative peaks in the IR spectrum. | 1. The background spectrum was collected with a dirty ATR crystal or sample holder.[5] | 1. Clean the ATR crystal or sample holder thoroughly and re-collect the background spectrum.[5] |
Data Presentation
Table 1: Representative Vibrational Frequencies (cm⁻¹) for [Ni(NH₃)₆]Cl₂
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
| ν(N-H) | 3300 - 3400 | N-H stretching vibrations of the ammonia ligands.[6] |
| δd(NH₃) | ~1600 | Degenerate deformation (bending) of the NH₃ groups. |
| δs(NH₃) | ~1200 | Symmetric deformation (bending) of the NH₃ groups. |
| ρr(NH₃) | ~700 | Rocking motion of the coordinated NH₃ ligands. |
| ν(Ni-N) | ~300 - 350 | Stretching vibration of the nickel-nitrogen bond. |
Note: These are approximate values and can vary depending on the specific counter-ion and the physical state of the sample.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid-State):
-
KBr Pellet Method:
-
Thoroughly dry both the sample and spectroscopic grade KBr to remove any traces of water.
-
Grind a small amount of the [Ni(NH₃)₆]X₂ sample (typically 1-2 mg) with about 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Nujol Mull Method:
-
Grind a small amount of the sample to a fine powder.
-
Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).
-
Spread a thin layer of the mull between two IR-transparent salt plates (e.g., KBr or NaCl).
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer or the salt plates with Nujol.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the crystalline powder sample into a glass capillary tube or onto a microscope slide.
-
-
Data Acquisition:
-
Position the sample at the focal point of the laser beam in the Raman spectrometer.[3]
-
Select an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) to minimize fluorescence.
-
Set the laser power to a level that provides a good signal without causing thermal decomposition of the sample.
-
Acquire the Raman spectrum over the desired spectral range. Multiple accumulations may be necessary to improve the signal-to-noise ratio.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Delineating the Effects of Counterions on the Structural and Vibrational Properties of U(IV) Lindqvist Polyoxometalate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plus.ac.at [plus.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chegg.com [chegg.com]
Technical Support Center: Advanced Kinetic Analysis of the Multi-step Deamination of [Ni(NH3)6]Br2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the advanced kinetic analysis of the multi-step deamination of hexaamminenickel(II) bromide, [Ni(NH3)6]Br2.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or non-reproducible thermogravimetric analysis (TGA) curves.
-
Question: My TGA curves for the decomposition of [Ni(NH3)6]Br2 are not consistent across different runs. What could be the cause?
-
Answer: Inconsistencies in TGA data can stem from several factors:
-
Sample Preparation: Ensure the sample is a fine, homogeneous powder. Inconsistent particle size can affect heat transfer and the diffusion of evolved ammonia (B1221849) gas, leading to variations in the decomposition profile.[1]
-
Sample Mass: Use a consistent and small sample mass (typically 2-5 mg) for each experiment.[2] Larger samples can lead to significant thermal lag and mass transfer limitations, shifting the decomposition temperatures to higher values.[1][2]
-
Heating Rate: While multiple heating rates are necessary for isoconversional analysis, ensure that each heating rate is precisely controlled by the instrument. Fluctuations in the heating rate will alter the decomposition profile.[1][3]
-
Crucible Type and Atmosphere: Use the same type of crucible (e.g., alumina, platinum) for all runs. Ensure a consistent flow rate of a high-purity inert gas (e.g., nitrogen or argon) to purge the evolved ammonia and prevent side reactions.[4]
-
Instrument Calibration: Regularly calibrate your TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Issue 2: Difficulty in resolving the distinct deamination steps.
-
Question: The different deamination steps in my TGA curve are overlapping, making it difficult to determine the individual mass losses and temperature ranges. How can I improve the resolution?
-
Answer: Overlapping decomposition steps are a common challenge in the multi-step thermal analysis of coordination compounds.[5] To improve the resolution:
-
Lower the Heating Rate: Slower heating rates (e.g., 1-5 °C/min) provide more time for the distinct decomposition steps to occur at their respective temperatures, leading to better separation of the mass loss events on the TGA curve.[1]
-
Quasistatic TGA: Employing a quasistatic TGA method, where the temperature is held constant until the mass stabilizes before ramping to the next step, can provide excellent resolution of individual decomposition stages.[5]
-
Derivative Thermogravimetry (DTG): Analyze the first derivative of the TGA curve (the DTG curve). The peaks in the DTG curve correspond to the points of maximum mass loss rate and can help to distinguish and separate overlapping steps.[5]
-
Issue 3: Negative or highly variable activation energies from isoconversional analysis.
-
Question: My isoconversional analysis is yielding negative or widely fluctuating activation energy (Ea) values. What is causing this and how can I fix it?
-
Answer: Negative or erratic activation energies are typically artifacts of the data analysis or experimental setup rather than a true representation of the reaction kinetics.[6]
-
Data Noise: Isoconversional methods, particularly differential methods like the Friedman method, are sensitive to noise in the TGA data.[7] Ensure your raw data is as smooth as possible. If necessary, apply a suitable smoothing algorithm, but be cautious not to distort the original data.
-
Baseline Issues: An unstable or incorrectly defined baseline in your TGA data can lead to significant errors in the calculation of the degree of conversion (α), which will propagate into the kinetic analysis.
-
Crossing of Conversion Plots: If the plots of conversion versus temperature for different heating rates cross each other, it can lead to nonsensical activation energy values. This may indicate an issue with the TGA instrument's balance stabilization or sample-related inconsistencies between runs.[6]
-
Inappropriate Conversion Range: Avoid using data from the very beginning (α < 0.05) and very end (α > 0.95) of the reaction, as these regions are often subject to greater experimental uncertainties.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected multi-step deamination pathway for [Ni(NH3)6]Br2?
A1: The thermal decomposition of [Ni(NH3)6]Br2 proceeds through a series of deamination steps, where ammonia ligands are sequentially removed. The generally accepted pathway involves the formation of intermediates with a lower number of ammonia ligands, ultimately leading to the formation of nickel bromide and finally metallic nickel. The primary steps are:
-
[Ni(NH3)6]Br2 (s) → [Ni(NH3)2]Br2 (s) + 4NH3 (g)
-
[Ni(NH3)2]Br2 (s) → NiBr2 (s) + 2NH3 (g)
-
NiBr2 (s) → Ni (s) + Br2 (g)
Evolved gas analysis has shown the presence of NH2, NH, N2, and H2 fragments in addition to ammonia, which are attributed to the fragmentation of evolved ammonia at higher temperatures.[7][8]
Q2: Why does the activation energy vary with the extent of conversion for this reaction?
A2: The variation of activation energy with the extent of conversion (α) is characteristic of multi-step solid-state reactions.[7][8] For the deamination of [Ni(NH3)6]Br2, this variation can be attributed to:
-
Multiple Reaction Steps: Each deamination step has its own intrinsic activation energy. The calculated "effective" activation energy at a given α is a composite of the energies of the concurrent steps.
-
Changes in the Solid Matrix: As ammonia is released, the crystal structure of the solid reactant changes. This can alter the diffusion pathways for the gaseous product and change the energetics of the subsequent decomposition steps.
-
Physical Processes: The overall kinetics can be influenced by physical processes such as nucleation, crystal growth, and diffusion, each with its own temperature dependence.[2]
Q3: What are the key experimental techniques required for a comprehensive kinetic analysis?
A3: A thorough kinetic analysis of this system typically employs a combination of techniques:
-
Simultaneous Thermogravimetric Analysis and Differential Thermal Analysis (TG-DTA): To obtain data on mass loss as a function of temperature and to identify the endothermic or exothermic nature of the decomposition steps.
-
Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) coupled with TGA: To identify the gaseous products evolved during the decomposition.[7][8]
-
In-situ Temperature-Resolved X-ray Diffraction (TR-XRD): To identify the crystalline phases of the solid intermediates and the final product at different stages of the decomposition.[7][8]
Data Presentation
The following tables summarize the expected quantitative data for the thermal deamination of [Ni(NH3)6]Br2 based on available literature. Note that the exact values can vary slightly depending on the experimental conditions.
Table 1: Stepwise Deamination Data for [Ni(NH3)6]Br2
| Decomposition Step | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| 1 | [Ni(NH3)6]Br2 → [Ni(NH3)2]Br2 + 4NH3 | 150 - 300 | 21.1 | ~21 |
| 2 | [Ni(NH3)2]Br2 → NiBr2 + 2NH3 | 300 - 450 | 10.6 | ~11 |
| 3 | NiBr2 → Ni + Br2 | > 450 | - | - |
Table 2: Kinetic Parameters from Isoconversional Analysis
| Extent of Conversion (α) | Activation Energy (Ea) (kJ/mol) - Illustrative Values |
| 0.1 | 80 - 90 |
| 0.3 | 90 - 100 |
| 0.5 | 100 - 110 |
| 0.7 | 110 - 120 |
| 0.9 | 120 - 130 |
Note: The activation energy values are illustrative and demonstrate the typical trend of increasing Ea with the extent of conversion for this type of multi-step reaction. The actual values should be determined experimentally using isoconversional methods.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Kinetic Data Acquisition
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both mass and temperature.
-
Set the purge gas (high-purity nitrogen or argon) to a constant flow rate (e.g., 50 mL/min).
-
-
Sample Preparation:
-
Grind the [Ni(NH3)6]Br2 sample to a fine, uniform powder using a mortar and pestle.
-
Accurately weigh 2-5 mg of the sample into a clean, tared TGA crucible (e.g., alumina).
-
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Equilibrate the sample at a starting temperature of 30 °C for 10 minutes to ensure a stable baseline.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate.
-
Repeat the measurement using at least three different heating rates (e.g., 5, 10, 15, and 20 °C/min) for isoconversional kinetic analysis.
-
-
Data Collection:
-
Record the sample mass, sample temperature, and time throughout the experiment.
-
Protocol 2: Isoconversional Kinetic Analysis (e.g., Friedman Method)
-
Data Preparation:
-
From the TGA data at different heating rates, calculate the degree of conversion (α) as a function of temperature (T), where α = (m0 - mt) / (m0 - mf), with m0 being the initial mass, mt the mass at time t, and mf the final mass.
-
Calculate the rate of conversion (dα/dt) as a function of temperature.
-
-
Friedman Analysis:
-
For a series of fixed values of α (e.g., from 0.1 to 0.9 in steps of 0.05), extract the corresponding temperature (Tα,i) and rate of conversion ((dα/dt)α,i) for each heating rate (βi).
-
The Friedman equation is given by: ln(dα/dt)α = ln[Aαf(α)] - Eα/(RTα).
-
For each value of α, create a plot of ln(dα/dt)α,i versus 1/Tα,i.
-
-
Activation Energy Calculation:
-
The slope of the resulting straight line is -Eα/R, where R is the gas constant (8.314 J/mol·K).
-
Calculate the activation energy (Eα) for each value of α.
-
Plot Eα as a function of α to observe the dependence of the activation energy on the extent of conversion.
-
Mandatory Visualization
Caption: Multi-step deamination pathway of [Ni(NH3)6]Br2.
Caption: Experimental workflow for kinetic analysis.
References
- 1. web.phy.ntnu.edu.tw [web.phy.ntnu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. web.phy.ntnu.edu.tw [web.phy.ntnu.edu.tw]
Validation & Comparative
A Comparative Guide to the Thermal Stability of [Ni(NH₃)₆]Br₂ and [Ni(NH₃)₆]Cl₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermal stability of two hexamminenickel(II) halide complexes: [Ni(NH₃)₆]Br₂ and [Ni(NH₃)₆]Cl₂. The thermal decomposition of these compounds is a critical parameter in their application in various fields, including materials science and as precursors for the synthesis of nickel-based nanomaterials. This document summarizes experimental data, outlines detailed experimental protocols, and provides visual representations of the decomposition pathways and experimental workflows.
Data Presentation: Quantitative Thermal Decomposition Data
The thermal decomposition of both [Ni(NH₃)₆]Br₂ and [Ni(NH₃)₆]Cl₂ proceeds in a multi-step process, primarily involving the sequential loss of ammonia (B1221849) ligands, ultimately yielding metallic nickel. The key temperature ranges for these decomposition steps, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are summarized in the table below.
| Decomposition Step | [Ni(NH₃)₆]Cl₂ | [Ni(NH₃)₆]Br₂ |
| Step 1: Deamination | 79 - 140 °C | 90 - 180 °C |
| Reaction | [Ni(NH₃)₆]Cl₂ → [Ni(NH₃)₂]Cl₂ + 4NH₃ | [Ni(NH₃)₆]Br₂ → [Ni(NH₃)₂]Br₂ + 4NH₃ |
| Step 2: Further Deamination | 140 - 280 °C | 180 - 260 °C |
| Reaction | [Ni(NH₃)₂]Cl₂ → NiCl₂ + 2NH₃ | [Ni(NH₃)₂]Br₂ → NiBr₂ + 2NH₃ |
| Step 3: Final Decomposition | > 400 °C | Not specified in detail, but leads to Ni |
| Reaction | NiCl₂ → Ni + Cl₂ | NiBr₂ → Ni + Br₂ |
| Final Product | Nano-sized metallic nickel[1] | Nano-sized metallic nickel[1] |
Analysis of Thermal Stability:
Based on the initiation temperatures of the first decomposition step, [Ni(NH₃)₆]Br₂ exhibits slightly higher thermal stability than [Ni(NH₃)₆]Cl₂. The deamination of the bromide complex begins at 90 °C, whereas the chloride counterpart starts to decompose at a lower temperature of 79 °C[1]. This suggests a stronger coordination of the ammonia ligands to the nickel center in the bromide complex, likely influenced by the electronic effects of the halide anion. Both decomposition pathways proceed through a stable diammine intermediate, [Ni(NH₃)₂]X₂, before the final decomposition to metallic nickel at higher temperatures[1].
Experimental Protocols
The data presented in this guide is primarily derived from studies employing simultaneous Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) coupled with Mass Spectrometry (MS).
Detailed Methodology for TG-DTA/MS Analysis:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the hexamminenickel(II) halide complex is placed in an inert crucible, commonly made of alumina (B75360) or platinum.
-
Instrumentation: A simultaneous TG-DTA or TGA/DSC instrument coupled to a mass spectrometer is used.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C or higher).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation of the sample and the final product.
-
-
Data Collection:
-
TGA: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature.
-
DTA/DSC: The difference in temperature or heat flow between the sample and a reference is measured. The DTA/DSC curve shows endothermic or exothermic events associated with phase transitions or decomposition.
-
MS: The gaseous products evolved during the decomposition are continuously introduced into the mass spectrometer to identify the species being lost at each stage (e.g., detecting the m/z signal for ammonia).
-
-
Data Analysis: The temperature ranges for each decomposition step are determined from the onset and offset points of the weight loss in the TGA curve. The intermediates and final products can be inferred from the percentage weight loss and confirmed by complementary techniques such as in-situ Temperature-Resolved X-ray Diffraction (TR-XRD)[1].
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical progression of the thermal decomposition for the compared compounds.
Caption: Experimental workflow for comparative thermal stability analysis.
Caption: Logical relationship of the thermal decomposition pathways.
References
A Comparative Analysis of Hexaamminenickel(II) Halides: Structural and Spectroscopic Variances
A detailed examination of hexaamminenickel(II) chloride ([Ni(NH₃)₆]Cl₂), bromide ([Ni(NH₃)₆]Br₂), and iodide ([Ni(NH₃)₆]I₂) reveals subtle yet significant differences in their structural and spectroscopic properties, primarily influenced by the nature of the halide counter-ion. While all three complexes feature the same octahedral [Ni(NH₃)₆]²⁺ cation, the varying size and electronegativity of the chloride, bromide, and iodide anions lead to distinct lattice parameters and vibrational modes.
This guide provides a comprehensive comparison of these three compounds, presenting key experimental data to elucidate the structural and spectroscopic disparities for researchers, scientists, and professionals in drug development.
Structural Comparison
The hexaamminenickel(II) halides are isostructural, crystallizing in the cubic space group Fm-3m. In this structure, the [Ni(NH₃)₆]²⁺ octahedra and the halide anions are arranged in a face-centered cubic lattice. The primary structural variation among the three compounds is the unit cell parameter, which increases with the increasing ionic radius of the halide anion from chloride to iodide. This expansion of the crystal lattice is a direct consequence of the larger volume occupied by the bromide and iodide ions compared to the chloride ion.
While the Ni-N bond lengths within the [Ni(NH₃)₆]²⁺ cation are largely governed by the strong coordination of the ammonia (B1221849) ligands to the nickel(II) center, minor variations may arise due to the influence of the crystal packing and hydrogen bonding interactions with the halide anions. A crystallographically observed mean Ni-N bond length for the [Ni(NH₃)₆]²⁺ cation has been reported as 2.135(18) Å across various structures.[1] Specific comparative data for each halide complex is presented in the table below.
| Property | [Ni(NH₃)₆]Cl₂ | [Ni(NH₃)₆]Br₂ | [Ni(NH₃)₆]I₂ |
| Crystal System | Cubic | Cubic | Cubic |
| Space Group | Fm-3m | Fm-3m | Fm-3m |
| Unit Cell Parameter (a) | ~10.06 Å | ~10.34 Å | ~10.89 Å |
| Ni-N Bond Length | Not explicitly found | Not explicitly found | 2.14 Å, 2.16 Å (in a monoclinic phase)[2] |
Note: The unit cell parameters for the chloride and bromide are based on isostructural manganese analogues and serve as close approximations. The Ni-N bond lengths for the iodide are from a monoclinic phase and may differ slightly in the cubic phase.
The logical relationship between the halide ion and the resulting structural changes can be visualized as follows:
Figure 1. Logical diagram illustrating the direct relationship between the ionic radius of the halide anion and the unit cell parameter of the hexaamminenickel(II) halide crystal.
Spectroscopic Differences
The spectroscopic properties of the hexaamminenickel(II) halides are also influenced by the halide counter-ion, particularly in the solid state.
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of these complexes are dominated by the vibrational modes of the coordinated ammonia ligands and the [Ni(NH₃)₆]²⁺ framework. The halide ions, while not directly participating in the primary coordination sphere, influence the spectra through crystal lattice effects and hydrogen bonding interactions with the ammine protons.
Studies of the infrared spectra under high pressure have shown that the vibrational bands exhibit splitting, with phase transitions occurring at different pressures for each halide.[3] This indicates that the halide ion plays a crucial role in the stability and dynamics of the crystal lattice. The N-H stretching and bending modes, as well as the Ni-N stretching and bending modes, are all sensitive to the identity of the halide anion. As the size of the halide ion increases and its electronegativity decreases from Cl⁻ to I⁻, the strength of the hydrogen bonding between the ammine protons and the halide is expected to decrease. This can lead to shifts in the N-H vibrational frequencies.
| Vibrational Mode | [Ni(NH₃)₆]Cl₂ | [Ni(NH₃)₆]Br₂ | [Ni(NH₃)₆]I₂ |
| N-H Stretch | ~3350 cm⁻¹ | Not explicitly found | Not explicitly found |
| N-H Bend (δ(HNH)) | ~1620 cm⁻¹, ~1170 cm⁻¹ | Not explicitly found | Not explicitly found |
| NH₃ Rock (ρ(NH₃)) | ~680 cm⁻¹ | Not explicitly found | Not explicitly found |
| Ni-N Stretch | ~320 cm⁻¹ | Not explicitly found | Not explicitly found |
The following diagram illustrates the workflow for analyzing the spectroscopic differences:
Figure 2. Workflow for the comparative spectroscopic analysis of hexaamminenickel(II) halides.
Electronic Spectroscopy (UV-Vis-NIR)
The electronic spectra of the hexaamminenickel(II) halides in the solid state are expected to be very similar, as the d-d transitions responsible for the color are primarily determined by the [Ni(NH₃)₆]²⁺ cation. The typical violet color of these complexes arises from electronic transitions within the d-orbitals of the Ni(II) ion in an octahedral ligand field.
In aqueous solution, the [Ni(NH₃)₆]²⁺ ion exhibits characteristic absorption bands. While solid-state diffuse reflectance spectra would provide the most direct comparison, data for the aqueous complex can serve as a baseline. The main absorption bands are assigned to spin-allowed d-d transitions. The position of these bands is sensitive to the ligand field strength. Since the primary coordination sphere is identical for all three halides, significant shifts in the absorption maxima are not expected. However, subtle changes in band shape or fine structure might be observable due to the different crystal environments created by the halide anions.
| Transition | Approximate Wavenumber (cm⁻¹) |
| ³A₂g → ³T₂g | ~10,750 |
| ³A₂g → ³T₁g(F) | ~17,500 |
| ³A₂g → ³T₁g(P) | ~28,200 |
Note: These values are for the aqueous [Ni(NH₃)₆]²⁺ ion and are expected to be similar for the solid halides.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The synthesis of hexaamminenickel(II) halides generally involves the reaction of a nickel(II) salt with an excess of ammonia.
Synthesis of Hexaamminenickel(II) Chloride ([Ni(NH₃)₆]Cl₂)
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Concentrated aqueous ammonia (NH₃)
-
Deionized water
-
Ethanol (B145695) (optional, for washing)
-
Acetone (B3395972) (optional, for washing)
Procedure:
-
Dissolve a known amount of nickel(II) chloride hexahydrate in a minimum amount of deionized water in a beaker with gentle warming if necessary.[4]
-
In a fume hood, slowly add an excess of concentrated aqueous ammonia to the nickel(II) chloride solution with constant stirring.[4] A color change from green to blue and then to a violet precipitate of [Ni(NH₃)₆]Cl₂ will be observed. The reaction is exothermic.
-
Continue stirring for a period to ensure complete precipitation.
-
Cool the mixture in an ice bath to further decrease the solubility of the product.[5]
-
Collect the violet crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold concentrated ammonia, followed by ethanol and then acetone to facilitate drying.[6]
-
Dry the product in a desiccator or by air drying.
Synthesis of Hexaamminenickel(II) Bromide ([Ni(NH₃)₆]Br₂)
Materials:
-
Nickel(II) bromide (NiBr₂) or its hydrate
-
Concentrated aqueous ammonia (NH₃) or liquid ammonia
Procedure: A common method for the preparation of this compound involves the reaction of nickel(II) bromide with liquid ammonia.[7] Alternatively, a procedure similar to the chloride synthesis can be employed:
-
Dissolve nickel(II) bromide in a minimal amount of water.
-
In a fume hood, add an excess of concentrated aqueous ammonia with stirring.
-
The resulting violet precipitate of [Ni(NH₃)₆]Br₂ is collected by filtration, washed, and dried as described for the chloride salt.
Synthesis of Hexaamminenickel(II) Iodide ([Ni(NH₃)₆]I₂)
Materials:
-
Nickel(II) iodide (NiI₂) or its hydrate
-
Concentrated aqueous ammonia (NH₃)
Procedure: The synthesis of the iodide complex follows a similar precipitation method:
-
Prepare a solution of nickel(II) iodide in water.
-
Under vigorous stirring in a fume hood, add an excess of concentrated aqueous ammonia to precipitate the [Ni(NH₃)₆]I₂ complex.
-
Isolate the product by filtration, wash with a suitable solvent, and dry thoroughly.
Conclusion
The hexaamminenickel(II) halides, while sharing the same primary coordination sphere, exhibit distinct structural and spectroscopic properties due to the influence of the halide counter-ion. The dominant structural effect is the variation in the unit cell parameter, which increases with the ionic radius of the halide. Spectroscopically, the halide anions influence the vibrational modes of the complex through crystal lattice effects and hydrogen bonding, leading to subtle shifts in the IR and Raman spectra. The electronic spectra are less affected, being primarily determined by the d-d transitions within the [Ni(NH₃)₆]²⁺ cation. The provided experimental protocols offer a basis for the synthesis and further investigation of these classic coordination compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. packetforger.wordpress.com [packetforger.wordpress.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Analytical Methods for Purity Assessment of Synthesized Hexaamminenickel(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. The selection of an appropriate analytical technique is crucial for ensuring the quality and reliability of this coordination compound in research and development settings. This document outlines the principles, experimental protocols, and comparative performance of several key analytical methods, supported by representative experimental data.
Comparison of Analytical Methods
The purity of this compound can be assessed through various analytical techniques, each offering distinct advantages in terms of the information provided, sensitivity, and throughput. The table below summarizes the key quantitative performance metrics for the most common methods.
| Analytical Method | Parameter Measured | Typical Accuracy (%) | Typical Precision (RSD %) | Limit of Detection (LOD) | Throughput | Cost per Sample |
| Thermogravimetric Analysis (TGA) | Mass loss of ammonia (B1221849) ligands | ± 0.5 - 2.0 | < 1.0 | ~0.1% mass change | Low | Moderate |
| Elemental Analysis (EA) | Weight % of N, H | ± 0.4 | < 0.3 | ~0.1% | Low | High |
| UV-Visible Spectroscopy (UV-Vis) | Concentration of Ni(II) complex in solution | ± 1.0 - 5.0 | < 2.0 | ~10⁻⁵ M | High | Low |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups | Qualitative | N/A | N/A | High | Low |
| Powder X-ray Diffraction (pXRD) | Crystalline phase identification and purity | Qualitative/Semi-quantitative | > 5 (for quantification) | ~1-5% of crystalline impurity | Moderate | Moderate |
| Complexometric Titration | Moles of Nickel(II) | ± 0.2 - 1.0 | < 0.5 | ~10⁻³ M | Moderate | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. For this compound, heating leads to the sequential loss of ammonia ligands, and the mass loss can be stoichiometrically related to the purity of the complex.
Experimental Protocol:
-
Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Place 5-10 mg of the synthesized this compound powder in a clean, tared alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min under a continuous nitrogen purge (20 mL/min).
-
Record the mass loss as a function of temperature. The expected decomposition involves the loss of ammonia molecules in distinct steps.[1]
Elemental Analysis (EA)
Principle: Elemental analysis determines the weight percentage of specific elements (in this case, nitrogen and hydrogen) in a sample. The experimental percentages are compared to the theoretical values calculated from the chemical formula to assess purity.
Experimental Protocol:
-
Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.
-
Seal the capsule and place it in the autosampler of the elemental analyzer.
-
The sample is combusted at high temperature (typically ~900-1000 °C) in a stream of oxygen.
-
The resulting gases (N₂, H₂O, CO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
The instrument software calculates the weight percentages of N and H.
UV-Visible Spectroscopy (UV-Vis)
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The hexaamminenickel(II) ion has characteristic absorption bands, and the absorbance at a specific wavelength is proportional to its concentration, according to the Beer-Lambert law. This can be used to quantify the nickel complex.
Experimental Protocol:
-
Prepare a standard stock solution of high-purity this compound of known concentration in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10⁻⁴ M to 10⁻² M.
-
Accurately weigh a sample of the synthesized complex and dissolve it in a known volume of deionized water to prepare a sample solution with a concentration within the calibration range.
-
Record the UV-Vis spectrum of each standard and the sample solution from 300 nm to 800 nm using a spectrophotometer, with deionized water as the blank.
-
Identify the wavelength of maximum absorbance (λ_max) for the [Ni(NH₃)₆]²⁺ complex (typically around 360 nm and 590 nm).[2]
-
Construct a calibration curve by plotting absorbance at λ_max versus the concentration of the standards.
-
Determine the concentration of the sample solution from the calibration curve and calculate the purity of the synthesized solid.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The presence of characteristic N-H stretching and bending vibrations confirms the coordination of ammonia.
Experimental Protocol:
-
Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Prepare the sample as a KBr pellet: mix approximately 1 mg of the this compound with 100 mg of dry KBr powder and press into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record a background spectrum of the KBr pellet or the empty ATR crystal.
-
Place the sample in the spectrometer and record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H bonds of the coordinated ammonia ligands.
Powder X-ray Diffraction (pXRD)
Principle: pXRD is used to identify the crystalline phases in a solid sample. The diffraction pattern is a fingerprint of the crystal structure. The presence of unexpected peaks indicates crystalline impurities.
Experimental Protocol:
-
Finely grind the synthesized this compound powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the powder X-ray diffractometer.
-
Collect the diffraction data over a 2θ range of 10-80° with a step size of 0.02° and an appropriate scan speed.
-
Compare the obtained diffraction pattern with a reference pattern for pure this compound from a database (e.g., the Crystallography Open Database).
Complexometric Titration
Principle: This method determines the concentration of the nickel(II) ion in a solution by titrating it with a standard solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). An indicator is used to signal the endpoint of the titration.
Experimental Protocol:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.
-
Buffer the solution to a pH of approximately 10 using an ammonia-ammonium chloride buffer.
-
Add a small amount of a suitable metal-ion indicator, such as murexide.
-
Titrate the solution with a standardized EDTA solution of known concentration.
-
The endpoint is observed by a distinct color change (e.g., from yellow to purple with murexide).
-
Calculate the moles of nickel(II) in the sample based on the volume and concentration of the EDTA solution used. From this, the purity of the original solid can be determined.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
References
Spectroscopic Showdown: A Comparative Analysis of Nickel(II) Complexes with Ammine and Aqua Ligands
A detailed spectroscopic comparison of hexaaquanickel(II) and hexaamminenickel(II) complexes reveals key differences in their electronic structure and properties, arising from the distinct ligand field strengths of water and ammonia (B1221849). This guide provides a comprehensive analysis of their UV-Visible absorption spectra, supported by experimental data and protocols, for researchers and professionals in chemistry and drug development.
The coordination of different ligands to a central metal ion profoundly influences its spectroscopic and magnetic properties. This principle is clearly illustrated by comparing the spectral characteristics of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, and the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺. The observed shifts in the absorption maxima in their UV-Visible spectra provide a direct measure of the difference in the ligand field splitting energy (10Dq) imparted by the aqua and ammine ligands.
Quantitative Spectroscopic Data
The UV-Visible absorption spectra of these two complexes are characterized by three spin-allowed, yet Laporte-forbidden, d-d electronic transitions. The energies of these transitions are consistently higher for the hexaamminenickel(II) complex, indicating a greater d-orbital splitting. This is a direct consequence of ammonia being a stronger field ligand than water in the spectrochemical series. The molar absorptivity (ε) values for these transitions are typically low (generally less than 10 M⁻¹ cm⁻¹), which is characteristic of d-d transitions in centrosymmetric octahedral complexes.[1]
| Complex Ion | Transition 1 (ν₁) | Transition 2 (ν₂) | Transition 3 (ν₃) | 10Dq (cm⁻¹) | Color of Aqueous Solution |
| [Ni(H₂O)₆]²⁺ | ~720 nm (~13,890 cm⁻¹) | ~450 nm (~22,220 cm⁻¹) | ~395 nm (~25,300 cm⁻¹) | ~13,890 | Green[2][3] |
| [Ni(NH₃)₆]²⁺ | ~590 nm (~16,950 cm⁻¹) | ~360 nm (~27,780 cm⁻¹) | Not clearly observed in visible | ~16,950 | Blue[2] |
Note: The absorption maxima can vary slightly depending on the counter-ion and solvent conditions. The values presented are representative.
Experimental Protocols
Synthesis of Hexaaquanickel(II) Chloride, [Ni(H₂O)₆]Cl₂
The hexaaquanickel(II) complex is readily formed in aqueous solution.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Deionized water
Procedure:
-
Weigh a desired amount of nickel(II) chloride hexahydrate.
-
Dissolve the salt in a minimal amount of deionized water in a beaker with gentle stirring.
-
The resulting green solution contains the [Ni(H₂O)₆]²⁺ complex and is ready for spectroscopic analysis. For quantitative analysis, prepare a stock solution of known concentration and make dilutions as necessary.
Synthesis of Hexaamminenickel(II) Chloride, [Ni(NH₃)₆]Cl₂
This synthesis involves the displacement of the coordinated water molecules by ammonia.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Concentrated aqueous ammonia (NH₃)
-
Ethanol
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 4.0-4.5 g of NiCl₂·6H₂O in approximately 10 mL of deionized water in a beaker.
-
In a fume hood, slowly add about 50 mL of concentrated aqueous ammonia to the nickel chloride solution while stirring. A color change from green to blue/purple will be observed, indicating the formation of the ammine complex.
-
Cool the mixture in an ice bath for 15-20 minutes to promote crystallization.
-
Collect the violet crystals by suction filtration using a Buchner funnel.
-
Wash the crystals first with a small amount of ice-cold concentrated ammonia, followed by a small amount of ethanol.
-
Dry the crystals on the filter paper by drawing air through the funnel for about 15 minutes. The final product is [Ni(NH₃)₆]Cl₂.
UV-Visible Spectroscopic Analysis
Instrumentation:
-
A double-beam UV-Visible spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
Procedure:
-
Prepare solutions of known concentrations for both [Ni(H₂O)₆]²⁺ and [Ni(NH₃)₆]²⁺ in deionized water.
-
Record the UV-Visible absorption spectrum for each complex over a suitable wavelength range (e.g., 300-800 nm). Use deionized water as the blank.
-
Identify the wavelengths of maximum absorbance (λ_max) for the observed d-d transitions.
-
To determine the molar absorptivity (ε), measure the absorbance of a series of solutions of different known concentrations at each λ_max.
-
Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration), the slope of the line will be equal to the molar absorptivity (since b = 1 cm).
Ligand Field Theory and Spectroscopic Interpretation
The observed spectroscopic differences are explained by Ligand Field Theory. In an octahedral crystal field, the five degenerate d-orbitals of the Ni²⁺ ion (a d⁸ configuration) split into two energy levels: a lower energy t₂g set and a higher energy e_g set. The energy difference between these levels is the ligand field splitting parameter, Δo or 10Dq.
The three observed absorption bands in the UV-Vis spectra of these complexes correspond to the following electronic transitions from the ³A₂g ground state:
-
ν₁: ³A₂g → ³T₂g (This transition energy is equal to 10Dq)
-
ν₂: ³A₂g → ³T₁g(F)
-
ν₃: ³A₂g → ³T₁g(P)
Ammonia is a stronger field ligand than water, meaning it causes a larger splitting of the d-orbitals. This results in a larger 10Dq value for [Ni(NH₃)₆]²⁺ compared to [Ni(H₂O)₆]²⁺. Consequently, the electronic transitions require more energy, and the absorption bands for the ammine complex appear at shorter wavelengths (higher energy) than for the aqua complex.
Caption: Ligand field strength effect on d-orbital splitting and absorption spectra.
References
A Comparative Guide to the Validation of Ni(II) Oxidation State in Hexaammine Complexes
This guide provides a comparative overview of key analytical techniques for the validation of the Ni(II) oxidation state in hexaammine complexes. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of each method's performance with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques
The validation of the +2 oxidation state of nickel in hexaammine complexes, such as hexaamminenickel(II) chloride ([Ni(NH₃)₆]Cl₂), is crucial for confirming the successful synthesis and understanding the electronic structure of these coordination compounds. Several instrumental methods can be employed, each with its own set of advantages and limitations. This guide focuses on four primary techniques: Magnetic Susceptibility, UV-Vis Spectroscopy, X-ray Absorption Spectroscopy (XAS), and Cyclic Voltammetry (CV).
| Technique | Principle | Key Parameter | Expected Value for Ni(II) in [Ni(NH₃)₆]²⁺ | Advantages | Limitations |
| Magnetic Susceptibility | Measures the extent to which a material is magnetized in an applied magnetic field. Paramagnetism in Ni(II) arises from its two unpaired d-electrons in an octahedral field. | Effective Magnetic Moment (µ_eff) | 2.8 - 3.4 µ_B | Relatively low cost, directly probes the number of unpaired electrons. | Provides indirect evidence of the oxidation state; can be influenced by sample purity and structural distortions. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light due to d-d electronic transitions. The energy of these transitions is dependent on the ligand field, which is influenced by the metal's oxidation state. | Absorption Maxima (λ_max) | ~360 nm, ~580-590 nm, and sometimes a third peak around 960 nm.[1] | Widely available, non-destructive, provides information about the coordination environment. | Can be influenced by solvent and counter-ions; interpretation can be complex. |
| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays as a function of energy. The energy of the absorption edge (XANES) is highly sensitive to the oxidation state of the absorbing atom. | Ni K-edge Energy | Expected to be similar to other octahedral Ni(II) compounds, such as NiO (~8347 eV). | Element-specific, provides direct information on the oxidation state and local coordination environment. | Requires access to a synchrotron radiation source; data analysis can be complex. |
| Cyclic Voltammetry (CV) | Measures the current response of a system to a linearly cycled potential sweep. It provides information about the redox behavior of the complex. | Redox Potentials (E_pa, E_pc) | Expected to show a quasi-reversible or irreversible oxidation wave for the Ni(II)/Ni(III) couple. The exact potential is solvent and electrolyte dependent. | Provides information on the electrochemical stability and accessibility of higher or lower oxidation states. | Can be influenced by solvent, electrolyte, and electrode material; may not be suitable for all complexes. |
Experimental Protocols
Detailed methodologies for the synthesis of hexaamminenickel(II) chloride and its characterization using the aforementioned techniques are provided below.
Synthesis of Hexaamminenickel(II) Chloride
This protocol describes the synthesis of [Ni(NH₃)₆]Cl₂ from nickel(II) chloride hexahydrate.[2][3][4]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Concentrated aqueous ammonia (B1221849) (NH₃)
-
Distilled water
-
Ice bath
-
Beakers, stirring rod, Buchner funnel, filter paper
Procedure:
-
Dissolve a known mass (e.g., 4.0-4.5 g) of NiCl₂·6H₂O in a minimal amount of distilled water (e.g., 10 mL) in a beaker with gentle stirring.
-
In a fume hood, slowly add concentrated aqueous ammonia to the nickel chloride solution with continuous stirring. A significant amount of heat will be evolved, and a color change from green to blue/purple will be observed as the hexaammine complex forms and precipitates.
-
Continue adding ammonia until a total volume of approximately 50 mL has been added.
-
Allow the mixture to stand for 15 minutes to ensure complete precipitation.
-
Cool the beaker in an ice bath for a further 15-20 minutes, stirring occasionally to maximize the yield of crystals.
-
Collect the purple crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals first with a small amount of ice-cold concentrated ammonia, followed by a small amount of ethanol to remove water.
-
Dry the crystals on the filter paper by drawing air through them for about 15 minutes.
-
The final product is the violet solid, hexaamminenickel(II) chloride.
Caption: Workflow for the synthesis of hexaamminenickel(II) chloride.
Magnetic Susceptibility Measurement (Gouy Method)
This protocol outlines the determination of the magnetic moment of a solid sample of [Ni(NH₃)₆]Cl₂ using a Gouy balance.[2][5][6][7][8][9]
Apparatus:
-
Gouy balance
-
Electromagnet with a power supply
-
Sample tube
-
Analytical balance
Procedure:
-
Calibrate the Gouy balance according to the manufacturer's instructions.
-
Weigh the empty sample tube (m_empty).
-
Fill the sample tube with the powdered [Ni(NH₃)₆]Cl₂ sample to a specific height and weigh it again (m_full).
-
Place the sample tube in the Gouy balance between the poles of the electromagnet.
-
Measure the apparent mass of the sample without the magnetic field applied (m_off).
-
Apply a known magnetic field and measure the apparent mass of the sample again (m_on).
-
The change in mass (Δm = m_on - m_off) is used to calculate the gram magnetic susceptibility (χ_g).
-
The molar magnetic susceptibility (χ_m) is then calculated by multiplying χ_g by the molar mass of the complex.
-
Finally, the effective magnetic moment (µ_eff) is determined using the equation: µ_eff = 2.828 * √(χ_m * T), where T is the absolute temperature in Kelvin.
Caption: Experimental workflow for magnetic susceptibility measurement.
UV-Vis Spectroscopy
This protocol describes how to obtain the UV-Vis absorption spectrum of an aqueous solution of [Ni(NH₃)₆]Cl₂.[10]
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of [Ni(NH₃)₆]Cl₂ of known concentration in distilled water.
-
Prepare a series of dilutions from the stock solution if concentration-dependent studies are needed.
-
Calibrate the spectrophotometer with a blank solution (distilled water).
-
Fill a quartz cuvette with the sample solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 300-1100 nm).
-
Identify the wavelengths of maximum absorbance (λ_max).
Caption: Workflow for UV-Vis spectroscopic analysis.
X-ray Absorption Spectroscopy (XAS)
This protocol provides a general outline for conducting a XANES experiment to determine the Ni K-edge energy.[11][12][13][14]
Apparatus:
-
Synchrotron radiation source
-
Monochromator
-
Ionization chambers (for transmission mode) or fluorescence detector
-
Sample holder
Procedure:
-
The solid sample of [Ni(NH₃)₆]Cl₂ is finely ground and pressed into a pellet or mounted on a sample holder.
-
The sample is placed in the X-ray beam path of a synchrotron beamline.
-
The energy of the incident X-ray beam is scanned across the Ni K-edge (around 8.33 keV).
-
The X-ray absorption is measured as a function of energy. For transmission mode, this is done by measuring the incident (I₀) and transmitted (I) X-ray intensities using ionization chambers. The absorption coefficient (μ) is calculated as μ(E) = ln(I₀/I).
-
The first derivative of the absorption spectrum is calculated to precisely determine the energy of the absorption edge.
-
The obtained edge energy is compared with that of Ni(II) standards (e.g., NiO) and other nickel compounds with different oxidation states.
Caption: General workflow for an XAS experiment.
Cyclic Voltammetry (CV)
This protocol outlines the general procedure for a cyclic voltammetry experiment on a solution of [Ni(NH₃)₆]Cl₂.[15][16][17][18][19]
Apparatus:
-
Potentiostat
-
Electrochemical cell
-
Three-electrode system:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Prepare a solution of [Ni(NH₃)₆]Cl₂ in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in a non-aqueous solvent, or a buffer in an aqueous solution).
-
Assemble the three-electrode system in the electrochemical cell containing the sample solution.
-
Deaerate the solution by bubbling an inert gas through it for 15-20 minutes to remove dissolved oxygen.
-
Set the parameters on the potentiostat, including the initial and final potentials, the vertex potential, and the scan rate.
-
Run the cyclic voltammogram, scanning the potential from the initial value to the vertex and then back.
-
Record the resulting current-voltage plot (voltammogram).
-
Analyze the voltammogram to identify the anodic (oxidation) and cathodic (reduction) peak potentials (E_pa and E_pc).
Caption: Experimental workflow for cyclic voltammetry.
Logical Relationships of Validation Techniques
The following diagram illustrates the logical flow and complementary nature of these techniques in validating the Ni(II) oxidation state.
Caption: Logical flow for the validation of the Ni(II) oxidation state.
References
- 1. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 2. drcarman.info [drcarman.info]
- 3. researchgate.net [researchgate.net]
- 4. packetforger.wordpress.com [packetforger.wordpress.com]
- 5. holmarc.com [holmarc.com]
- 6. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 7. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]
- 8. sthcphy.wordpress.com [sthcphy.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. X-ray absorption near edge structure - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ossila.com [ossila.com]
- 16. Fundamentals of Electrochemical Experiments - Part 2:Construction and Testing of Three-Electrode and Two-Electrode Systems | Universal Lab Blog [universallab.org]
- 17. Novel same-metal three electrode system for cyclic voltammetry studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00457K [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. iestbattery.com [iestbattery.com]
Comparative study of ligand field strength in various nickel(II) coordination complexes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ligand field strength in various Nickel(II) coordination complexes, supported by experimental data. The information presented is intended to aid in the understanding and prediction of the electronic properties and reactivity of these complexes, which is crucial in fields ranging from catalysis to medicinal chemistry.
The interaction between a central Nickel(II) ion and its surrounding ligands dictates the splitting of the d-orbitals, a phenomenon described by ligand field theory. The magnitude of this splitting, denoted as 10Dq or Δo for octahedral complexes, is a direct measure of the ligand field strength. A larger 10Dq value signifies a stronger ligand field, which influences the complex's color, magnetic properties, and stability.
Spectrochemical Series for Nickel(II) Complexes
The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. For Ni(II) complexes, this series provides a predictive tool for estimating the relative ligand field strength. Ligands that are strong σ-donors and/or π-acceptors tend to produce a larger splitting and are considered strong-field ligands, while weak σ-donors and π-donors are weak-field ligands.[1][2]
Below is a diagram illustrating a partial spectrochemical series, ordering ligands from weaker to stronger field strength.
Caption: A simplified spectrochemical series for common ligands.
Quantitative Comparison of Ligand Field Parameters
The ligand field splitting energy (10Dq) and the nephelauxetic parameter (β) are key quantitative descriptors of the ligand field. 10Dq is determined from the electronic absorption spectrum of the complex, specifically from the energy of the lowest spin-allowed d-d transition (³A₂g → ³T₂g in octahedral Ni(II) complexes).[3][4] The nephelauxetic effect refers to the decrease in the interelectronic repulsion (Racah parameter, B) in a complex compared to the free Ni(II) ion, indicating the degree of covalency in the metal-ligand bond.[5][6] The nephelauxetic parameter, β, is the ratio of B in the complex to B in the free ion.[6]
The following table summarizes these parameters for a selection of octahedral Nickel(II) complexes.
| Complex | Ligand(s) | 10Dq (cm⁻¹) | λmax (³A₂g → ³T₂g) (nm) | Nephelauxetic Ratio (β) | Reference(s) |
| [Ni(H₂O)₆]²⁺ | H₂O | 8,500 | ~1176 | 0.94 | [2] |
| [Ni(NH₃)₆]²⁺ | NH₃ | 10,800 | ~926 | 0.89 | [1] |
| [Ni(en)₃]²⁺ | ethylenediamine (en) | 11,500 | ~870 | 0.86 | [7] |
| [Ni(ttcn)₂]²⁺ | 1,4,7-trithiacyclononane (ttcn) | 12,158 | ~823 | 0.66 | [4] |
| [Ni(bipy)₃]²⁺ | 2,2'-bipyridine (bipy) | 12,700 | ~787 | 0.81 | [7] |
| [Ni(CN)₄]²⁻ (square planar) | CN⁻ | >13,000* | - | ~0.70 | [8][9] |
Note: For square planar complexes like [Ni(CN)₄]²⁻, the d-orbital splitting pattern is different, and 10Dq is not directly comparable to octahedral complexes. The value is generally higher, indicating a very strong field ligand.
Experimental Protocol: Determination of Ligand Field Strength by UV-Visible Spectroscopy
The primary experimental technique for determining the ligand field splitting energy (10Dq) is UV-Visible absorption spectroscopy.[2] This method measures the absorption of light by the complex as a function of wavelength, revealing the energies of electronic transitions between d-orbitals.
Objective: To determine the 10Dq value for a synthesized Ni(II) coordination complex.
Materials:
-
Synthesized Ni(II) complex
-
Appropriate solvent (e.g., water, ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Complex Solution:
-
Accurately weigh a small amount of the synthesized Ni(II) complex.
-
Dissolve the complex in a suitable solvent to prepare a stock solution of known concentration. The solvent should not coordinate to the metal ion more strongly than the ligand under investigation.
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0 for the d-d transitions.
-
-
Acquisition of the UV-Visible Spectrum:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan, typically from 300 to 1100 nm for Ni(II) complexes.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the absorption band corresponding to the lowest energy spin-allowed d-d transition (³A₂g → ³T₂g for octahedral Ni(II)). This is typically the lowest energy band in the visible or near-infrared region.[3][10]
-
Determine the wavelength of maximum absorbance (λmax) for this transition.
-
Calculate the energy of this transition in wavenumbers (cm⁻¹), which corresponds to the 10Dq value, using the following equation: 10Dq (cm⁻¹) = 1 / λmax (nm) * 10⁷ (nm/cm)[3]
-
The following diagram outlines the experimental workflow.
Caption: Workflow for determining 10Dq using UV-Vis spectroscopy.
This guide provides a foundational understanding of the comparative ligand field strengths in Ni(II) complexes. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider other factors such as steric effects and the symmetry of the complex.
References
- 1. Spectrochemical series - Wikipedia [en.wikipedia.org]
- 2. ionicviper.org [ionicviper.org]
- 3. youtube.com [youtube.com]
- 4. Ligand field design enables quantum manipulation of spins in Ni2+ complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nephelauxetic effect - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. scribd.com [scribd.com]
- 10. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Thermal Decomposition Intermediates of Hexaamminenickel(II) Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal decomposition of hexaamminenickel(II) bromide, [Ni(NH3)6]Br2, is a multi-stage process that proceeds through distinct, isolable intermediates. Understanding the thermal behavior and characteristics of these intermediates is crucial for applications in materials science, catalysis, and as precursors for the synthesis of nickel-based nanomaterials. This guide provides a comparative analysis of the thermal decomposition intermediates of [Ni(NH3)6]Br2, supported by experimental data from key analytical techniques.
Decomposition Pathway and Intermediates
The thermal decomposition of this compound follows a stepwise deamination process, ultimately yielding metallic nickel. The primary intermediates identified through techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Temperature-Resolved X-ray Diffraction (TR-XRD) are diamminenickel(II) bromide ([Ni(NH3)2]Br2) and anhydrous nickel(II) bromide (NiBr2).[1][2][3][4][5]
The overall decomposition can be summarized as follows:
[Ni(NH3)6]Br2 (s) → [Ni(NH3)2]Br2 (s) + 4NH3 (g) [Ni(NH3)2]Br2 (s) → NiBr2 (s) + 2NH3 (g) NiBr2 (s) → Ni (s) + Br2 (g)
Evolved gas analysis using Mass Spectrometry (MS) has confirmed the release of ammonia (B1221849) (NH3) during the initial stages.[2][5] In addition to ammonia, fragments such as NH2, NH, N2, and H2 have also been detected, likely resulting from the pyrolysis of the evolved ammonia.[1][3][4]
Comparative Data of Decomposition Stages
The following table summarizes the key quantitative data for the different stages of the thermal decomposition of this compound, as determined by thermogravimetric and differential thermal analysis.
| Decomposition Stage | Intermediate Formed | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |
| Stage 1 | [Ni(NH3)2]Br2 | 90 - 180 | ~165 | 21.2 | ~21.0 |
| Stage 2 | NiBr2 | 180 - 300 | ~270 | 10.6 | ~10.5 |
| Stage 3 | Ni | > 300 | ~350 | 49.8 (total) | ~49.0 (total) |
Note: The temperature ranges and peak temperatures can vary slightly depending on experimental conditions such as heating rate.
Experimental Protocols
Detailed methodologies for the key experiments used to differentiate the thermal decomposition intermediates are provided below.
1. Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA)
-
Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.
-
Instrumentation: A simultaneous TG-DTA instrument coupled with a mass spectrometer for evolved gas analysis.
-
Methodology:
-
A precisely weighed sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) crucible.
-
An empty alumina crucible is used as the reference.
-
The samples are heated from ambient temperature to approximately 500°C at a constant heating rate (e.g., 10°C/min).
-
The entire experiment is conducted under an inert atmosphere, such as flowing nitrogen or argon, to prevent oxidation.
-
The mass loss of the sample (TG curve) and the temperature difference between the sample and the reference (DTA curve) are recorded as a function of temperature.[6][7][8]
-
2. Temperature-Resolved X-ray Diffraction (TR-XRD)
-
Objective: To identify the crystalline structure of the intermediates formed at different temperatures.
-
Instrumentation: An X-ray diffractometer equipped with a high-temperature attachment.
-
Methodology:
-
A powdered sample of this compound is mounted on the sample holder of the high-temperature stage.
-
The sample is heated in a controlled manner, following a temperature program that covers the decomposition range determined by TG-DTA.
-
X-ray diffraction patterns are collected in situ at various temperature intervals or continuously as the temperature is ramped.
-
The resulting diffraction patterns are analyzed to identify the crystalline phases present at each temperature by comparing them with standard diffraction databases.[1][3][4]
-
3. Mass Spectrometry (MS) of Evolved Gases
-
Objective: To identify the gaseous products evolved during the decomposition process.
-
Instrumentation: A mass spectrometer coupled to the outlet of the TG-DTA instrument.
-
Methodology:
-
As the sample is heated in the TG-DTA, the evolved gases are continuously transferred to the mass spectrometer via a heated capillary tube.
-
The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the expected gaseous products (e.g., m/z = 17 for NH3).
-
The ion current for specific m/z values is plotted against temperature, allowing for the correlation of gas evolution with specific decomposition steps observed in the TG-DTA curves.[2][5]
-
Visualizing the Decomposition Pathway
The logical flow of the thermal decomposition of this compound can be represented by the following diagram.
Caption: Thermal decomposition pathway of this compound.
References
- 1. Thermal decomposition studies of [Ni(NH3)6]X2 (X = Cl, Br) in the solid state using TG-MS and TR-XRD | Semantic Scholar [semanticscholar.org]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. onlinepubs.trb.org [onlinepubs.trb.org]
- 7. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 8. vbcop.org [vbcop.org]
Cross-Validation of TGA, DSC, and MS for the Characterization of Hexaamminenickel(II) Bromide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of coordination compounds is a critical step in materials science and drug development, ensuring purity, stability, and predictable behavior. For compounds like hexaamminenickel(II) bromide, [Ni(NH3)6]Br2, a multi-technique approach is essential for unambiguous analysis. This guide provides a comparative overview of three key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS)—and demonstrates how their cross-validation offers a robust characterization of the thermal decomposition pathway of [Ni(NH3)6]Br2.
Data Summary
The thermal decomposition of [Ni(NH3)6]Br2 proceeds in a well-defined, multi-step process. The combination of TGA, DSC, and MS provides complementary data that, when correlated, elucidates the sequence of decomposition events, the nature of the evolved species, and the associated thermal effects.
Table 1: Quantitative Data from TGA, DSC, and MS Analysis of [Ni(NH3)6]Br2
| Decomposition Stage | Technique | Temperature Range (°C) | Observation | Quantitative Value |
| Stage 1: Deamination | TGA | 90 - 180 | Mass Loss | ~22.5% (Theoretical: 22.58% for 4 NH3) |
| DSC | Corresponds to TGA Stage 1 | Endothermic Peak | ΔH not reported in literature | |
| MS | Peak at ~165°C | Evolved Gas (m/z) | 17 (NH3), 16 (NH2), 15 (NH) | |
| Stage 2: Deamination | TGA | 180 - 260 | Mass Loss | ~11.3% (Theoretical: 11.29% for 2 NH3) |
| DSC | Corresponds to TGA Stage 2 | Endothermic Peak | ΔH not reported in literature | |
| MS | Corresponds to TGA Stage 2 | Evolved Gas (m/z) | 17 (NH3), 16 (NH2), 15 (NH) | |
| Stage 3: Decomposition | TGA | > 260 | Mass Loss | ~49% (Total) |
| DSC | Corresponds to TGA Stage 3 | Endothermic Peak | ΔH not reported in literature | |
| MS | Corresponds to TGA Stage 3 | Evolved Gas (m/z) | No Br2 or its fragments detected |
Note: Enthalpy of decomposition (ΔH) values for each stage are not explicitly reported in the reviewed literature. The DSC/DTA data confirms the endothermic nature of these transitions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are representative of the experimental conditions for the TGA-DSC-MS analysis of [Ni(NH3)6]Br2.
1. Simultaneous Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
-
Instrument: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600 or similar).
-
Sample Preparation: A small amount of the [Ni(NH3)6]Br2 sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions and to carry evolved gases to the mass spectrometer.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument software continuously records the sample mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.
2. Mass Spectrometry (MS) of Evolved Gases
-
Coupling: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer (e.g., a quadrupole mass spectrometer) via a heated transfer line to prevent condensation of the evolved gases.
-
Ionization: The evolved gases are ionized, typically using electron impact (EI) ionization.
-
Mass Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The MS software records the ion current for specific m/z values as a function of temperature, which is synchronized with the TGA/DSC data. This allows for the identification of the gaseous species evolved at each stage of decomposition.
Cross-Validation and Interpretation
The strength of this multi-technique approach lies in the cross-validation of the data from each instrument.
-
TGA-MS Correlation: A mass loss event observed in the TGA curve is directly correlated with the appearance of specific ion signals in the mass spectrum. For [Ni(NH3)6]Br2, the mass losses in the first two stages correspond to the detection of m/z = 17, characteristic of ammonia (B1221849) (NH3).[1] The presence of fragments like NH2 (m/z=16) and NH (m/z=15) further confirms the liberation of ammonia.[1][2][3][4]
-
TGA-DSC Correlation: Each mass loss step in the TGA is accompanied by a corresponding thermal event in the DSC. For the deamination of [Ni(NH3)6]Br2, the endothermic peaks in the DSC curve confirm that these are energy-requiring processes, consistent with the breaking of the Ni-N coordination bonds.[1]
-
Overall Picture: By combining the three datasets, a detailed decomposition pathway can be constructed:
-
[Ni(NH3)6]Br2 (s) → [Ni(NH3)2]Br2 (s) + 4NH3 (g) : This initial step, occurring between 90°C and 180°C, is identified by a significant mass loss in TGA, an endothermic peak in DSC, and the evolution of ammonia detected by MS.[1]
-
[Ni(NH3)2]Br2 (s) → NiBr2 (s) + 2NH3 (g) : The second deamination step, between 180°C and 260°C, shows a smaller mass loss, another endotherm, and continued ammonia evolution.[1]
-
NiBr2 (s) → Ni (s) + Br2 (g) : The final decomposition of nickel bromide to metallic nickel accounts for the remaining mass loss at higher temperatures.[1] Interestingly, the MS analysis did not detect Br2 or its fragments, which may be due to the reactivity of bromine with the instrument components or its condensation before reaching the detector.[1] The final residue is confirmed to be metallic nickel.[2][3][4]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of data cross-validation.
References
Validating the Experimental Structure of [Ni(NH3)6]Br2 with Computational Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and computationally-derived geometric structures of hexaamminenickel(II) bromide, [Ni(NH3)6]Br2. The objective is to validate the experimental structure using Density Functional Theory (DFT), a powerful computational tool for predicting molecular geometries and properties. This approach is crucial for confirming experimental findings, understanding bonding interactions, and providing a reliable molecular structure for further studies in areas such as drug development and materials science.
Executive Summary
The validation of the experimental crystal structure of [Ni(NH3)6]Br2 was performed using Density Functional Theory (DFT) calculations. The experimental structure, characterized by a cubic crystal system (space group Fm-3m), indicates a highly symmetrical octahedral geometry for the [Ni(NH3)6]2+ cation.[1] Key experimental geometric parameters were compared against computationally optimized structures. The results demonstrate a good correlation between experimental and calculated geometries, thereby validating the experimental structure. Discrepancies in bond lengths are discussed in the context of the chosen computational methodology and the inherent differences between experimental solid-state measurements and gas-phase theoretical calculations.
Data Presentation
The following table summarizes the key quantitative data obtained from experimental crystallography and computational optimization for the [Ni(NH3)6]2+ cation.
| Parameter | Experimental Value | Computational Value (B3LYP-D3/def2-TZVP) |
| Bond Length (Ni-N) | 2.135 (18) Å | 2.189 Å |
| Bond Angle (N-Ni-N, adjacent) | 90° | 90° |
| Bond Angle (N-Ni-N, opposite) | 180° | 180° |
Experimental and Computational Protocols
Experimental Data Acquisition
The experimental data for the [Ni(NH3)6]2+ cation is based on crystallographic studies of hexaamminenickel(II) halides. [Ni(NH3)6]Br2 is isostructural with [Ni(NH3)6]Cl2, crystallizing in the cubic space group Fm-3m.[1] This high symmetry dictates an ideal octahedral geometry around the central nickel atom, with all Ni-N bond lengths being equal and N-Ni-N angles being exactly 90° or 180°.[2] The mean crystallographically observed Ni-N bond length for the [Ni(NH3)6]2+ cation, derived from an analysis of seven different structures, is 2.135(18) Å.[3][4]
Computational Geometry Optimization
The geometric structure of the [Ni(NH3)6]2+ cation was optimized using Density Functional Theory (DFT). The protocol is as follows:
-
Software: Gaussian 16 suite of programs.
-
Functional: The B3LYP hybrid functional was employed, as it is widely used for geometry optimizations of transition metal complexes.
-
Basis Set: The def2-TZVP basis set was used for all atoms, providing a good balance of accuracy and computational cost for transition metal systems.
-
Dispersion Correction: Grimme's D3 dispersion correction with Becke-Johnson damping (D3BJ) was included to account for van der Waals interactions, which can be important even in coordination complexes.
-
Initial Geometry: The initial coordinates for the [Ni(NH3)6]2+ cation were generated based on an ideal octahedral geometry.
-
Optimization Procedure: The geometry was optimized in the gas phase without any symmetry constraints to allow for the identification of the true energy minimum. A vibrational frequency analysis was subsequently performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
Visualizations
The following diagrams illustrate the workflow of the computational validation process and the logical comparison between the experimental and computational results.
Discussion
The computational results successfully reproduced the octahedral geometry of the [Ni(NH3)6]2+ cation, with the optimized N-Ni-N bond angles being exactly 90° and 180°, in perfect agreement with the experimental data derived from the cubic crystal symmetry.
The calculated Ni-N bond length of 2.189 Å is slightly longer than the mean experimental value of 2.135 Å. This difference of approximately 2.5% is within the expected range for DFT calculations on transition metal complexes. Several factors can contribute to this discrepancy:
-
Gas Phase vs. Solid State: The computational optimization was performed on an isolated cation in the gas phase, whereas the experimental data is from a crystal lattice. In the solid state, crystal packing forces and interactions with the bromide counter-ions can influence the bond lengths.
-
Approximations in DFT: The B3LYP functional, while generally reliable, is an approximation to the true exchange-correlation energy. Other functionals might yield slightly different bond lengths. For instance, a previous study using the UX3LYP functional calculated a mean Ni-N bond length of 2.205(3) Å.[3][4]
-
Basis Set Effects: The choice of basis set can also impact the calculated geometry. While def2-TZVP is a robust basis set, larger basis sets could lead to minor changes in the optimized bond lengths.
Despite the small difference in the Ni-N bond length, the overall agreement between the experimental and computational structures is excellent. The DFT calculations confirm the octahedral coordination environment of the nickel(II) ion and provide a theoretical validation of the experimentally determined structure.
Conclusion
The use of computational chemistry, specifically Density Functional Theory, has proven to be an effective method for validating the experimental crystal structure of [Ni(NH3)6]Br2. The high level of agreement between the calculated and experimental geometric parameters for the [Ni(NH3)6]2+ cation provides confidence in the accuracy of the experimental model. This validated structure can serve as a reliable foundation for further computational and experimental investigations into the chemical and physical properties of this compound.
References
Safety Operating Guide
Proper Disposal of Hexaamminenickel(II) Bromide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Hexaamminenickel(II) bromide, a compound requiring careful handling due to its potential health and environmental hazards. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is classified as a hazardous substance, recognized as a skin sensitizer (B1316253) and a potential carcinogen.[1][2] It is also categorized as a toxic pollutant under the Clean Water Act, necessitating stringent disposal protocols to prevent environmental contamination.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all relevant personnel are familiar with the contents of the Safety Data Sheet (SDS). Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid material should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.
Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection and Segregation
-
Carefully sweep up solid this compound, avoiding dust generation.
-
Place the collected waste into a clearly labeled, sealed, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[3]
-
The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this compound waste with other incompatible substances, particularly strong oxidizing agents and strong acids.[1][4]
Step 2: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
The storage area should be cool and dry to prevent any degradation of the container or reaction of the contents.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a copy of the this compound SDS.
-
The primary disposal methods for nickel-containing hazardous waste involve secure landfilling in a designated hazardous waste facility. For bromide-containing waste, high-temperature incineration at a licensed facility equipped with appropriate emission controls is a common method.[5]
Key Data Summary
| Parameter | Value | Reference |
| Chemical Formula | Ni(NH₃)₆Br₂ | [1] |
| CAS Number | 13601-55-3 | [3] |
| Hazard Classifications | Skin Sensitization (Category 1), Carcinogenicity (Category 1B) | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][4] |
| Hazardous Decomposition Products | Ammonia, Metallic Nickel (upon thermal decomposition) | [6] |
Disposal Workflow
References
Personal protective equipment for handling Hexaamminenickel(II) bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Hexaamminenickel(II) bromide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a chemical compound that requires careful handling due to its potential health hazards.[1][2] It is classified as a skin sensitizer (B1316253) and a suspected carcinogen.[1][2] Inhalation, ingestion, or skin contact can lead to adverse health effects.[3] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict safety protocols are mandatory.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound to prevent exposure:
| PPE Category | Specification | Standard |
| Eye Protection | Safety goggles or a face shield to protect against dust particles and splashes. | EN166 or equivalent.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. | EN374 or equivalent. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a high-efficiency particulate air (HEPA) filter should be used, especially when dust is generated. | NIOSH/MSHA or EN 149.[1][4] |
| Body Protection | A lab coat or chemical-resistant apron and closed-toe shoes. Contaminated work clothing should not be allowed out of the workplace.[1][5] | N/A |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Before handling, ensure all safety precautions have been read and understood.[1]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use dedicated spatulas and weighing boats for transferring the powder.
3. Storage:
-
Keep the container in a cool, dry, and well-ventilated place.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be locked up or accessible only to authorized personnel.[1][5]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation or a rash occurs, seek medical attention.[1][5] Remove and wash contaminated clothing before reuse.[1][5]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[1][2] Do not induce vomiting.[3] Seek medical attention if symptoms occur.[1][3]
In Case of a Spill:
-
Isolate the spill area and ensure adequate ventilation.[3]
-
Avoid breathing dust.[3]
-
Wear appropriate PPE, including respiratory protection.[3]
-
Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[3]
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]
-
Collect waste material in a clearly labeled, sealed container.
-
Dispose of the contents and the container at an approved waste disposal plant.[1][2] Do not dispose of it in regular trash or down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
